molecular formula C8H4Cl2O2 B127502 Terephthaloyl chloride CAS No. 100-20-9

Terephthaloyl chloride

Cat. No.: B127502
CAS No.: 100-20-9
M. Wt: 203.02 g/mol
InChI Key: LXEJRKJRKIFVNY-UHFFFAOYSA-N
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Description

Terephthaloyl Chloride (TCL), with the chemical formula C 8 H 4 Cl 2 O 2 and CAS number 100-20-9, is a highly reactive white to off-white crystalline solid . Its primary research value lies in its role as a critical monomer in the synthesis of high-performance materials. Most notably, it is one of the two essential precursors, alongside p-phenylenediamine, for the production of aramid fibers such as Kevlar . These polymers are characterized by their exceptional strength, thermal stability, and chemical resistance, making them vital for advanced applications in aerospace, automotive, and ballistic armor . As an acyl chloride, this compound functions as a key building block in polycondensation reactions. Its mechanism of action involves reacting with diamines to form amide linkages, creating long-chain, rigid-rod polymers . Beyond aramids, TCL is used in the synthesis of other specialty polymers, liquid crystalline thermosets, and as a cross-linking agent to enhance polymer properties . It also acts as an effective water scavenger in systems requiring stringent moisture control, such as in the stabilization of isocyanates and urethane prepolymers . Researchers should note that TCL is highly moisture-sensitive and hydrolyzes rapidly in aqueous environments, with half-lives ranging from 1.2 to 4.9 minutes at 0°C, ultimately forming terephthalic acid . It is classified as a dangerous good for transport and requires careful handling. Appropriate personal protective equipment (PPE) is essential, as it is toxic if inhaled and causes severe skin burns and eye damage . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H
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InChI Key

LXEJRKJRKIFVNY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl
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Molecular Formula

C8H4Cl2O2
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DSSTOX Substance ID

DTXSID7026653
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR.
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Boiling Point

259 °C, 264 °C
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Flash Point

356 °F, 180 °C
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Solubility

SOLUBLE IN ETHER, Solubility in water: reaction
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Density

1.32 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 320
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Color/Form

COLORLESS NEEDLES

CAS No.

100-20-9
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Melting Point

82-84 °C, 79.5-84 °C
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Foundational & Exploratory

An In-depth Technical Guide to Terephthaloyl Chloride: Synthesis and Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Terephthaloyl chloride (TCL), a diacid chloride derivative of terephthalic acid, is a pivotal monomer in the synthesis of high-performance polymers.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental details and underlying chemical principles.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature, often appearing as flakes or a powder with a pungent odor.[1][2] It is a moisture-sensitive compound that readily hydrolyzes in the presence of water to form terephthalic acid and hydrochloric acid.[3][4] This reactivity necessitates careful handling and storage in dry conditions.[4]

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₄Cl₂O₂
Molecular Weight 203.02 g/mol [1]
Appearance White to off-white crystalline solid/flakes[1][4]
Melting Point 79 - 83 °C[1][4][5]
Boiling Point 265 - 266 °C[1][4][5]
Density 1.34 g/cm³[1][5]
Solubility Soluble in organic solvents like dichloromethane, toluene, and ethanol; insoluble in water (reacts)[1][6]
Vapor Pressure 0.02 mmHg @ 25 °C[7]

The high reactivity of this compound stems from the electrophilic carbonyl carbons in its acyl chloride groups, making it a potent acylating agent.[1] It readily reacts with nucleophiles such as amines, alcohols, and water.[1]

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the choice of method often depending on the desired scale (laboratory or industrial), purity requirements, and available reagents.

This is a common and widely used method for both laboratory and industrial-scale synthesis.[1] The reaction involves refluxing terephthalic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]

Overall Reaction:

C₆H₄(COOH)₂ + 2 SOCl₂ → C₆H₄(COCl)₂ + 2 SO₂ + 2 HCl[1]

The DMF catalyst facilitates the reaction by forming a Vilsmeier-Haack type intermediate.[1]

Diagram 1: Synthesis of this compound from Terephthalic Acid and Thionyl Chloride

G terephthalic_acid Terephthalic Acid reflux Reflux (approx. 80°C) terephthalic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux dmf DMF (catalyst) dmf->reflux terephthaloyl_chloride This compound reflux->terephthaloyl_chloride byproducts SO₂ + HCl reflux->byproducts

Caption: Reaction scheme for the synthesis of this compound using thionyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

  • Materials: Terephthalic acid, thionyl chloride, N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet tube (to vent HCl and SO₂ to a trap), suspend terephthalic acid in an excess of thionyl chloride.[1]

    • Add a catalytic amount of DMF.[1]

    • Heat the mixture to reflux at approximately 80°C for 10-12 hours.[1][8][9] The reaction is complete when the solid terephthalic acid has dissolved and gas evolution ceases.

    • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[8][9]

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) to yield a white crystalline product.[1]

Another industrial method for synthesizing this compound involves the reaction of terephthalic acid with phosgene (B1210022).[1][10] This method is effective but requires stringent safety precautions due to the high toxicity of phosgene.[10]

Diagram 2: Phosgene-based Synthesis of this compound

G terephthalic_acid Terephthalic Acid reaction Reaction (90-100°C) terephthalic_acid->reaction phosgene Phosgene (COCl₂) phosgene->reaction catalyst Catalyst (e.g., DMF) catalyst->reaction terephthaloyl_chloride This compound reaction->terephthaloyl_chloride

Caption: Phosgene method for this compound synthesis.

Experimental Protocol: Synthesis via Phosgene

  • Materials: Terephthalic acid, phosgene, DMF, chlorobenzene (B131634) (solvent).

  • Procedure:

    • In a suitable reactor, suspend terephthalic acid in a solvent such as chlorobenzene.[10]

    • Add a catalytic amount of DMF.[10]

    • Introduce phosgene gas into the mixture while maintaining the temperature at 90-100°C.[10]

    • The reaction is carried out until the conversion of terephthalic acid is complete.

    • The product is then isolated and purified. This method has been reported to yield a product with a melting point of 80.4°C and a yield of 84.0%.[10]

Other methods for the preparation of this compound include:

  • Reaction with Phosphorus Pentachloride: This is an older laboratory method.[11]

  • Chlorination of Dimethyl Terephthalate (B1205515): This process involves reacting dimethyl terephthalate with chlorine gas at high temperatures.[1]

  • Reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with Terephthalic Acid: This is a commercial route that is often facilitated by metal oxide catalysts at high temperatures (150–250 °C).[1][12]

Key Applications

The primary application of this compound is in the production of high-performance aramid fibers, such as Kevlar®, through polycondensation reactions with aromatic diamines like p-phenylenediamine.[1][3] These polymers exhibit exceptional strength, thermal stability, and chemical resistance, making them suitable for applications in aerospace, ballistic protection, and industrial composites.[1][3]

Diagram 3: Polymerization of Kevlar®

G TCL This compound polycondensation Polycondensation TCL->polycondensation PPD p-Phenylenediamine PPD->polycondensation kevlar Kevlar® (Aramid Fiber) polycondensation->kevlar HCl HCl (byproduct) polycondensation->HCl

Caption: Synthesis of Kevlar® from this compound and p-phenylenediamine.

Other significant applications of this compound include:

  • Cross-linking agent: It is used as a cross-linking agent in the synthesis of various polymers, including polyamides and polyesters.[1]

  • Water scavenger: It acts as an effective water scavenger to stabilize isocyanates and urethane (B1682113) prepolymers.[8][13]

  • Pharmaceutical and Pesticide Intermediate: It serves as an intermediate in the synthesis of certain pharmaceuticals and pesticides.[3][13]

  • Dye Manufacturing: It is used in the production of azo dyes.[1][6]

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.[14][15]

  • Hazards: It is corrosive to the skin, eyes, and respiratory tract, causing severe burns upon contact.[14][15] Inhalation can lead to severe respiratory irritation and potential pulmonary edema.[14] It is also a lachrymator, a substance that causes tearing.[14]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably a fume hood.[14][15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

    • Avoid contact with moisture, as it reacts to produce corrosive hydrochloric acid gas.[3][4] Store in a cool, dry, well-ventilated area away from incompatible substances.[14][15]

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[14][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[14][15]

    • Inhalation: Move the victim to fresh air immediately.[14][15]

    • Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[14][15]

    • In all cases of exposure, seek immediate medical attention.[14][15]

Table 2: Health and Safety Data

HazardDescription
Acute Oral Toxicity (LD50, rat) 2500 mg/kg[1]
Primary Hazards Corrosive, causes severe skin and eye burns, respiratory tract irritant[7][14]
Incompatible Materials Water, alcohols, bases, strong oxidizing agents[7]
Hazardous Decomposition Products Hydrogen chloride, carbon monoxide, carbon dioxide[7]

References

The Pivotal Role of Terephthaloyl Chloride in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthaloyl chloride (TCL), a diacid chloride derivative of terephthalic acid, serves as a fundamental building block in the synthesis of high-performance polymers. Its high reactivity and rigid aromatic structure are instrumental in creating polymers with exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide provides an in-depth exploration of the use of this compound in polymer chemistry, focusing on the synthesis of aramids and polyesters. It offers detailed experimental protocols, quantitative data summaries, and visualizations of key chemical pathways and workflows to support researchers in the field.

Core Applications in Polymer Chemistry

This compound is a key monomer in the production of a variety of high-performance polymers. Its principal applications lie in the synthesis of:

  • Aromatic Polyamides (Aramids): this compound is most famously used in the production of para-aramid fibers, such as Kevlar®, through polycondensation reactions with aromatic diamines like p-phenylenediamine (B122844).[1][2][3][4] These materials are renowned for their remarkable strength-to-weight ratio, finding critical applications in ballistic protection, aerospace components, and industrial composites.[1][2] The rigid polymer chains and strong intermolecular hydrogen bonding in these aramids are direct results of the this compound monomer.[4][5]

  • Polyesters: It is also a vital component in the synthesis of various aromatic polyesters. By reacting with aromatic diols such as bisphenol-A, it forms polyesters with high glass transition temperatures and good thermal stability.[6] These polyesters are often engineered for applications requiring high performance and durability.

  • Cross-linking Agent: Beyond its role as a primary monomer, this compound can act as a cross-linking agent to enhance the properties of other polymers.[1][2]

Synthesis of High-Performance Polymers

The synthesis of polymers using this compound is predominantly achieved through two main techniques: low-temperature solution polycondensation and interfacial polycondensation.

Aromatic Polyamides (Aramids) via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is the most mature and widely used method for synthesizing high-molecular-weight aramids like poly(p-phenylene terephthalamide) (PPTA), the polymer that constitutes Kevlar.[7] This method allows for precise control over the polymerization process, yielding a polymer with the requisite high molecular weight for robust fiber formation.[8]

The overall reaction for the synthesis of PPTA is as follows:

Polycondensation_Aramid cluster_reactants Reactants cluster_products Products Terephthaloyl_Chloride This compound (TCL) PPTA Poly(p-phenylene terephthalamide) (PPTA) Terephthaloyl_Chloride->PPTA + p-Phenylenediamine p-Phenylenediamine (PPD) p-Phenylenediamine->PPTA HCl Hydrogen Chloride (HCl) PPTA->HCl by-product

Caption: Polycondensation reaction for the synthesis of PPTA (Kevlar).

This protocol outlines a typical laboratory-scale synthesis of PPTA via low-temperature solution polycondensation.[7][8][9]

1. Solvent and Reactant Preparation:

  • Prepare a solution of N-methyl-2-pyrrolidone (NMP) containing a specific concentration of anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) in a glass polymerization reactor under a dry nitrogen atmosphere.[2][8] The salt aids in the dissolution of the resulting polymer.[10]
  • Add powdered p-phenylenediamine to the NMP solution at room temperature and stir until fully dissolved.[7]

2. Polymerization:

  • Cool the reactor to a temperature between 0°C and -5°C using an ice-water bath.[8][9]
  • Slowly add stoichiometric amounts of powdered this compound to the cooled solution while increasing the stirring speed.[7]
  • The viscosity of the solution will increase significantly as the reaction proceeds, and a "rod climbing" phenomenon may be observed, followed by the formation of a gel.[7][8]

3. Polymer Isolation and Purification:

  • Continue stirring for a short period to break up the gel.[8]
  • Precipitate the polymer by adding the reaction mixture to water in a blender.
  • Filter the precipitated polymer and wash it repeatedly with cold and hot water to remove residual solvent, salts, and hydrochloric acid by-product until the washings are neutral.[7]
  • Dry the polymer at 100°C for at least 5 hours.[7]

The following table summarizes typical quantitative parameters for the synthesis of PPTA.

ParameterValueReference
Reactants
p-phenylenediamine (PPD)1.0 equivalent[9]
This compound (TCL)1.0 - 1.05 equivalents[9]
Solvent System
SolventN-methyl-2-pyrrolidone (NMP)[7][9]
Salt AdditiveCalcium Chloride (CaCl₂) or Lithium Chloride (LiCl)[2][9]
Salt Concentration~5% (g/mL)[9]
Reaction Conditions
Temperature0 °C to room temperature[9]
Reaction Time30 min at 0°C, then 1 hr to overnight at room temperature[9]
AtmosphereInert (e.g., Argon or Nitrogen)[7][9]
Post-Processing
Precipitation MediumWater[9]
WashingCold and hot water[7]
Drying Temperature100 °C[7]
Aromatic Polyesters via Interfacial Polycondensation

Interfacial polycondensation is a rapid polymerization method that occurs at the interface of two immiscible liquids.[11] This technique is particularly useful for the synthesis of aromatic polyesters from this compound and various diols.

The general reaction for the synthesis of an aromatic polyester (B1180765) is depicted below:

Interfacial_Polycondensation_Polyester cluster_reactants Reactants cluster_products Products Terephthaloyl_Chloride This compound (in organic phase) Aromatic_Polyester Aromatic Polyester Terephthaloyl_Chloride->Aromatic_Polyester + Aromatic_Diol Aromatic Diol (in aqueous phase) Aromatic_Diol->Aromatic_Polyester HCl Hydrogen Chloride (neutralized by base) Aromatic_Polyester->HCl by-product

Caption: Interfacial polycondensation for aromatic polyester synthesis.

This protocol describes a laboratory-scale synthesis of a polyester from this compound and bisphenol-A using interfacial polycondensation.

1. Phase Preparation:

  • Aqueous Phase: Dissolve a specific molar quantity of bisphenol-A and an acid acceptor (e.g., sodium hydroxide) in water in a beaker equipped with a high-speed mechanical stirrer. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to enhance the reaction rate.
  • Organic Phase: Dissolve a stoichiometric amount of this compound in an immiscible organic solvent like chloroform.

2. Polymerization:

  • Increase the stirring speed of the aqueous phase to its maximum.
  • Rapidly add the organic phase to the vigorously stirred aqueous phase.
  • The polymerization occurs almost instantaneously at the interface between the two phases.

3. Polymer Isolation and Purification:

  • After the addition is complete, continue stirring for a few minutes.
  • Separate the organic layer and precipitate the polymer by pouring it into a non-solvent such as methanol (B129727).
  • Filter the polyester and wash it thoroughly with water and methanol to remove unreacted monomers, catalyst, and salts.
  • Dry the polymer in a vacuum oven.

The following table provides typical quantitative parameters for the interfacial polycondensation of this compound with bisphenol-A.

ParameterValueReference
Reactants
Bisphenol-A (BPA)0.0125 mol
This compound (TCL)0.0125 mol
Acid Acceptor (NaOH)0.025 mol
Phase Transfer Catalyst (e.g., Citramide)0.25 mg
Solvent System
Aqueous Phase75 ml Water
Organic Phase35 ml Chloroform
Reaction Conditions
TemperatureAmbient (~30°C)
Stirring SpeedHigh
Post-Processing
Precipitation MediumMethanol
WashingWater and Methanol

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers derived from this compound.

Experimental_Workflow cluster_characterization Characterization Techniques Start Start: Define Polymer Target (Aramid or Polyester) Monomer_Prep Monomer & Solvent Preparation Start->Monomer_Prep Polymerization Polymerization Reaction (Solution or Interfacial) Monomer_Prep->Polymerization Isolation Polymer Isolation & Purification (Precipitation, Washing, Drying) Polymerization->Isolation Characterization Polymer Characterization Isolation->Characterization End End: Analyze Data & Report Findings Characterization->End FTIR FT-IR Spectroscopy NMR NMR Spectroscopy TGA Thermogravimetric Analysis (TGA) Viscometry Intrinsic Viscosity

Caption: Generalized experimental workflow for polymer synthesis.

Conclusion

This compound is an indispensable monomer in the field of polymer chemistry, enabling the creation of materials with exceptional properties. Its use in low-temperature solution polycondensation and interfacial polycondensation allows for the synthesis of high-performance aramids and polyesters, respectively. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the development of advanced polymeric materials. The precise control over reaction conditions and a thorough understanding of the polymerization mechanisms are crucial for achieving the desired polymer characteristics for a wide range of demanding applications.

References

terephthaloyl chloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of terephthaloyl chloride (TCL), a critical bifunctional molecule widely utilized in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other high-performance materials. This document details its chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on its relevance to research and development.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 100-20-9 , is the acyl chloride derivative of terephthalic acid.[1][2] Its systematic IUPAC name is benzene-1,4-dicarbonyl dichloride.[3][4] The molecular structure consists of a central benzene (B151609) ring to which two carbonyl chloride groups are attached at the para (1 and 4) positions. This symmetrical and linear arrangement is fundamental to its utility in forming rigid, high-strength polymers.

Molecular Formula: C₈H₄Cl₂O₂[1][2]

Molecular Structure:

  • SMILES: O=C(Cl)c1ccc(C(Cl)=O)cc1[2]

  • InChI: InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H[3][4]

  • InChIKey: LXEJRKJRKIFVNY-UHFFFAOYSA-N[3][4]

Physicochemical Properties

This compound is a white crystalline solid at room temperature, often appearing as flakes or needles with a pungent odor.[1][3] It is a highly reactive compound, particularly sensitive to moisture, with which it readily hydrolyzes to form terephthalic acid and hydrochloric acid.[1]

Table 1: General and Physical Properties of this compound

PropertyValue
CAS Number 100-20-9[1][2]
Molecular Weight 203.02 g/mol [1][4]
Appearance White to off-white solid (flakes or needles)[1][3]
Melting Point 81.5 to 83 °C[1][2]
Boiling Point 265 °C[1][2]
Density 1.34 g/cm³[1][2]
Vapor Pressure 0.02 mmHg at 25 °C[5]

Table 2: Solubility of this compound

SolventSolubility
Water Insoluble; reacts to form terephthalic acid and HCl[1]
Ethanol Soluble (100 mg/mL), clear, colorless solution[5]
Organic Solvents Soluble in acetone, toluene, chloroform, and other organic solvents[1][4]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
Infrared (IR) 1785 cm⁻¹ (C=O stretch, strong), 1600 cm⁻¹ (aromatic C=C stretch, medium), 1250 cm⁻¹ (C-Cl stretch, strong)[6]
¹H NMR (in CDCl₃) A singlet is observed for the aromatic protons.
¹³C NMR Signals corresponding to the aromatic carbons and the carbonyl carbons are present.[3]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 202.[7]

Experimental Protocols

The most common laboratory and industrial method for synthesizing this compound is the reaction of terephthalic acid with thionyl chloride, often with a catalyst.[1][8]

Materials and Equipment:

  • Terephthalic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) or pyridine (B92270) (catalyst)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

  • Heating mantle

  • Stirring apparatus

  • Vacuum distillation setup or recrystallization apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF or pyridine to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) with constant stirring.[1][9] The reaction is typically continued for 10-12 hours, during which the solid terephthalic acid will dissolve as it is converted to the soluble this compound.[9] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.[9]

  • The crude this compound can be purified by either vacuum distillation or recrystallization from a non-polar solvent like hexane (B92381) to yield the final product.[1]

This protocol describes the synthesis of an aramid polymer, demonstrating a key application of this compound.

Materials and Equipment:

  • This compound

  • p-Phenylenediamine (B122844)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to aid solubility)

  • Two beakers or flasks

  • Stirring apparatus

Procedure:

  • Prepare two separate solutions:

    • Organic Phase: In a dry flask, dissolve a specific molar equivalent of this compound in an appropriate organic solvent like N-methyl-2-pyrrolidone (NMP).[10]

    • Aqueous/Amine Phase: In a separate flask, dissolve an equimolar amount of p-phenylenediamine and pyridine (as an acid scavenger) in NMP.[10] If desired, salts like CaCl₂ or LiCl can be added to this phase to help keep the resulting polymer in solution.[10]

  • Cool the amine solution in an ice bath.

  • Slowly and with vigorous stirring, add the this compound solution dropwise to the cooled amine solution.[10]

  • A polymer will form at the interface of the two solutions. The reaction mixture will become viscous.[10]

  • Continue stirring at 0 °C for about 30 minutes, and then allow the reaction to proceed at room temperature for at least one hour to ensure a high degree of polymerization.[10]

  • The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent like water.

  • The precipitated polymer is then collected by filtration, washed thoroughly with water and a solvent like methanol (B129727) to remove unreacted monomers and salts, and dried under vacuum.

Applications in Research and Development

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, most notably aramids like Kevlar.[1][2] Its rigid, linear structure and the reactive acyl chloride groups allow for the formation of strong, thermally stable, and chemically resistant polymers through polycondensation reactions with diamines.[1][11] These materials are indispensable in aerospace, ballistic protection, and industrial applications.

In the pharmaceutical industry, this compound serves as a crucial intermediate and a bifunctional building block.[12] Its two reactive sites allow it to act as a linker to connect different molecular fragments or to construct larger, more complex molecules. The acyl chloride groups readily undergo reactions such as esterification and amidation, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[12] While specific examples of drugs synthesized using TCL are often proprietary, its role is to introduce a rigid phenyl diether or diamide (B1670390) core into a target molecule, which can be critical for achieving the desired therapeutic activity.[12] The high purity of TCL is paramount in this application to avoid impurities that could compromise the safety and efficacy of the final drug product.[12]

This compound is also used as a cross-linking agent for various polymers and as a water scavenger to stabilize isocyanates and urethane (B1682113) prepolymers.[1][11] It is also an intermediate in the synthesis of some pesticides and dyes.[13]

Mandatory Visualizations

Synthesis_of_Terephthaloyl_Chloride terephthalic_acid Terephthalic Acid reaction_mixture Reaction Mixture terephthalic_acid->reaction_mixture thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_mixture catalyst Catalyst (DMF) catalyst->reaction_mixture reflux Reflux at 80°C reaction_mixture->reflux crude_product Crude this compound reflux->crude_product Cooling purification Purification (Vacuum Distillation) crude_product->purification Removal of excess SOCl₂ final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Kevlar_Polymerization cluster_organic Organic Phase cluster_amine Amine Phase TCL This compound in NMP mixing Slow Addition at 0°C TCL->mixing PPD p-Phenylenediamine + Pyridine in NMP PPD->mixing polymerization Interfacial Polymerization mixing->polymerization precipitation Precipitation in Water polymerization->precipitation Viscous Solution polymer Poly(p-phenylene terephthalamide) (Kevlar) precipitation->polymer Filtration & Drying

Caption: Interfacial polymerization of Kevlar.

References

A Comprehensive Technical Guide to the Solubility of Terephthaloyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terephthaloyl chloride (TCL) is a highly reactive aromatic acyl chloride, pivotal as a monomer in the synthesis of high-performance polymers such as aramids (e.g., Kevlar®) and various polyesters. Its utility in these synthetic applications is critically dependent on its solubility characteristics in appropriate organic solvents. This technical guide provides a detailed overview of the solubility of this compound in a range of common organic solvents. Due to its high reactivity, particularly with protic solvents, careful solvent selection is paramount for successful and safe handling. This document consolidates available qualitative and quantitative solubility data, outlines experimental protocols for solubility determination, and presents logical workflows for its application in synthesis.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its high reactivity, stemming from the two electrophilic carbonyl carbons. This reactivity dictates its solubility behavior and solvent compatibility.

Key Properties:

  • Molecular Formula: C₈H₄Cl₂O₂[1]

  • Molecular Weight: 203.02 g/mol [1]

  • Melting Point: 79-81 °C[1]

  • Boiling Point: 266 °C[1]

  • Density: 1.34 g/cm³[1]

Solubility of this compound

The solubility of this compound is a crucial parameter for its use in polymerization reactions, which are typically conducted in solution. Generally, it is soluble in a variety of anhydrous aprotic organic solvents. Protic solvents, such as water and alcohols, are generally not suitable as they react with this compound.

Qualitative Solubility

This compound is reported to be soluble in a range of common organic solvents. These include:

  • Chlorinated Hydrocarbons: Dichloromethane, Chloroform[2][3]

  • Aromatic Hydrocarbons: Benzene, Toluene, Xylene[4][5]

  • Ethers: Diethyl ether[6][7]

  • Ketones: Acetone[1]

  • Amides: N-methyl-2-pyrrolidone (NMP), Hexamethylphosphoramide (HMPA), Dimethylacetamide (DMAc)[1]

It is important to note that for polymerization applications, highly polar aprotic solvents like NMP and HMPA are often used, sometimes with the addition of salts like lithium chloride or calcium chloride to enhance the solubility of the resulting polymer.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is not widely available in published literature. The high reactivity of the compound can complicate standard equilibrium solubility measurements. The most commonly cited quantitative value is for its solubility in ethanol (B145695), though this is a reactive solvent.

Table 1: Quantitative Solubility of this compound

SolventChemical ClassSolubility ( g/100 mL)Temperature (°C)Notes
EthanolProtic Solvent (Alcohol)10[8]Not SpecifiedReacts with ethanol to form the corresponding ester.[5]
WaterProtic SolventInsoluble[2][3]Not SpecifiedReacts vigorously to form terephthalic acid and hydrochloric acid.[1]

Experimental Protocols

General Protocol for Solubility Determination of this compound

Due to the reactivity of this compound, particularly its moisture sensitivity, solubility determination must be conducted under anhydrous conditions.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest (e.g., dichloromethane, toluene, NMP)

  • Dry glassware (e.g., vials with screw caps, graduated cylinders, pipettes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvents must be of high purity and anhydrous.

  • Initial Solvent Addition: In a dry vial under an inert atmosphere, add a precisely measured volume of the anhydrous solvent (e.g., 10 mL).

  • Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the solvent.

  • Dissolution: Cap the vial and stir the mixture at a constant temperature.

  • Observation: Observe for complete dissolution. If the solid dissolves completely, continue adding small, weighed increments of this compound.

  • Saturation Point: The saturation point is reached when a small amount of solid this compound remains undissolved after a prolonged period of stirring (e.g., 1-2 hours).

  • Calculation: Calculate the solubility in g/100 mL based on the total mass of this compound dissolved in the known volume of the solvent just before the saturation point was reached.

G Workflow for Solubility Assessment of this compound start Start: Select Anhydrous Solvent prep Prepare Dry Glassware and Inert Atmosphere start->prep add_solvent Add Known Volume of Solvent prep->add_solvent add_solute Add Weighed Increment of TCL add_solvent->add_solute stir Stir at Constant Temperature add_solute->stir observe Observe for Dissolution stir->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains (Saturated) observe->not_dissolved No dissolved->add_solute calculate Calculate Solubility (g/100 mL) not_dissolved->calculate end End calculate->end

Solubility Determination Workflow

Reactivity in Protic Solvents

As an acyl chloride, this compound is highly susceptible to nucleophilic attack by protic solvents.

  • Hydrolysis: It reacts readily with water to form terephthalic acid and hydrochloric acid.[1] This reaction is rapid and exothermic.

  • Alcoholysis: With alcohols, it undergoes alcoholysis to form the corresponding diester.[5] For instance, with ethanol, it forms diethyl terephthalate. This reaction is the reason why alcohols are generally considered reactive solvents rather than inert carriers for this compound, although it is soluble in them.

Application in Polymer Synthesis: The Case of Kevlar®

The primary application of this compound is in the synthesis of aramids, most notably poly(p-phenylene terephthalamide), known as Kevlar®. This is achieved through a condensation polymerization with p-phenylenediamine. The choice of solvent is critical for this process to keep the growing polymer chain in solution.

G Synthesis Pathway of Kevlar® TCL This compound (in NMP/CaCl2) reaction Polycondensation Reaction TCL->reaction PPD p-Phenylenediamine (in NMP/CaCl2) PPD->reaction polymer Poly(p-phenylene terephthalamide) (Kevlar®) reaction->polymer byproduct HCl (byproduct) reaction->byproduct

Kevlar® Synthesis Pathway

Conclusion

This compound exhibits good solubility in a range of anhydrous aprotic organic solvents, which is essential for its primary application in polymer synthesis. While comprehensive quantitative solubility data is scarce in public literature, qualitative assessments and its successful use in various solvent systems provide a strong indication of its solubility behavior. For any application, it is crucial to consider the high reactivity of this compound, especially towards moisture and other protic species, and to conduct all handling and experiments under strictly anhydrous conditions. The provided experimental protocol offers a framework for determining its solubility in specific solvents of interest for research and development purposes.

References

reaction mechanism of terephthaloyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism of Terephthaloyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between this compound and primary amines. This reaction is fundamental to the synthesis of aramids, a class of high-performance polymers renowned for their exceptional strength and thermal stability, with Kevlar being a prominent example. The core of this process is a nucleophilic acyl substitution reaction, which proceeds rapidly under specific conditions. This document details the step-by-step mechanism, explores the kinetics and thermodynamics, presents quantitative data in structured tables, and provides detailed experimental protocols for the synthesis of poly(p-phenylene terephthalamide). Visual diagrams generated using Graphviz are included to illustrate the reaction pathway, polymerization process, and experimental workflow, adhering to strict design specifications for clarity and technical accuracy.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound, an acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution, sometimes referred to as an addition-elimination reaction.[1][2] The high reactivity of the acyl chloride functional group makes this reaction efficient and rapid.[3][4]

The carbonyl carbon in this compound is highly electrophilic (electron-deficient). This is due to the electron-withdrawing effects of the two adjacent oxygen and chlorine atoms, which creates a partial positive charge on the carbon atom, making it a prime target for nucleophiles.[2] The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.[2][5]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[2][6]

  • Deprotonation: The resulting product has a positively charged nitrogen atom. A second molecule of the primary amine (or another base present in the mixture, such as pyridine) acts as a base, abstracting a proton from the nitrogen to form the final, neutral amide product and an ammonium (B1175870) salt byproduct.

Caption: Nucleophilic acyl substitution mechanism.

Application in Polycondensation: Aramid Synthesis

When bifunctional monomers are used—a diamine such as p-phenylenediamine (B122844) (PPD) and a diacyl chloride like this compound (TPC)—the nucleophilic acyl substitution reaction occurs at both ends of each monomer. This results in a step-growth polymerization, forming long polymer chains. The resulting polymer, poly(p-phenylene terephthalamide) or PPTA, is a member of the aramid family, famously known as Kevlar.[4][7] This polycondensation reaction is highly favorable and proceeds rapidly even at low temperatures to yield a high molecular weight polymer.[7]

G PPD H₂N-Ar-NH₂ (p-phenylenediamine) node1 Step 1: Amide Linkage Formation (Nucleophilic Acyl Substitution) PPD->node1 TPC ClOC-Ar-COCl (this compound) TPC->node1 node2 Dimer Formation H₂N-Ar-NH-CO-Ar-COCl node1->node2 node3 Step 'n': Chain Propagation node2->node3 node4 High Molecular Weight Polymer [-HN-Ar-NH-CO-Ar-CO-]ₙ node3->node4 byproduct + 2n HCl node3->byproduct

Caption: Polycondensation pathway for aramid synthesis.

Kinetics and Competing Reactions

The reaction between primary amines and acyl chlorides is extremely fast, often approaching the diffusion-control limit.[8] Kinetic studies of interfacial polycondensation, a common method for producing such polymers, show that the reaction is first-order with respect to the acyl chloride.[9][10]

A significant competing reaction is the hydrolysis of this compound, where water reacts with the acyl chloride group to form a carboxylic acid.[10][11] While the amidation reaction is generally much faster than hydrolysis, the presence of moisture can terminate chain growth and reduce the final polymer's molecular weight.[9] Studies have determined the half-life of this compound in aqueous solutions at 0°C to be between 1.2 and 2.2 minutes, highlighting its sensitivity to water.[12]

Table 1: Summary of Kinetic Parameters
ParameterValue / ObservationSource(s)
Reaction Order First-order with respect to this compound.[9][10]
Reaction Rate Very rapid; often becomes heterogeneous and approaches the diffusion control limit.[8]
Activation Energy Approx. 4 kcal/mole for interfacial polycondensation with piperazine (B1678402).[9]
Hydrolysis Half-Life (TCl) 1.2 - 2.2 minutes (at 0°C, pH 4-9).[12]
Hydrolysis Rate Constant (TCl) k_obs = 530 to 1100 (x 10⁻⁵ s⁻¹) (at 0°C, pH 4-9).[12]
Relative Rate Amidation is significantly faster than hydrolysis under typical polycondensation conditions.[9]

Experimental Protocols

The following section details a representative laboratory-scale protocol for the low-temperature solution polycondensation of poly(p-phenylene terephthalamide) (PPTA).

Materials and Reagents
  • Monomers: p-phenylenediamine (PPD), this compound (TPC)

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous

  • Additive: Lithium chloride (LiCl), anhydrous

  • Acid Scavenger: Pyridine (B92270)

  • Precipitation/Washing: Deionized water, Methanol (B129727) or Acetone

Experimental Workflow

G start Start prep 1. Solvent Preparation Dissolve LiCl and Pyridine in NMP under N₂ atmosphere. start->prep end End cool 2. Cooling Cool reactor to 0-5°C using an ice bath. prep->cool add_ppd 3. Add Diamine Add p-phenylenediamine (PPD) to the solvent mixture. cool->add_ppd add_tpc 4. Add Diacyl Chloride Add this compound (TPC) slowly to the stirred solution. add_ppd->add_tpc react 5. Polymerization Stir for 1-3 hours. Viscosity increases significantly. add_tpc->react precip 6. Precipitation Pour reaction mixture into water/blender to precipitate polymer. react->precip wash 7. Washing & Filtration Filter and wash polymer repeatedly with hot/cold water and methanol. precip->wash dry 8. Drying Dry the final polymer product under vacuum at 80-100°C. wash->dry dry->end

Caption: Experimental workflow for PPTA synthesis.
Detailed Procedure

  • Solvent Preparation: In a flame-dried, nitrogen-purged polymerization reactor equipped with a mechanical stirrer, dissolve anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Add pyridine to the solution.[3][7]

  • Cooling: Cool the reactor vessel to a temperature between 0°C and 5°C using an ice-water bath.[7]

  • Monomer Addition: Add solid p-phenylenediamine (PPD) to the cooled solvent mixture and stir until it is completely dissolved.

  • Polymerization: Slowly add solid this compound (TPC) to the vigorously stirred solution over several minutes. The reaction is exothermic and the viscosity of the solution will increase dramatically as the polymer forms. A "rod-climbing" effect may be observed.[7]

  • Reaction Completion: Continue stirring for 1 to 3 hours at low temperature to ensure high conversion and achieve a high molecular weight.

  • Polymer Precipitation & Washing: Precipitate the polymer by pouring the highly viscous reaction mixture into a blender containing deionized water. The polymer will form as a fibrous solid.[7]

  • Purification: Filter the precipitated polymer. To remove residual solvent, salts (LiCl), and byproducts (pyridinium hydrochloride), wash the polymer repeatedly with cold water, hot water, and finally with methanol or acetone.[3]

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Quantitative Data Summary

The conditions for the synthesis of aramids can be tailored to achieve desired polymer properties. The following table summarizes typical quantitative parameters for the synthesis of poly(p-phenylene terephthalamide).

Table 2: Typical Reaction Parameters for PPTA Synthesis
ParameterTypical Value / RangePurpose / CommentSource(s)
Monomer Concentration 0.2 - 0.5 mol/LAffects reaction rate and final molecular weight.[7]
Solvent N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMA)Polar aprotic solvent required to dissolve monomers and the resulting polymer.[13]
Additive LiCl or CaCl₂ (2-6% w/v)Salt additive enhances the solubility of the rigid polymer chains.[7][13]
Acid Scavenger PyridineNeutralizes the HCl byproduct, preventing side reactions and protonation of the amine.[3][7]
Reaction Temperature 0°C to 25°CLow temperature controls the reaction rate and minimizes side reactions.[7]
Reaction Time 1 - 3 hoursSufficient time to achieve high molecular weight.[3]
Resulting Polymer Mol. Wt. 10,000 - 40,000 g/mol High molecular weight is crucial for achieving high-strength fibers.[9]

References

An In-depth Technical Guide to the Safe Handling of Terephthaloyl Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and laboratory handling procedures for terephthaloyl chloride. The information is compiled from various safety data sheets to ensure a thorough understanding of the hazards and the necessary precautions for its use in a research and development environment.

Chemical Identification and Physical Properties

This compound, also known as 1,4-benzenedicarbonyl chloride, is a white crystalline solid.[1][2] It is a key reagent in the synthesis of various polymers and pharmaceuticals. Due to its reactive nature, a thorough understanding of its properties is crucial for safe handling.

PropertyValue
CAS Number 100-20-9
Molecular Formula C8H4Cl2O2
Appearance White crystalline flakes or colorless needles[2][3][4]
Odor Pungent[1]
Melting Point 79 - 83 °C[1][5]
Boiling Point 266 °C[1][5]
Flash Point 180 °C[1][3]
Autoignition Temperature > 450 °C[3]
Bulk Density 872 kg/m ³[5]

Hazard Identification and Classification

This compound is classified as a corrosive and toxic substance.[5] It causes severe skin burns and eye damage and is toxic if inhaled.[5][6] It is also a lachrymator, meaning it can cause tearing.[3][5]

Hazard ClassCategory
Corrosive Solid 8
Toxic Solid 6.1

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[5][6]

  • H331: Toxic if inhaled.[5][6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Danger[6]

Toxicological Data

Exposure to this compound can have severe health effects. The following table summarizes the available toxicity data.

Route of ExposureSpeciesValue
Oral (LD50) Rat> 5,000 mg/kg[5]
Oral (LD50) Mouse2140 mg/kg[3]
Oral (LD50) Rabbit950 mg/kg[3]
Inhalation (LC50) Rat (4 h)0.7 mg/L[5] or 700 mg/m³[3]
Dermal (LD50) Rat> 2,000 mg/kg[5]

Fire and Explosion Hazard Data

This compound is a combustible solid, and finely dispersed particles can form explosive mixtures in the air.[6]

PropertyValue
Flash Point 180 °C[1][3]
Autoignition Temperature > 450 °C[3]

Suitable Extinguishing Media:

  • Dry chemical, carbon dioxide, or foam.[3][6]

  • DO NOT use water , as it reacts with this compound to produce toxic and corrosive fumes.[3][6][7]

Hazardous Combustion Products:

  • Carbon oxides (CO, CO2)[1][5][7]

  • Hydrogen chloride gas[1][3][5][7]

  • Phosgene[3][7]

Laboratory Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][4][5]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.[1][5]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[4][8]

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary when handling the powder, especially if dust is generated.[4][6]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4][9]

  • Keep containers tightly closed and protected from moisture.[3][4]

  • Store in a designated corrosives area.[3][4]

  • Do not store in metal containers.[6][8]

Incompatible Materials:

  • Water[3][6]

  • Alcohols[1][5]

  • Strong bases[1][5]

  • Oxidizing agents[1][3][5][7]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Securely cleanup_waste->cleanup_store

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

  • Inhalation: Move the victim to fresh air immediately.[3][4] If breathing is difficult, administer oxygen.[3][4] Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation.[3][4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[3][4] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[3][4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[3][4]

Spill Response:

  • Evacuate personnel from the area.[5]

  • Wear appropriate personal protective equipment, including respiratory protection.[5]

  • Avoid generating dust.[3][4]

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[3][4][6]

  • Do not allow water to enter the container.[3][4]

  • Ventilate the area and wash the spill site after material pickup is complete.

This compound Hazard and Precaution Relationships cluster_hazards Hazards cluster_precautions Precautions cluster_emergency Emergency Response haz_corrosive Corrosive prec_ppe Wear Full PPE haz_corrosive->prec_ppe emerg_firstaid Immediate First Aid haz_corrosive->emerg_firstaid haz_toxic Toxic if Inhaled prec_hood Use in Fume Hood haz_toxic->prec_hood haz_toxic->emerg_firstaid haz_reactive Reacts with Water prec_dry Keep Dry haz_reactive->prec_dry emerg_spill Contain Spill haz_reactive->emerg_spill

Caption: A diagram illustrating the relationship between the hazards of this compound and the necessary safety precautions.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[9]

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][9]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to enter drains.[5]

Detailed Experimental Protocol: Safe Weighing and Transfer of this compound

This protocol outlines the steps for safely weighing and transferring solid this compound in a laboratory setting.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound.
  • Ensure a chemical fume hood is operational and the sash is at the appropriate height.
  • Don the required Personal Protective Equipment (PPE): chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. A respirator may be necessary if there is a risk of dust generation.
  • Place a calibrated analytical balance inside the chemical fume hood.

2. Weighing:

  • Use a clean, dry glass container (e.g., a beaker or weighing boat) for weighing.
  • Carefully open the this compound container inside the fume hood.
  • Using a clean, dry spatula, transfer the desired amount of this compound to the weighing container on the balance.
  • Minimize the generation of dust during transfer.
  • Once the desired amount is weighed, securely close the main container of this compound.

3. Transfer to Reaction Vessel:

  • Carefully transfer the weighed this compound from the weighing container to the reaction vessel, which should also be inside the fume hood.
  • If necessary, use a powder funnel to aid in the transfer and prevent spillage.
  • Ensure the reaction vessel is clean and dry before adding the this compound.

4. Cleanup:

  • Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.
  • Dispose of the weighing boat and any other disposable materials in the designated solid hazardous waste container.
  • Wipe down the surfaces of the balance and the fume hood with an appropriate cleaning agent.

5. Documentation:

  • Record the amount of this compound used in the laboratory notebook.
  • Note any observations or deviations from the standard procedure.

References

A Technical Guide to the Spectroscopic Analysis of Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for terephthaloyl chloride, a crucial monomer in the synthesis of high-performance polymers and aramid fibers.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development and material science.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicitySolvent
8.13SingletCDCl₃

Source: SpectraBase[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
131.5Aromatic CH
137.5Aromatic C-C=O
167.0Carbonyl C=O

Source: PubChem, ChemicalBook[3][4]

1.2 Vibrational Spectroscopy: IR and Raman

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1775StrongC=O stretch
1500MediumAromatic C=C stretch
1200StrongC-O stretch
875StrongC-Cl stretch
730StrongC-H bend (out-of-plane)

Source: IOSR Journal, ResearchGate[5]

Table 4: Key Raman Shifts for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1770StrongC=O stretch
1610Very StrongAromatic C=C stretch
1170StrongC-H bend (in-plane)
860MediumRing breathing
350StrongC-Cl bend

Source: ChemicalBook, IOSR Journal[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6] The solution is then filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[7] The spectrum is acquired on an NMR spectrometer, with the number of scans depending on the sample concentration and the desired signal-to-noise ratio. Shimming is performed to optimize the magnetic field homogeneity.[8]

2.2 IR Spectroscopy

For solid-phase analysis using the KBr pellet technique, 0.05-0.5 mg of this compound is thoroughly ground with 100 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.[9] The mixture is then pressed into a thin, transparent disc using a hydraulic press.[9] Alternatively, for the Nujol mull technique, a small amount of the sample is ground with a drop of Nujol (a hydrocarbon oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[10] The prepared sample is then placed in the sample holder of an FT-IR spectrometer for analysis.

2.3 Raman Spectroscopy

A small amount of the solid this compound sample is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.[11] The sample is then illuminated with a monochromatic laser beam. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. To avoid sample degradation, the laser power and acquisition time may need to be optimized.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_information Structural Information Terephthaloyl_Chloride This compound NMR NMR Spectroscopy (¹H, ¹³C) Terephthaloyl_Chloride->NMR IR IR Spectroscopy Terephthaloyl_Chloride->IR Raman Raman Spectroscopy Terephthaloyl_Chloride->Raman Connectivity Proton & Carbon Environment & Connectivity NMR->Connectivity Functional_Groups Vibrational Modes of Polar Bonds (e.g., C=O) IR->Functional_Groups Symmetry_Backbone Vibrational Modes of Non-polar Bonds & Molecular Symmetry Raman->Symmetry_Backbone

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Chemistry of Terephthaloyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terephthaloyl chloride (TCL), the diacyl chloride of terephthalic acid, is a cornerstone chemical intermediate in the synthesis of high-performance polymers and a versatile reagent in organic synthesis, including pharmaceutical applications. Its rigid aromatic structure and two reactive acyl chloride groups bestow unique properties upon the materials derived from it. This guide provides an in-depth exploration of the fundamental principles of this compound chemistry, covering its synthesis, physical and chemical properties, and key reactions. Detailed experimental protocols for its synthesis and its application in polymerization and acylation reactions are provided, along with a summary of its key quantitative data.

Introduction

This compound (1,4-benzenedicarbonyl chloride) is a white crystalline solid at room temperature.[1][2] It is a derivative of terephthalic acid and serves as a critical monomer for the production of aramids, a class of high-performance synthetic fibers.[2] The most notable of these is poly(p-phenylene terephthalamide), widely known by its trade name Kevlar®.[2] The exceptional strength, thermal stability, and chemical resistance of these materials stem directly from the rigid and planar structure of the terephthaloyl moiety.[2] Beyond polymer science, its high reactivity makes it a valuable reagent for acylation reactions in the synthesis of fine chemicals and pharmaceutical intermediates.[3] This document serves as a technical resource, detailing the core chemical principles, experimental procedures, and key data associated with this compound.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of terephthalic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[2][4][5] Other methods include the use of phosphorus pentachloride (PCl₅), oxalyl chloride, or phosgene.[2][6] The thionyl chloride route is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2] The reaction can be catalyzed by N,N-dimethylformamide (DMF).[2]

Synthesis Synthesis of this compound terephthalic_acid Terephthalic Acid reflux Reflux (e.g., 80°C) terephthalic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux dmf DMF (catalyst) dmf->reflux catalyzes terephthaloyl_chloride This compound reflux->terephthaloyl_chloride byproducts SO₂ + HCl (gaseous byproducts) reflux->byproducts

Fig. 1: Synthesis of this compound.

Physical and Chemical Properties

This compound is a moisture-sensitive solid with a pungent odor.[2] It is insoluble in water, with which it reacts rapidly, but is soluble in a variety of organic solvents.[2][7][8][9][10]

Data Presentation: Physical and Spectroscopic Properties
PropertyValueReference(s)
Molecular Formula C₈H₄Cl₂O₂[2]
Molecular Weight 203.02 g/mol [2]
Appearance White to off-white crystalline solid/flakes[2]
Melting Point 79-84 °C[2][11]
Boiling Point 266 °C[2]
Density 1.34 g/cm³[2]
Solubility Soluble in acetone, toluene, dichloromethane, chloroform, ethanol, ether. Insoluble in water (reacts).[2][7][8][9]
Spectroscopic Data
Infrared (IR) Wavenumber (cm⁻¹) Assignment
1763C=O symmetric stretch
1728C=O asymmetric stretch
3100-3000Aromatic C-H stretch
1600-1400Aromatic C=C stretch
538C-Cl stretch
¹H NMR Chemical Shift (δ ppm) Multiplicity
8.1-8.3 (approx.)Singlet
¹³C NMR Chemical Shift (δ ppm) Assignment
168 (approx.)Carbonyl Carbon (C=O)
135 (approx.)Aromatic Quaternary Carbon
130 (approx.)Aromatic C-H

Key Reactions and Applications

The chemistry of this compound is dominated by the high reactivity of its acyl chloride functional groups towards nucleophiles. This makes it an excellent monomer for step-growth polymerization and a potent acylating agent.

Polymerization Reactions: Synthesis of Aramids

The most significant application of this compound is in the synthesis of aromatic polyamides (aramids).[2] The polycondensation with p-phenylenediamine (B122844) yields poly(p-phenylene terephthalamide) (PPTA), the polymer that constitutes Kevlar®.[2] This reaction can be carried out via solution polymerization or interfacial polymerization.[6][12][13]

Polymerization Polycondensation of TCL and PPD TCL This compound (TCL) reaction Polycondensation TCL->reaction PPD p-Phenylenediamine (PPD) PPD->reaction PPTA Poly(p-phenylene terephthalamide) (PPTA) reaction->PPTA HCl HCl (byproduct) reaction->HCl

Fig. 2: Formation of Poly(p-phenylene terephthalamide).
Acylation Reactions

This compound readily reacts with amines, alcohols, and other nucleophiles in acylation reactions. A common example is the Schotten-Baumann reaction, where an acyl chloride reacts with an amine or alcohol in the presence of an aqueous base to form an amide or ester, respectively.[1] This reaction is widely used in organic synthesis to introduce the terephthaloyl moiety into molecules, which is a key step in the preparation of various pharmaceuticals and fine chemicals.[3]

Cross-linking Agent

Due to its difunctional nature, this compound can be used as a cross-linking agent to improve the mechanical and thermal properties of polymers containing nucleophilic groups, such as polyols and polyamines.[2][5]

Experimental Protocols

Safety Precaution: this compound is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware should be thoroughly dried before use.

Synthesis of this compound from Terephthalic Acid

This protocol describes a typical laboratory-scale synthesis.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the HCl and SO₂ byproducts.

  • Reaction: To the flask, add terephthalic acid (1 equivalent) and an excess of thionyl chloride (e.g., 2.5-3 equivalents). Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-12 hours, or until the reaction mixture becomes a clear solution.[4][11]

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the crude this compound by vacuum distillation (e.g., at 115-120°C under 399 Pa).[11] The product will solidify upon cooling. Alternatively, recrystallize from a dry, non-polar solvent like hexane.[2]

Synthesis_Workflow Workflow for this compound Synthesis start Start reactants Combine Terephthalic Acid, Thionyl Chloride, and DMF start->reactants reflux Reflux at 80°C (4-12 hours) reactants->reflux distill_socl2 Distill off excess Thionyl Chloride reflux->distill_socl2 vacuum_distill Purify by Vacuum Distillation distill_socl2->vacuum_distill product Pure Terephthaloyl Chloride vacuum_distill->product end End product->end

Fig. 3: Laboratory Synthesis Workflow.
Solution Polymerization of this compound and p-Phenylenediamine

This protocol outlines the synthesis of poly(p-phenylene terephthalamide) in solution.

  • Solvent and Monomer Preparation: In a dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve p-phenylenediamine (1 equivalent) in a dry amide-type solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing a salt such as calcium chloride (which aids in keeping the polymer in solution).[14]

  • Polymerization: Cool the solution and slowly add a solution of this compound (1 equivalent) in the same solvent. The reaction is exothermic. Maintain the temperature at a low level (e.g., 0-10°C) during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed for several hours with continued stirring. The viscosity of the solution will increase significantly as the polymer forms.

  • Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol (B129727).

  • Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and then with a solvent like methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven.

Acylation: Synthesis of N,N'-Diphenylterephthalamide

This protocol provides an example of a Schotten-Baumann type reaction.[1]

  • Reactant Preparation: In a flask, dissolve aniline (B41778) (4 equivalents) in a dry, inert solvent such as anhydrous benzene.[1]

  • Reaction: Cool the aniline solution in an ice bath. Separately, dissolve this compound (1 equivalent) in the same dry solvent and add this solution dropwise to the stirred aniline solution.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an extended period (e.g., 24 hours).[1] A precipitate of N,N'-diphenylterephthalamide and aniline hydrochloride will form.

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with water to remove the aniline hydrochloride. The remaining solid is the desired product, which can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion

This compound is a highly reactive and versatile difunctional molecule with significant industrial importance, primarily as a monomer for high-performance polymers like aramids. Its chemistry is defined by the electrophilicity of its acyl chloride groups, which allows for efficient polymerization and acylation reactions. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for researchers and professionals working in materials science, organic synthesis, and drug development. The protocols and data provided in this guide offer a foundational resource for the safe and effective use of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthaloyl chloride (TCL), with the chemical formula C₈H₄Cl₂O₂, is a diacyl chloride derivative of terephthalic acid.[1] It is a key monomer in the synthesis of high-performance polymers and aramid fibers, imparting properties such as flame resistance, chemical resistance, and high strength.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visualizations of its key chemical reactions.

Physical Properties

This compound is a white crystalline solid at room temperature, often appearing as flakes or needles with a pungent odor.[1][4] Due to its moisture-sensitive nature, it must be handled and stored under dry conditions to prevent hydrolysis.[5]

Table of Physical Properties
PropertyValueReferences
Molecular Formula C₈H₄Cl₂O₂[1][5][6]
Molar Mass 203.02 g/mol [1][2][5]
Appearance White to off-white crystalline solid (flakes or needles)[1][4][5]
Odor Pungent[1][4]
Density 1.34 g/cm³[1][2]
Melting Point 79-84 °C (decomposes)[1][5][6]
Boiling Point 266 °C[1][5][6]
Solubility Soluble in organic solvents (e.g., dichloromethane (B109758), toluene, acetone); reacts with water and ethanol.[1]
Vapor Pressure 0.02 mmHg at 25 °C[6]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the two highly electrophilic carbonyl carbons of the acyl chloride groups. This makes it extremely susceptible to nucleophilic attack, leading to its wide use as a monomer and cross-linking agent in polymer chemistry.

Reactivity with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and water. These reactions proceed via a nucleophilic acyl substitution mechanism.

  • Reaction with Amines: The reaction with diamines is the basis for the synthesis of aramids. For instance, the polycondensation reaction with p-phenylenediamine (B122844) yields poly(p-phenylene terephthalamide), commercially known as Kevlar®.[1]

  • Reaction with Alcohols: this compound reacts with alcohols to form esters. This reaction can be used to produce polyesters and other ester-containing compounds.

  • Reaction with Water (Hydrolysis): It reacts vigorously with water to form terephthalic acid and hydrochloric acid.[1][5] This reaction is rapid and highlights the need for anhydrous conditions when handling the compound.

Thermal Stability

This compound is stable at room temperature but will decompose upon heating to its boiling point.

Key Chemical Reactions and Experimental Protocols

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the reaction of terephthalic acid with thionyl chloride.

Experimental Protocol: Synthesis of this compound

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the HCl and SO₂ byproducts. All glassware must be thoroughly dried before use.

  • Reaction Mixture: Terephthalic acid is suspended in an excess of thionyl chloride in the flask. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux at approximately 80°C and maintained at this temperature for 10-12 hours.[1] The reaction is complete when the evolution of gases ceases.

  • Work-up and Purification: Excess thionyl chloride is removed by distillation. The crude this compound is then purified by vacuum distillation.

Polycondensation to form Poly(p-phenylene terephthalamide) (Kevlar®)

The polycondensation of this compound with p-phenylenediamine is a cornerstone of high-performance polymer chemistry.

Experimental Protocol: Interfacial Polymerization of Kevlar®

  • Solution Preparation:

    • An aqueous solution of p-phenylenediamine is prepared, typically containing a base such as sodium hydroxide to neutralize the HCl byproduct.

    • A solution of this compound is prepared in a water-immiscible organic solvent, such as dichloromethane or carbon tetrachloride.

  • Polymerization: The aqueous diamine solution is carefully layered on top of the organic diacyl chloride solution in a beaker. Polymerization occurs instantaneously at the interface of the two layers.

  • Product Formation: A film of the polymer forms at the interface. This film can be continuously drawn out as a "rope," demonstrating the rapid and high molecular weight nature of the polymerization.

  • Washing and Drying: The polymer is then thoroughly washed with water and a suitable organic solvent to remove unreacted monomers and byproducts, and subsequently dried.

Visualizations

Synthesis of this compound from Terephthalic Acid

G terephthalic_acid Terephthalic Acid (C₈H₆O₄) reflux Reflux at 80°C terephthalic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux dmf DMF (catalyst) dmf->reflux terephthaloyl_chloride This compound (C₈H₄Cl₂O₂) reflux->terephthaloyl_chloride byproducts Byproducts: SO₂ + HCl reflux->byproducts

Caption: Synthesis of this compound.

Polycondensation Reaction of this compound and p-Phenylenediamine to form Kevlar®

G cluster_reactants Reactants cluster_polymer Polymer terephthaloyl_chloride This compound kevlar Poly(p-phenylene terephthalamide) (Kevlar®) terephthaloyl_chloride->kevlar + p_phenylenediamine p-Phenylenediamine p_phenylenediamine->kevlar hcl HCl (byproduct) kevlar->hcl eliminates

Caption: Formation of Kevlar®.

Hydrolysis of this compound

G TCL This compound TA Terephthalic Acid TCL->TA + H₂O H2O Water (H₂O) HCl Hydrochloric Acid (HCl) TA->HCl releases

Caption: Hydrolysis of this compound.

Conclusion

This compound is a highly reactive and versatile monomer that plays a crucial role in the synthesis of advanced materials. Its physical and chemical properties are well-defined, and its reactivity with nucleophiles is central to its applications. A thorough understanding of its handling requirements, particularly its moisture sensitivity, is essential for its safe and effective use in research and industrial settings. The experimental protocols and reaction visualizations provided in this guide offer a foundational understanding for professionals working with this important chemical intermediate.

References

Methodological & Application

Application Notes & Protocols: Interfacial Polymerization of Terephthaloyl Chloride for Polyamide Thin Film Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Interfacial polymerization is a powerful technique for the in-situ formation of thin polymer films at the interface of two immiscible liquids.[1] This method is widely employed in the fabrication of thin-film composite (TFC) membranes, particularly for applications in nanofiltration (NF) and reverse osmosis (RO). The rapid and self-limiting nature of the reaction between two highly reactive monomers, one dissolved in an aqueous phase and the other in an organic phase, allows for the creation of ultrathin, highly cross-linked polyamide layers.[1][2] These polyamide films are the active separation barriers in TFC membranes.[3]

This document provides a detailed protocol for the synthesis of a polyamide thin film via the interfacial polymerization of terephthaloyl chloride (TMC) with an amine monomer, typically m-phenylenediamine (B132917) (MPD). The resulting polyamide structure from the reaction between MPD and TMC consists of both crosslinked and linear portions.[4]

Experimental Protocols

Materials and Reagents:
  • Aqueous Phase Monomer: m-Phenylenediamine (MPD) or other diamines such as p-phenylenediamine (B122844) (PPD) or piperazine (B1678402) (PIP).[5]

  • Organic Phase Monomer: this compound (TPC) or trimesoyl chloride (TMC).[5]

  • Aqueous Solvent: Deionized (DI) water.

  • Organic Solvent (immiscible with water): Hexane, xylene, or other aliphatic/aromatic solvents.[6][7]

  • Porous Support Membrane: e.g., Polysulfone (PSf) or Polyethersulfone (PES).[5][8]

  • Optional Additives: Surfactants (e.g., Sodium Dodecyl Sulfate - SDS) or co-solvents (e.g., Tributyl Phosphate - TBP) to modify film properties.[7]

Standard Protocol for Polyamide Thin Film Formation:
  • Preparation of Monomer Solutions:

    • Aqueous Amine Solution: Prepare a solution of the amine monomer (e.g., 2% w/v MPD) in deionized water.

    • Organic Acyl Chloride Solution: Prepare a solution of this compound (e.g., 0.1% w/v TMC) in the chosen organic solvent.

  • Support Membrane Saturation:

    • Immerse the porous support membrane in the aqueous amine solution for a specified duration (e.g., 2 minutes to 10 minutes) to ensure complete saturation of the pores.[5]

  • Removal of Excess Amine Solution:

    • Remove the support membrane from the amine solution and gently roll it with a rubber roller or use an air knife to remove excess droplets from the surface. It is crucial to leave the pores filled with the amine solution.

  • Interfacial Polymerization Reaction:

    • Mount the amine-saturated support membrane in a suitable holder or frame.

    • Pour the organic acyl chloride solution over the surface of the support membrane and allow the reaction to proceed for a defined period (e.g., 1 to 4 minutes).[5] The polyamide film will form at the interface between the aqueous and organic phases.[1]

  • Post-Treatment:

    • Pour off the excess organic solution.

    • Wash the newly formed thin film composite membrane with a suitable solvent (e.g., the organic solvent used for the acyl chloride solution) to remove unreacted monomers.

    • Curing: Heat-treat the membrane in an oven at a specific temperature (e.g., 60-80°C) for a set time (e.g., 1 to 10 minutes) to further cross-link the polymer and enhance its stability.[5][9]

  • Storage:

    • Store the final TFC membrane in deionized water until characterization or use.

Data Presentation: Influence of Reaction Parameters

The properties of the resulting polyamide film are highly dependent on the synthesis parameters. The following tables summarize the typical ranges of these parameters and their effects on membrane performance.

Table 1: Monomer Concentrations and Their Impact on Film Properties

MonomerTypical Concentration Range (w/v %)Effect of Increasing ConcentrationReference(s)
m-Phenylenediamine (MPD) 0.5 - 3.5Increased film thickness, decreased surface hydrophilicity, and pronounced decrease in water flux.[2][4]
This compound (TMC) 0.1 - 0.2Pronounced increase in film thickness and surface hydrophilicity, with a smaller effect on water flux compared to MPD concentration changes.[4]
Piperazine (PIP) 1.0 - 2.0Used for nanofiltration membrane fabrication.

Table 2: Reaction Conditions and Their Influence on Membrane Performance

ParameterTypical RangeEffect of IncreaseReference(s)
Aqueous Phase Immersion Time 10 minLonger immersion can ensure complete pore saturation.[5]
Interfacial Reaction Time 1 - 4 minCan affect film thickness and cross-linking.[5]
Curing Temperature 80 °CSignificantly affects water permeation by altering the morphology of the polyamide film.[5][9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the interfacial polymerization process for fabricating a thin-film composite membrane.

Interfacial_Polymerization_Workflow cluster_prep Solution Preparation cluster_process Membrane Fabrication cluster_final Final Product Aqueous Prepare Aqueous Amine Solution Soak Immerse Support in Aqueous Solution Aqueous->Soak Organic Prepare Organic TMC Solution React Contact with Organic Solution (Interfacial Polymerization) Organic->React Remove_Excess Remove Excess Aqueous Solution Soak->Remove_Excess Remove_Excess->React Wash Wash Membrane React->Wash Cure Heat Curing Wash->Cure TFC_Membrane Thin Film Composite Membrane Cure->TFC_Membrane

Caption: Experimental workflow for polyamide thin film composite membrane fabrication.

Underlying Signaling Pathway: Polyamide Formation

The core of this process is the chemical reaction between the amine and acyl chloride functional groups. The following diagram illustrates the fundamental polycondensation reaction.

Polyamide_Formation cluster_reactants Monomers cluster_products Products Amine Amine (e.g., MPD) Reaction Polycondensation Reaction Amine->Reaction TMC Acyl Chloride (e.g., TMC) TMC->Reaction Polyamide Polyamide Linkage (-CO-NH-) HCl Byproduct (HCl) Reaction->Polyamide Reaction->HCl

Caption: Chemical reaction for polyamide formation.

References

Application Notes and Protocols: Synthesis of Aromatic Polyamides with Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of aromatic polyamides, commonly known as aramids, using terephthaloyl chloride as a key monomer. The content is tailored for professionals in research and drug development, focusing on the synthesis protocols, characterization data, and potential biomedical applications of these versatile polymers.

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from their rigid polymer backbones, which are composed of aromatic rings linked by amide bonds. The synthesis typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride, such as this compound. By carefully selecting the monomers and polymerization conditions, the properties of the resulting aramid can be tailored for specific applications, including advanced drug delivery systems and biomedical devices.

Synthesis Methods

The most common method for synthesizing aromatic polyamides from this compound is low-temperature solution polycondensation. This technique allows for the formation of high molecular weight polymers under mild reaction conditions. Other methods include interfacial polymerization, which is particularly useful for creating thin films and microcapsules.

Low-Temperature Solution Polycondensation

This method involves the reaction of this compound with an aromatic diamine in a polar aprotic solvent, often in the presence of an acid scavenger like pyridine (B92270) or a salt such as lithium chloride or calcium chloride to enhance polymer solubility.

Data Presentation

The following tables

Application Notes and Protocols for Solution Polymerization of Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the solution polymerization of terephthaloyl chloride, a key monomer in the synthesis of high-performance polymers such as aramids and polyesters. The information is intended for researchers in materials science, polymer chemistry, and related fields.

Introduction

Solution polymerization is a widely utilized technique for the synthesis of high-molecular-weight polymers in a homogenous phase. When employing highly reactive monomers like this compound, this method allows for effective control over the reaction conditions, leading to polymers with desirable properties. This compound is a diacyl chloride that readily undergoes polycondensation with diamines to form polyamides (aramids) or with diols to form polyesters.

The most prominent application of this compound in solution polymerization is the synthesis of poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar. This is typically achieved through a low-temperature solution polymerization in aprotic polar solvents. The choice of solvent and the addition of salts are crucial for preventing the precipitation of the rigid polymer chains and achieving high molecular weights.

These notes will detail the protocols for the synthesis of aramids and polyesters, provide quantitative data for reaction optimization, and offer guidance on safety and troubleshooting.

Safety Precautions

Warning: this compound is a corrosive and moisture-sensitive substance. It reacts vigorously with water to produce hydrochloric acid. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1][2]

Handling and Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, bases, and oxidizing agents.[3][4]

  • Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.

  • In case of a spill, do not use water. Clean up spills with a dry, inert material and dispose of it as hazardous waste.[4]

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[2][4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][4]

Experimental Protocols

Low-Temperature Solution Polymerization of Poly(p-phenylene terephthalamide) (PPTA)

This protocol describes the synthesis of high-molecular-weight PPTA via low-temperature solution polycondensation.

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath or cryostat).

  • Blender or homogenizer.

  • Büchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Solvent and Monomer Preparation:

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve anhydrous calcium chloride in anhydrous NMP with stirring to the desired concentration (see Table 1).

    • Once the CaCl₂ is fully dissolved, add p-phenylenediamine to the solution and stir until it is completely dissolved.

    • Cool the solution to 0-5 °C using a low-temperature bath.

  • Polymerization:

    • Slowly add solid this compound to the cooled, stirred diamine solution. The addition should be done in portions to control the exothermic reaction and maintain the temperature below 10 °C.

    • A significant increase in viscosity will be observed as the polymerization proceeds. The solution may become a gel-like solid.

    • Continue stirring for 1-4 hours at 0-5 °C.

  • Polymer Precipitation and Washing:

    • Transfer the highly viscous polymer solution or gel into a blender containing deionized water.

    • Homogenize the mixture to precipitate the polymer as a fibrous solid and to break up the polymer mass.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with copious amounts of deionized water to remove the NMP, CaCl₂, and HCl byproduct.

    • Subsequently, wash the polymer with methanol to remove residual water.

    • Continue washing until the filtrate is neutral.

  • Drying:

    • Dry the polymer in a vacuum oven at 80-100 °C for 12-24 hours or until a constant weight is achieved.[5] The final product is a yellow, fibrous solid.

Solution Polymerization of Aromatic Polyesters

This protocol outlines the synthesis of an aromatic polyester (B1180765) from this compound and a bisphenol.

Materials:

  • This compound (TPC)

  • Bisphenol A (BPA)

  • Pyridine (B92270), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Heating mantle with a temperature controller.

  • Blender or homogenizer.

  • Büchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Monomer Solution Preparation:

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve Bisphenol A and anhydrous pyridine in anhydrous DMAc with stirring.

  • Polymerization:

    • Prepare a solution of this compound in a small amount of anhydrous DMAc.

    • Add the this compound solution dropwise to the stirred bisphenol solution at room temperature over a period of 30-60 minutes.

    • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it for 2-4 hours to ensure complete reaction.

  • Polymer Precipitation and Washing:

    • Pour the viscous polymer solution into a blender containing methanol to precipitate the polyester.

    • Homogenize the mixture to obtain a fine polymer powder.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer powder with hot deionized water and then with methanol to remove unreacted monomers, pyridine hydrochloride, and DMAc.

  • Drying:

    • Dry the polyester powder in a vacuum oven at 60-80 °C for 24 hours.

Data Presentation

The following tables summarize quantitative data from various studies on the solution polymerization of this compound.

Table 1: Reaction Conditions and Properties of Poly(p-phenylene terephthalamide) (PPTA)

Monomer Concentration (mol/L)Solvent SystemCaCl₂ Conc. (wt%)Temperature (°C)Time (h)Inherent Viscosity (dL/g)Molecular Weight (Mw, kDa)Yield (%)Reference
0.25NMP/HMPA-Room TempOvernight1.32-Quantitative[6]
0.20-0.45NMP1.2-1.8-5 to 80-5.5-6.0--[7]
-NMP5.5Low Temp-5.17--[8]
-NEP-Low Temp----[9]
0.11DMAc2.00 then RT1.5-28-8195[10]

NMP: N-methyl-2-pyrrolidone; HMPA: Hexamethylphosphoramide; NEP: N-ethylpyrrolidone; DMAc: N,N-Dimethylacetamide.

Table 2: Synthesis of Aromatic Polyesters from this compound

BisphenolSolventCatalystTemperature (°C)Inherent Viscosity (dL/g)Molecular Weight (Mn, g/mol )Reference
Bisphenol AChloroform/Water (Interfacial)Phase Transfer Catalyst300.51-0.6417,390-41,430[11][12]
Various DiolsChloroform/Water (Interfacial)Phase Transfer Catalyst30--[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight - Presence of moisture in reagents or solvent. - Impurities in monomers. - Incorrect stoichiometry of monomers. - Insufficient reaction time.- Use anhydrous solvents and reagents. Handle under an inert atmosphere. - Purify monomers before use. - Accurately weigh monomers. - Increase reaction time.
Premature Polymer Precipitation - Insufficient salt concentration (for aramids). - Polymer concentration is too high. - Inappropriate solvent.- Increase the concentration of CaCl₂ or LiCl. - Reduce the monomer concentration. - Use a more suitable solvent system (e.g., NMP/HMPA mixture).
Gel Formation - High polymer concentration. - High molecular weight leading to chain entanglement.- Lower the monomer concentration. - Ensure vigorous and efficient stirring.
Discolored Polymer - Oxidation of diamine monomer. - Reaction temperature is too high.- Handle diamines under an inert atmosphere. - Maintain the recommended low reaction temperature.

Visualizations

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up reagents Anhydrous Solvents (NMP, DMAc) & Salts (CaCl2) dissolution Dissolve Diamine/Diol & Salt in Solvent reagents->dissolution monomers Purified Monomers (Diamine, Diol) monomers->dissolution glassware Dry Glassware (Inert Atmosphere) glassware->dissolution cooling Cool to 0-5 °C (for Aramids) dissolution->cooling addition Slowly Add This compound cooling->addition polymerize Stir for 1-4 hours addition->polymerize precipitate Precipitate in Non-solvent (Water/Methanol) polymerize->precipitate filter Filter Polymer precipitate->filter wash Wash Thoroughly filter->wash dry Vacuum Dry wash->dry final_product final_product dry->final_product High-Performance Polymer

Caption: Workflow for solution polymerization of this compound.

Logical_Relationship tpc This compound aramid Aramid (e.g., PPTA) tpc->aramid polyester Aromatic Polyester tpc->polyester diamine Aromatic Diamine (e.g., p-Phenylenediamine) diamine->aramid diol Bisphenol (e.g., Bisphenol A) diol->polyester solvent Aprotic Polar Solvent (NMP, DMAc) solvent->aramid dissolves salt Solubilizing Salt (CaCl2, LiCl) salt->aramid enhances solubility low_temp Low Temperature (0-5 °C) low_temp->aramid controls reaction hcl HCl (byproduct) aramid->hcl produces high_mw High Molecular Weight aramid->high_mw achieves polyester->hcl produces polyester->high_mw achieves

Caption: Key components and products in this compound polymerization.

References

Application Notes and Protocols for the Synthesis of Aramid Fibers (Kevlar®-type) via Low-Temperature Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance. Among these, poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®, stands out for its extensive applications in aerospace, ballistic protection, and advanced composites.[1][2] The remarkable properties of these fibers stem from their highly ordered, rigid-rod polymer chains, which are a result of the polycondensation of aromatic diamines and diacid chlorides.[3]

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of PPTA fibers using terephthaloyl chloride and p-phenylenediamine (B122844). The primary method described is the low-temperature solution polycondensation, a widely utilized technique for producing high molecular weight aramid polymers suitable for fiber spinning.[4]

Chemical Synthesis Pathway

The synthesis of poly(p-phenylene terephthalamide) proceeds via a condensation polymerization reaction between p-phenylenediamine (PPD) and this compound (TPC). The reaction is typically carried out in an amide-type solvent with an acid scavenger to neutralize the hydrochloric acid byproduct.[5]

Kevlar_Synthesis cluster_reactants Reactants cluster_products Products PPD p-Phenylenediamine (PPD) H₂N-C₆H₄-NH₂ PPTA Poly(p-phenylene terephthalamide) (PPTA) [-NH-C₆H₄-NH-CO-C₆H₄-CO-]n PPD->PPTA + TPC (Polycondensation) TPC This compound (TPC) ClOC-C₆H₄-COCl TPC->PPTA HCl Hydrochloric Acid (HCl) PPTA->HCl + 2n HCl

Caption: Chemical reaction for the synthesis of Kevlar (PPTA).

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of PPD and TPC

This protocol details a common laboratory method for synthesizing high molecular weight PPTA.

Materials:

  • p-Phenylenediamine (PPD), powdered

  • This compound (TPC), powdered

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl) or Calcium chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Deionized water

  • Acetone

Equipment:

  • Glass polymerization reactor with a mechanical stirrer, nitrogen inlet, and thermometer

  • Ice-water bath

  • Blender

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Solvent Preparation: In the glass polymerization reactor, prepare a solution of NMP containing a specific concentration of anhydrous LiCl or CaCl₂. For example, a 5% (w/v) solution can be used. Pass dry nitrogen gas through the reactor to create an inert atmosphere.

  • Monomer Dissolution: At room temperature, add powdered p-phenylenediamine to the NMP solution while stirring until it is completely dissolved.

  • Cooling: Cool the solution to a temperature between 0°C and 5°C using an ice-water bath.

  • Addition of TPC: Slowly add stoichiometric amounts of powdered this compound to the cooled solution while vigorously stirring. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10°C.

  • Polymerization: As the reaction proceeds, the viscosity of the solution will increase significantly, and a yellowish polymer gel will form. Continue stirring for a few minutes to break up the gel.

  • Reaction Quenching and Polymer Precipitation: After the initial rapid polymerization (typically 1-2 hours), quench the reaction by adding a small amount of water. Precipitate the polymer by pouring the reaction mixture into a blender containing deionized water.

  • Washing: Filter the precipitated polymer using a Büchner funnel. Wash the polymer multiple times with cold deionized water and then with hot deionized water to remove any residual solvent, salts, and byproducts. Continue washing until the filtrate is neutral.

  • Drying: Dry the polymer in a vacuum oven at a temperature of 80-100°C for at least 5 hours, or until a constant weight is achieved. The final product is a dry, yellowish powder of poly(p-phenylene terephthalamide).

Protocol 2: Fiber Spinning (Dry-Jet Wet Spinning)

This protocol provides a conceptual overview of the fiber spinning process.

Materials:

  • Dried PPTA polymer

  • Concentrated sulfuric acid (98-100%)

Equipment:

  • Spinneret

  • Coagulation bath (containing cold water or a dilute sulfuric acid solution)

  • Washing and drying apparatus for the fiber

Procedure:

  • Dope (B7801613) Preparation: Dissolve the dried PPTA polymer in concentrated sulfuric acid to form a high-concentration (e.g., 20% w/w) spinning dope. This solution will exhibit liquid crystalline properties.

  • Extrusion: Heat the dope to approximately 80°C and extrude it through a spinneret into an air gap.

  • Coagulation: The extruded filaments then enter a coagulation bath containing cold water or a dilute acid solution. This causes the polymer to precipitate and solidify into fibers.

  • Washing and Drying: The resulting fibers are thoroughly washed with water to remove the sulfuric acid and then dried under tension to improve their mechanical properties.

Data Presentation

Table 1: Quantitative Data for PPTA Synthesis and Fiber Properties

ParameterValueReference
Synthesis Parameters
Monomer Concentration (PPD)0.20-0.45 mol/L[6]
TPC Excess0.30-2.5%[6]
Reaction Temperature-5°C to 80°C[6]
Reaction Enthalpy-199 kJ/mol[4]
Apparent Activation Energy12 kJ/mol[6][7]
Polymer Properties
Weight-Average Molecular Weight (Mw)4,000 - 16,000 g/mol [6][7]
Fiber Properties (Kevlar® 49)
Tensile Strength3000 - 3600 MPa
Tensile Modulus112,400 - 120,940 MPa[5]
Elongation at Break2.4 - 2.8%[8]
Density1.44 - 1.45 g/cm³[8]
Filament Diameter~12 µm[9]

Characterization Methods

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the chemical structure of the synthesized PPTA. The characteristic absorption bands provide evidence of the amide linkages and aromatic rings.

Table 2: Characteristic FTIR Peaks for Poly(p-phenylene terephthalamide)

Wavenumber (cm⁻¹)Vibrational ModeReference
~3300-3400N-H stretching (amide A)[10]
~1640-1650C=O stretching (amide I)[11]
~1540N-H bending and C-N stretching (amide II)[11]
~1515Aromatic C=C stretching[11]
~1315C-N stretching and N-H bending (amide III)[11]
~820C-H out-of-plane bending (p-substituted benzene)[11]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology of the synthesized aramid fibers, including their diameter, surface texture, and cross-sectional shape. SEM images typically show that Kevlar® fibers have a relatively smooth surface and a circular cross-section with an average diameter of about 12 µm.[9]

Experimental Workflow

experimental_workflow start Start dissolve_ppd Dissolve p-Phenylenediamine in NMP/Salt Solution start->dissolve_ppd cool_solution Cool Solution to 0-5°C dissolve_ppd->cool_solution add_tpc Add this compound cool_solution->add_tpc polymerization Low-Temperature Polycondensation add_tpc->polymerization precipitate Precipitate Polymer in Water polymerization->precipitate wash_dry Wash and Dry PPTA Polymer precipitate->wash_dry characterization Characterize PPTA Powder (FTIR, etc.) wash_dry->characterization spinning Fiber Spinning (Dry-Jet Wet Spinning) wash_dry->spinning end End characterization->end fiber_char Characterize Aramid Fibers (SEM, Mechanical Testing) spinning->fiber_char fiber_char->end

Caption: Overall experimental workflow for PPTA synthesis and fiber formation.

References

Application Notes and Protocols for the Synthesis of Aromatic Polyamides via Reaction of Terephthaloyl Chloride and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic polyamides, or aramids, are a class of high-performance polymers characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from their rigid molecular structures and strong intermolecular hydrogen bonding. This document provides detailed protocols for the synthesis of aromatic polyamides through the reaction of terephthaloyl chloride with various aromatic diamines, focusing on two primary methods: low-temperature solution polycondensation and interfacial polymerization. These protocols are intended to guide researchers in the synthesis and exploration of novel polyamides for advanced materials and potential applications in drug delivery.

Introduction

The synthesis of aromatic polyamides from this compound and aromatic diamines is a cornerstone of high-performance polymer chemistry. The resulting polymers, such as poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®, exhibit remarkable properties that make them suitable for demanding applications in aerospace, ballistics, and industrial composites.[1][2] The versatility of this reaction allows for the incorporation of various diamines to tailor the polymer properties for specific applications, including enhancing solubility and processability.[3] Polyamides and poly(amino acid)s are also being explored for their potential in drug delivery systems due to their biocompatibility and controlled degradation.[4]

This document details the experimental setup and procedures for two robust methods of polyamide synthesis. Low-temperature solution polycondensation is a widely used laboratory-scale method that allows for good control over molecular weight.[3][5] Interfacial polymerization is a rapid process that occurs at the interface of two immiscible liquids, making it suitable for the formation of films and membranes.[6][7][8][9]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This method is suitable for synthesizing a wide range of aromatic polyamides in a controlled manner. The use of polar aprotic solvents and salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) is often necessary to keep the rigid polymer chains in solution and achieve high molecular weights.[3][5]

Materials:

  • This compound (TPC)[1]

  • Aromatic diamine (e.g., p-phenylenediamine (B122844) (PPD), 4,4'-oxydianiline (B41483) (ODA))

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous[5]

  • Lithium chloride (LiCl) or Calcium chloride (CaCl₂), anhydrous[5]

  • Pyridine, anhydrous (as an acid scavenger)[10]

  • Methanol (B129727) or Ethanol (B145695) (for precipitation)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, dropping funnel, condenser)

Procedure:

  • Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen.

  • Diamine Solution Preparation: In the reaction flask, dissolve the aromatic diamine and a solubility-promoting salt (e.g., CaCl₂) in an anhydrous polar aprotic solvent (e.g., NMP).[5] For example, for the synthesis of PPTA, a solution of p-phenylenediamine (PPD) and CaCl₂ in NMP can be prepared.[5]

  • Cooling: Cool the stirred diamine solution to 0-5 °C using an ice bath.[5]

  • This compound Addition: Dissolve a stoichiometric amount of this compound in a small amount of the same anhydrous solvent and add it dropwise to the cooled diamine solution over a period of 30-60 minutes. Alternatively, solid TPC can be added portion-wise.[11]

  • Polymerization: After the addition is complete, allow the reaction to proceed at 0-5 °C for 1-2 hours. Then, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.[5][10] The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, under vigorous stirring to precipitate the polyamide.[10]

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, salts, and residual solvent.[10]

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.[10]

Protocol 2: Interfacial Polymerization

This method involves the reaction of a diamine in an aqueous phase with a diacid chloride in an organic phase at the interface of the two immiscible liquids.[6][7][8] An inorganic base is typically added to the aqueous phase to neutralize the HCl byproduct.[7]

Materials:

  • This compound (TPC)

  • Aromatic diamine (e.g., 1,6-hexanediamine (B7767898), p-phenylenediamine)

  • An organic solvent (e.g., dichloromethane, hexane, toluene)[7]

  • Deionized water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) (as an acid scavenger)

  • A beaker or crystallizing dish

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of the diamine and the acid scavenger (e.g., sodium carbonate). For example, dissolve 1,6-hexanediamine and sodium carbonate in deionized water.

  • Organic Phase Preparation: Prepare a solution of this compound in an immiscible organic solvent, such as dichloromethane.[9]

  • Interfacial Reaction: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A polymer film will form instantly at the interface.[6][8]

  • Polymer Removal: Using forceps, carefully grasp the polymer film at the center and pull it vertically from the beaker. A continuous rope of polyamide can be drawn out as the reaction proceeds at the interface.

  • Washing: Wash the collected polymer rope thoroughly with deionized water and then with a solvent like acetone (B3395972) or ethanol to remove unreacted monomers and byproducts.

  • Drying: Allow the washed polymer to air-dry or place it in a low-temperature oven (e.g., 60 °C) to dry completely.

Data Presentation

The properties of the resulting polyamides are highly dependent on the specific monomers and reaction conditions used. The following tables summarize typical data obtained from the synthesis of various aromatic polyamides.

Table 1: Reaction Conditions and Polymer Properties for Low-Temperature Solution Polycondensation.

DiamineSolventTemp (°C)Time (h)Yield (%)Mw (kDa)Tg (°C)
9,9-bis(4-aminophenyl)fluoreneNMP-25 to 257-985-9764-241260-360
2,2'-bis(trifluoromethyl)benzidineNMP-25 to 257-985-97up to 438260-360
p-phenylenediamineNMP/CaCl₂0 to 2013-High-

Data synthesized from multiple sources.[5][11][12]

Table 2: Mechanical Properties of Polyamide-Imide Films.

PropertyValue
Tensile Strength (σ)122–160 MPa
Young's Modulus (E)1.3–1.9 GPa
Elongation at Break (ε)9–30%

Data for polyamide-imides synthesized from this compound and various diamines.[11][12]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_workup Product Isolation prep_diamine Dissolve Diamine & Salt in Solvent cooling Cool to 0-5°C prep_diamine->cooling prep_tpc Dissolve TPC in Solvent addition Add TPC Solution Dropwise prep_tpc->addition cooling->addition polymerization Stir at RT for 12-24h addition->polymerization precipitation Precipitate in Methanol/Water polymerization->precipitation washing Wash Polymer precipitation->washing drying Dry in Vacuum Oven washing->drying end End drying->end start Start start->prep_diamine

Caption: Workflow for low-temperature solution polycondensation.

reaction_pathway diamine H₂N-Ar-NH₂ (Diamine) product -[HN-Ar-NHCO-Ar'-CO]n- (Aromatic Polyamide) diamine->product n tpc ClOC-Ar'-COCl (this compound) tpc->product n byproduct + 2n HCl

Caption: General reaction for aromatic polyamide synthesis.

References

Application Notes and Protocols for Controlling Terephthaloyl Chloride Concentration in Thin Film Composite Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-film composite (TFC) membranes are at the forefront of separation technologies, with critical applications in reverse osmosis, nanofiltration, and gas separation. The performance of these membranes is predominantly dictated by the physicochemical properties of the ultra-thin polyamide (PA) active layer. This layer is typically synthesized via interfacial polymerization (IP), a rapid and self-limiting reaction between an amine monomer, commonly m-phenylenediamine (B132917) (MPD), and an acyl chloride monomer, terephthaloyl chloride (TMC).[1][2][3]

The concentration of TMC in the organic phase is a critical parameter that significantly influences the final membrane structure and, consequently, its performance. Precise control over the TMC concentration allows for the fine-tuning of membrane properties such as permeate flux, salt rejection, and surface morphology. An optimal TMC concentration is crucial for balancing the trade-off between permeability and selectivity.[1][4][5] Generally, increasing the TMC concentration can lead to a denser and thicker PA layer, which often enhances salt rejection but may decrease water flux.[5][6] Conversely, a very low TMC concentration might result in a loosely cross-linked and defective PA layer with poor rejection capabilities.[6]

These application notes provide a comprehensive guide to understanding and controlling the concentration of this compound during the fabrication of TFC membranes. Included are detailed experimental protocols and a summary of the quantitative effects of TMC concentration on membrane performance to aid researchers in developing membranes with desired characteristics for specific applications.

Data Presentation: Effect of TMC Concentration on TFC Membrane Performance

The following table summarizes the quantitative relationship between TMC concentration and key performance indicators of TFC membranes, compiled from various studies. These values are indicative and can vary based on other experimental parameters such as MPD concentration, reaction time, and curing conditions.

TMC Concentration (wt%)MPD Concentration (wt%)Water Flux (L/m²h)Salt Rejection (%)Polyamide Layer Thickness (nm)Surface Roughness (Ra, nm)Reference
0.011.5LowLowThick and loose-[6]
0.051.536.1599.81Thinner and denser-[6]
0.11.5Decreased fluxHighThicker-[6]
0.12.0-96.9--[5]
0.352.0Significantly increased91.4Thinner-[5]
0.12.0--130-30015-30[4]
Varied2.0--Increased with concentration-[4]

Experimental Protocols

This section outlines a detailed methodology for the fabrication of TFC membranes with varying TMC concentrations.

Materials and Reagents
  • Support Membrane: Commercial polysulfone (PSf) or polyethersulfone (PES) ultrafiltration membrane.

  • Aqueous Phase Monomer: m-Phenylenediamine (MPD)

  • Organic Phase Monomer: this compound (TMC)

  • Organic Solvent: n-Hexane or other suitable aliphatic hydrocarbon.

  • Additives (Optional): Triethylamine (TEA) and Sodium Dodecyl Sulfate (SDS) in the aqueous phase.

  • Deionized (DI) water

  • Isopropanol or Ethanol for rinsing.

Preparation of Monomer Solutions
  • Aqueous MPD Solution: Prepare a 2% (w/v) MPD solution by dissolving the required amount of MPD in DI water. If using additives, they can be incorporated into this solution.

  • Organic TMC Solutions: Prepare a series of TMC solutions in n-hexane with varying concentrations (e.g., 0.05%, 0.1%, 0.15%, 0.2% w/v). Ensure TMC is fully dissolved. It is advisable to prepare these solutions fresh before use due to the reactivity of TMC with ambient moisture.

TFC Membrane Fabrication via Interfacial Polymerization
  • Support Membrane Preparation: Cut the support membrane to the desired size and immerse it in DI water for at least one hour to ensure complete wetting.

  • Amine Monomer Immersion:

    • Mount the wet support membrane onto a clean glass plate, ensuring the active surface is facing upwards.

    • Place a frame with a defined opening over the membrane to create a reaction well.

    • Pour the 2% MPD aqueous solution onto the membrane surface within the frame and allow it to soak for 2 minutes.[7] This allows the amine monomer to impregnate the pores of the support layer.

  • Removal of Excess Amine Solution:

    • Carefully pour off the excess MPD solution.

    • Use a soft rubber roller to gently remove any remaining droplets from the membrane surface.[8] This step is crucial to prevent the formation of a thick, non-selective polyamide layer.

  • Interfacial Polymerization Reaction:

    • Pour the desired concentration of the TMC-hexane solution onto the MPD-saturated membrane surface.

    • Allow the reaction to proceed for a specific duration, typically 45 to 60 seconds.[3][8] An instantaneous reaction occurs at the interface, forming a thin polyamide film.

  • Post-Treatment:

    • Pour off the TMC solution.

    • Rinse the membrane surface with n-hexane to remove unreacted TMC.

    • Place the membrane in an oven at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 5-10 minutes) for heat curing.[1][8][9] This step helps to complete the polymerization and enhance the adhesion of the PA layer to the support.

  • Storage: After curing, thoroughly rinse the fabricated TFC membrane with DI water and store it in DI water at 4°C until further characterization and use.

Membrane Characterization
  • Performance Evaluation: Test the prepared membranes in a cross-flow filtration setup to measure water flux and salt rejection. A standard feed solution (e.g., 2000 ppm NaCl) and operating pressure are typically used for comparison.

  • Surface Morphology: Characterize the surface morphology and roughness of the polyamide layer using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Chemical Structure: Confirm the formation of the polyamide layer using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the fabrication of Thin Film Composite membranes with a focus on controlling the this compound concentration.

TFC_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization prep_support 1. Support Membrane Soaking in DI Water immersion 4. MPD Immersion (2 min) prep_support->immersion prep_mpd 2. Prepare Aqueous MPD Solution (2%) prep_mpd->immersion prep_tmc 3. Prepare Organic TMC Solutions (0.05% - 0.2%) ip_reaction 6. Interfacial Polymerization with TMC Solution (45-60s) prep_tmc->ip_reaction removal 5. Remove Excess MPD Solution immersion->removal removal->ip_reaction curing 7. Heat Curing (60-80°C, 5-10 min) ip_reaction->curing performance 8. Performance Testing (Flux & Rejection) curing->performance morphology 9. Surface Analysis (SEM, AFM) performance->morphology

Caption: Workflow for TFC membrane fabrication with variable TMC concentration.

Conclusion

The concentration of this compound is a pivotal parameter in the interfacial polymerization process for fabricating TFC membranes. By carefully controlling the TMC concentration, researchers can systematically manipulate the properties of the polyamide active layer to achieve desired separation performance. The protocols and data presented in these application notes serve as a foundational guide for the rational design and optimization of TFC membranes for a wide array of applications, from water purification to specialized separations in the pharmaceutical industry. It is important to note that while TMC concentration is a key factor, the interplay with other synthesis parameters such as MPD concentration, reaction time, and curing conditions must also be considered for comprehensive membrane optimization.

References

Application Notes and Protocols: Terephthaloyl Chloride as a Cross-linking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthaloyl chloride (TCL) is a highly reactive diacyl chloride that serves as an effective cross-linking agent for a variety of polymers possessing nucleophilic functional groups, such as hydroxyl (-OH) and amine (-NH2) groups. Its rigid aromatic structure and the ability to form stable amide or ester linkages make it an excellent candidate for modifying the physicochemical properties of polymers. This modification is particularly relevant in the field of drug development, where the controlled release of therapeutic agents, mechanical strength, and biocompatibility of polymer matrices are crucial.

This document provides detailed application notes and protocols for utilizing this compound as a cross-linking agent with two common polymers in drug delivery research: Chitosan (B1678972) and Polyvinyl Alcohol (PVA).

Safety and Handling of this compound

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1][2][3][4] this compound reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container in a dry environment.[5]

Mechanism of Cross-linking

This compound is a bifunctional molecule, meaning it has two reactive acyl chloride groups. These groups can react with nucleophilic functional groups on polymer chains, such as the amine groups of chitosan or the hydroxyl groups of PVA, to form stable covalent bonds (amides and esters, respectively). This process creates a three-dimensional network structure, transforming the soluble or swellable polymer into an insoluble, cross-linked hydrogel. The density of this network, which dictates many of the final properties of the material, can be controlled by varying the concentration of the cross-linking agent.

Application 1: Cross-linking of Chitosan

Chitosan is a biocompatible and biodegradable polysaccharide with primary amine groups that are readily available for cross-linking. Cross-linking with this compound can enhance its mechanical strength and modulate its swelling behavior, making it suitable for controlled drug release applications.

Quantitative Data: Terephthaloyl Thiourea (B124793) Cross-linked Carboxymethyl Chitosan Hydrogels

While direct cross-linking of chitosan with this compound is feasible, a common method involves the synthesis of a terephthaloyl diisothiocyanate intermediate. The following table summarizes the swelling behavior of carboxymethyl chitosan hydrogels cross-linked with varying concentrations of this derivative at different pH values and temperatures. An increase in the cross-linker content generally leads to a higher degree of cross-linking and a corresponding change in swelling properties.[6][7]

Hydrogel DesignationCross-linker ConcentrationSwelling (%) at 35°C, pH 4Swelling (%) at 35°C, pH 7Swelling (%) at 35°C, pH 9
TTUCM-chitosan-1Low>3500~1500~2000
TTUCM-chitosan-2Medium-Low>4000~1800~2200
TTUCM-chitosan-3Medium-High>4500~2000~2500
TTUCM-chitosan-4High>5000~2200~2800

Data adapted from Mohamed, N. A., & El-Ghobashy, M. A. (2014). Swelling behavior of cross-linked terephthaloyl thiourea carboxymethyl chitosan hydrogels. Cellulose Chemistry and Technology, 48(5-6), 463-471.[6]

Experimental Protocol: Synthesis of Terephthaloyl Thiourea Cross-linked Chitosan Hydrogel

This protocol describes a two-step process for cross-linking chitosan using a terephthaloyl diisothiocyanate intermediate derived from this compound.[2]

Materials:

Procedure:

  • Preparation of Terephthaloyl Diisothiocyanate:

    • In a fume hood, dissolve 10 mmol of this compound in 20 mL of dichloromethane in a flask.

    • In a separate flask, dissolve 20 mmol of ammonium thiocyanate in 20 mL of dichloromethane.

    • Slowly add the this compound solution dropwise to the ammonium thiocyanate solution with constant stirring at room temperature.

    • Continue stirring for 2-3 hours. A white precipitate of ammonium chloride will form.

    • Filter the mixture to remove the precipitate. The filtrate contains the terephthaloyl diisothiocyanate cross-linker.

  • Preparation of Chitosan Solution:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% acetic acid solution. Stir overnight to ensure complete dissolution.

  • Cross-linking Reaction:

    • Slowly add the desired amount of the terephthaloyl diisothiocyanate solution to the chitosan solution with vigorous stirring.

    • Continue stirring until a hydrogel is formed. The gelation time will depend on the concentration of the cross-linker.

    • Adjust the pH of the hydrogel to neutral (pH 7) using a sodium hydroxide solution.

  • Purification:

    • Wash the resulting hydrogel extensively with distilled water to remove any unreacted reagents and by-products.

    • Freeze-dry the purified hydrogel for storage and further characterization.

Application 2: Cross-linking of Polyvinyl Alcohol (PVA)

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with abundant hydroxyl groups, making it an excellent candidate for cross-linking. Cross-linking with this compound can significantly improve its water stability and mechanical properties, which is advantageous for applications such as wound dressings and drug-eluting coatings.

Quantitative Data: PVA Films Cross-linked with Terephthalic Acid

The following table presents data on the swelling and mechanical properties of PVA films cross-linked with terephthalic acid, the precursor to this compound. It is expected that the more reactive this compound would yield similar or more pronounced effects at lower concentrations or shorter reaction times.

Cross-linker (Terephthalic Acid) Conc. (% w/w)Swelling (%) after 8hTensile Strength (MPa)
0 (Neat PVA)Dissolves22.6
15~10~28
25~7~30
355.4~31

Data adapted from Sonker, A. K., et al. (2018). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment, 26(4), 1485-1496.[8]

Experimental Protocol: Synthesis of this compound Cross-linked PVA Hydrogel

This is a generalized protocol for the direct cross-linking of PVA with this compound.

Materials:

Procedure:

  • Preparation of PVA Solution:

    • Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of distilled water at 90°C with constant stirring until the solution is clear.

    • Cool the solution to room temperature.

  • Preparation of Cross-linker Solution:

    • In a fume hood, prepare a solution of this compound in an anhydrous solvent like DMF or DMSO (e.g., 0.1 M). The concentration will determine the degree of cross-linking.

    • Add a stoichiometric amount of pyridine to the cross-linker solution to neutralize the HCl gas that will be evolved during the reaction.

  • Cross-linking Reaction:

    • Cast the PVA solution into a petri dish or a suitable mold to form a film of the desired thickness.

    • Immerse the PVA film in the this compound solution for a specific period (e.g., 1-4 hours) at room temperature. The immersion time will influence the cross-linking density.

  • Purification:

    • Remove the cross-linked film from the solution and wash it thoroughly with acetone to remove any unreacted this compound and pyridine hydrochloride.

    • Subsequently, wash the film with distilled water to remove the solvent.

    • Dry the cross-linked PVA hydrogel at room temperature or in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Application 3: Interfacial Polymerization for Microencapsulation

Interfacial polymerization is a powerful technique for creating core-shell microcapsules for drug delivery. This compound is an ideal monomer for the oil phase in such a system.

Experimental Protocol: Preparation of Drug-Loaded Microspheres

This protocol outlines the preparation of drug-loaded microspheres using interfacial polymerization.

Materials:

  • Polymer with amine or hydroxyl groups (e.g., chitosan, PVA, or a diamine like hexamethylenediamine)

  • Drug to be encapsulated

  • This compound

  • An organic solvent immiscible with water (e.g., cyclohexane, dichloromethane)

  • An aqueous buffer solution

  • A surfactant (e.g., Span 80, Tween 80)

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve the polymer and the drug in the aqueous buffer solution. The pH of the buffer should be adjusted to ensure the reactivity of the polymer's functional groups (typically basic for amines).

  • Preparation of the Organic Phase:

    • Dissolve this compound and a surfactant in the organic solvent.

  • Emulsification:

    • Add the aqueous phase to the organic phase with high-speed homogenization or stirring to form a stable water-in-oil (W/O) emulsion. The droplet size will determine the final microsphere size.

  • Interfacial Polymerization:

    • Continue stirring the emulsion for a set period (e.g., 1-3 hours) at a controlled temperature. The this compound at the oil-water interface will react with the polymer in the aqueous droplets, forming a polymer shell around each droplet.

  • Microsphere Collection and Purification:

    • Stop the stirring and collect the microspheres by centrifugation or filtration.

    • Wash the microspheres repeatedly with the organic solvent and then with water to remove unreacted monomers and surfactant.

    • Freeze-dry the microspheres for storage.

Characterization of Cross-linked Polymers

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or ester bonds and the disappearance of the acyl chloride peak.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogels.

  • Swelling Studies: To determine the water uptake capacity of the hydrogels in different media (e.g., buffers of varying pH).

  • Mechanical Testing: To evaluate the tensile strength, Young's modulus, and elongation at break of the cross-linked polymer films.

  • In Vitro Drug Release Studies: To quantify the release profile of an encapsulated drug from the hydrogel matrix over time using techniques like UV-Vis spectroscopy or HPLC.[9]

Visualizations

Reaction Mechanisms

G cluster_chitosan Chitosan Cross-linking cluster_pva PVA Cross-linking Chitosan (R-NH2) Chitosan (R-NH2) Cross-linked Chitosan Cross-linked Chitosan Chitosan (R-NH2)->Cross-linked Chitosan Amide bond formation This compound (ClCO-Ar-COCl) This compound (ClCO-Ar-COCl) This compound (ClCO-Ar-COCl)->Cross-linked Chitosan HCl HCl Cross-linked Chitosan->HCl PVA (R-OH) PVA (R-OH) Cross-linked PVA Cross-linked PVA PVA (R-OH)->Cross-linked PVA Ester bond formation Terephthaloyl_Chloride_PVA This compound (ClCO-Ar-COCl) Terephthaloyl_Chloride_PVA->Cross-linked PVA HCl_PVA HCl Cross-linked PVA->HCl_PVA

Caption: Reaction mechanisms of this compound with chitosan and PVA.

Experimental Workflow

G Polymer_Solution Prepare Polymer Solution (Chitosan or PVA) Crosslinking Cross-linking Reaction Polymer_Solution->Crosslinking TCL_Solution Prepare Terephthaloyl Chloride Solution TCL_Solution->Crosslinking Purification Purification and Washing Crosslinking->Purification Drying Drying (e.g., Freeze-drying) Purification->Drying Characterization Physicochemical Characterization Drying->Characterization Drug_Loading Drug Loading (Optional) Drying->Drug_Loading Release_Studies In Vitro Drug Release Studies Drug_Loading->Release_Studies

Caption: General workflow for synthesis and evaluation of cross-linked polymers.

Logical Relationships

G TCL_Conc This compound Concentration Crosslink_Density Cross-linking Density TCL_Conc->Crosslink_Density Increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases Mech_Strength Mechanical Strength Crosslink_Density->Mech_Strength Increases Porosity Porosity Crosslink_Density->Porosity Decreases Drug_Release Drug Release Rate Swelling_Ratio->Drug_Release Increases (Diffusion) Porosity->Drug_Release Increases

Caption: Influence of cross-linker concentration on hydrogel properties.

References

Application Notes and Protocols: Terephthaloyl Chloride in Gas Separation Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terephthaloyl chloride (TPC) is a key aromatic diacyl chloride monomer extensively utilized in the fabrication and modification of membranes for gas separation. Its rigid structure and high reactivity make it an ideal building block for creating selective layers with tailored properties for separating various gas mixtures, such as H₂/CO₂, CO₂/CH₄, and O₂/N₂. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyamide thin-film composite (TFC) membranes, as a crosslinking agent for polymer membranes, and in the formation of metal-organic frameworks (MOFs) for gas separation applications.

Application: Polyamide Thin-Film Composite (TFC) Membranes for Gas Separation

The interfacial polymerization (IP) reaction between this compound and a multifunctional amine is the most common method for creating the selective polyamide layer of TFC membranes. The properties of this layer, and thus the membrane's separation performance, are highly dependent on the reaction conditions.

Data Presentation: Performance of TPC-Based Polyamide TFC Membranes

The following table summarizes the performance of various polyamide membranes synthesized using this compound for different gas separation applications.

Amine MonomerTPC Concentration (w/v %)Gas PairPermeance (GPU)SelectivityReference
m-phenylenediamine (B132917) (MPD)0.1CO₂/CH₄15.2 (CO₂)14.4
m-phenylenediamine (MPD)0.1H₂S/CH₄51.6 (H₂S)49.1
Diethylenetriamine (DETA)Not SpecifiedN₂0.95-[1]
N,N′-bis(2-aminoethyl)-1,3-propanediamine0.15---[2]
Triethylenetetramine (TETA)0.1---[3]

Note: GPU = Gas Permeation Unit (1 GPU = 10⁻⁶ cm³(STP) / (cm² s cmHg)). Performance data can vary significantly with the support membrane, post-treatment, and testing conditions.

Experimental Protocol: Fabrication of a Polyamide TFC Membrane via Interfacial Polymerization

This protocol describes a general procedure for the fabrication of a polyamide TFC membrane for gas separation.

Materials:

  • Porous support membrane (e.g., polysulfone (PSf), polyacrylonitrile (B21495) (PAN))

  • Amine monomer (e.g., m-phenylenediamine (MPD))

  • This compound (TPC)

  • An organic solvent (e.g., n-hexane, dodecane)

  • Deionized (DI) water

  • Optional: additives like triethylamine (B128534) (TEA), sodium lauryl sulfate (B86663) (SLS)

  • Rubber roller

  • Glass plate

  • Reaction frame/vessel

Procedure:

  • Support Membrane Preparation: Cut the porous support membrane to the desired size and soak it in DI water for at least 1 hour to ensure complete wetting.[4]

  • Aqueous Amine Solution Preparation: Prepare an aqueous solution of the amine monomer. A common concentration for MPD is 2% (w/v) in DI water.[2] Optional additives can be included in this solution.

  • Amine Solution Impregnation:

    • Mount the wet support membrane on a clean glass plate.

    • Place a reaction frame onto the support membrane to create a contained reaction area.

    • Pour the aqueous amine solution onto the support membrane surface within the frame and allow it to remain in contact for a specified time (e.g., 2 minutes).[5]

    • Drain the excess amine solution.

    • Remove the frame and gently roll a rubber roller over the membrane surface to remove any visible droplets of the aqueous solution.[5] This step is critical to prevent the formation of defects in the polyamide layer.

  • Organic TPC Solution Preparation: Prepare a solution of TPC in an organic solvent. A typical concentration is 0.1-0.2% (w/v) in n-hexane.[2]

  • Interfacial Polymerization:

    • Reassemble the reaction frame on the amine-impregnated support membrane.

    • Pour the TPC solution onto the membrane surface and allow the reaction to proceed for a set time (e.g., 1 minute).[6]

    • Drain the TPC solution.

  • Post-Treatment:

    • Wash the membrane surface with a pure organic solvent (e.g., n-hexane) to remove unreacted TPC.[4]

    • Heat-treat (cure) the membrane in an oven at a specific temperature (e.g., 75°C) for a defined period (e.g., 5 minutes) to complete the polymerization and enhance the adhesion of the polyamide layer to the support.[5]

  • Storage: Store the fabricated TFC membrane in DI water until further characterization or use.[4]

Application: Crosslinking of Polymer Membranes with TPC

This compound can be used to crosslink existing polymer membranes, such as polybenzimidazole (PBI), to enhance their gas separation properties. Crosslinking can tighten the polymer matrix, reducing the free volume and thereby increasing the size-sieving ability of the membrane. This often leads to a significant improvement in selectivity with a modest decrease in permeability.

Data Presentation: Performance of TPC-Crosslinked Polybenzimidazole (PBI) Membranes
MembraneTemperature (°C)H₂ Permeability (Barrer)H₂/CO₂ SelectivityReference
Pristine PBI2004515[4]
TPC-Crosslinked PBI2003923[4]
Pristine PBI150-~15[7]
TPC-Crosslinked PBI1509.624[7]

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Experimental Protocol: Crosslinking of a PBI Membrane with TPC

This protocol outlines a method for the chemical crosslinking of a dense PBI membrane film.

Materials:

  • Dense PBI membrane film

  • This compound (TCL)

  • Tetrahydrofuran (THF) (as a swelling agent)

  • Anhydrous organic solvent (e.g., hexane)

Procedure:

  • PBI Membrane Preparation: Prepare a dense PBI film of the desired thickness.

  • Crosslinking Solution Preparation: Prepare a solution of TPC in an anhydrous organic solvent. The concentration can be varied to control the degree of crosslinking. A swelling agent like THF can be added to facilitate the diffusion of TPC into the PBI matrix.[7]

  • Crosslinking Reaction:

    • Immerse the PBI membrane film in the TPC solution.

    • The reaction time can be varied to achieve different degrees of crosslinking (e.g., for several hours).[4][8]

  • Post-Treatment:

    • After the desired reaction time, remove the membrane from the solution.

    • Thoroughly wash the membrane with a suitable solvent to remove any unreacted TPC.

    • Dry the crosslinked membrane under vacuum.

Application: TPC in Metal-Organic Framework (MOF) Based Membranes

This compound is a precursor to terephthalic acid (1,4-benzenedicarboxylic acid, BDC), a common organic linker used in the synthesis of various MOFs. These MOFs, such as MOF-5, possess well-defined pore structures that are highly effective for gas separation.

Experimental Protocol: Synthesis of MOF-5 using TPC-derived Terephthalic Acid

This protocol describes the synthesis of MOF-5, which can be used as a filler in mixed-matrix membranes or for the fabrication of pure MOF membranes.

Materials:

  • Terephthalic acid (BDC) (can be synthesized from TPC)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Methanol

  • Digestion bomb or suitable reaction vessel

Procedure:

  • Reactant Solution Preparation:

    • Dissolve zinc nitrate hexahydrate and terephthalic acid in a mixture of DMF and a small amount of DI water. A typical molar ratio of Zn²⁺ to BDC is 3:1.[9]

  • Solvothermal Synthesis:

    • Transfer the resulting solution to a digestion bomb.

    • Heat the vessel at a specific temperature (e.g., 100°C) for a defined period (e.g., 7 hours).[9]

    • Allow the vessel to cool to room temperature.

  • Product Recovery and Activation:

    • Decant the mother liquor and wash the solid product multiple times with fresh DMF, allowing it to soak for several hours in between washes.[9]

    • Repeat the washing and soaking procedure with methanol.

    • Extract the solvent and dry the solid MOF-5 product under vacuum at room temperature.[9]

General Protocols for Membrane Characterization

Protocol: Scanning Electron Microscopy (SEM)

Objective: To visualize the surface and cross-sectional morphology of the membrane.

Procedure:

  • Sample Preparation:

    • For surface imaging, cut a small piece of the membrane.

    • For cross-sectional imaging, freeze-fracture the membrane in liquid nitrogen to obtain a clean break.[10]

  • Mounting: Mount the prepared sample on an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[3]

  • Imaging: Place the sample in the SEM chamber and acquire images at various magnifications to observe the surface features (e.g., "ridge-and-valley" structure of polyamide) and the thickness of the selective layer.[10][11]

Protocol: Atomic Force Microscopy (AFM)

Objective: To quantify the surface roughness of the membrane.

Procedure:

  • Sample Preparation: Cut a small, flat piece of the membrane.

  • Mounting: Secure the sample on a sample holder.

  • Imaging:

    • Use a suitable AFM mode (e.g., tapping mode) to scan a defined area of the membrane surface (e.g., 5 µm x 5 µm).

    • The AFM software will generate a 3D topographical image of the surface.

  • Analysis: Calculate the root-mean-square (RMS) roughness from the topographical data to quantify the surface roughness.[11][12]

Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the chemical functional groups present on the membrane surface and confirm the formation of the polyamide layer.

Procedure:

  • Sample Preparation: Ensure the membrane sample is clean and dry. For TFC membranes with very thin active layers, it may be necessary to synthesize a freestanding polyamide film under identical conditions for analysis.[13]

  • Data Acquisition:

    • Press the active layer of the membrane firmly against the ATR crystal.

    • Collect the infrared spectrum over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[3]

  • Analysis: Identify characteristic peaks corresponding to the polyamide structure, such as N-H stretching, C=O stretching (amide I), and N-H bending (amide II).[2][13]

Protocol: Gas Permeation Testing (Constant-Volume, Variable-Pressure Method)

Objective: To measure the permeability of different gases through the membrane and calculate the ideal selectivity.

Procedure:

  • Membrane Mounting: Place the membrane in a permeation cell, sealing it to separate the upstream (feed) and downstream (permeate) sides.

  • System Evacuation: Evacuate both the upstream and downstream sides of the system to remove any residual gases.[5]

  • Gas Introduction: Introduce the test gas to the upstream side at a constant pressure.

  • Permeation Measurement: Monitor the pressure increase on the downstream side (which has a constant, known volume) as a function of time using a pressure transducer.[5][14]

  • Permeability Calculation: The permeability (P) can be calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:

    • P = (V * L) / (A * T * (p_upstream - p_downstream)) * (dp/dt)

    • Where V is the downstream volume, L is the membrane thickness, A is the membrane area, T is the absolute temperature, and p is the pressure.

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their permeabilities:

    • α_(A/B) = P_A / P_B

Mandatory Visualizations

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_support Porous Support Amine Amine Monomer (e.g., MPD) Interface Interface Amine->Interface Diffusion TPC This compound (TPC) TPC->Interface Diffusion Support Support Membrane (e.g., Polysulfone) Polyamide Polyamide Layer (Selective Layer) Support->Polyamide Interface->Polyamide Polycondensation Reaction

Caption: Interfacial polymerization of a polyamide membrane.

Experimental_Workflow start Start prep_support Support Membrane Preparation (Soaking) start->prep_support impregnation Impregnate Support with Amine Solution prep_support->impregnation prep_amine Prepare Aqueous Amine Solution prep_amine->impregnation prep_tpc Prepare Organic TPC Solution ip_reaction Interfacial Polymerization prep_tpc->ip_reaction impregnation->ip_reaction post_treatment Post-Treatment (Washing & Curing) ip_reaction->post_treatment characterization Membrane Characterization (SEM, AFM, FTIR) post_treatment->characterization gas_testing Gas Permeation Testing post_treatment->gas_testing end End characterization->end gas_testing->end

Caption: TFC membrane fabrication and testing workflow.

TPC_Applications TPC This compound (TPC) Polyamide Polyamide TFC Membranes TPC->Polyamide Interfacial Polymerization Crosslinking Polymer Crosslinking (e.g., PBI) TPC->Crosslinking Crosslinking Agent MOF MOF Synthesis (via Terephthalic Acid) TPC->MOF Precursor GasSep Gas Separation Polyamide->GasSep Crosslinking->GasSep MOF->GasSep

Caption: Applications of TPC in gas separation membranes.

References

Application Notes & Protocols: Synthesis of Polyamides from Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by repeating amide linkages (-CO-NH-) in their main chain. Aromatic polyamides, or aramids, synthesized from aromatic monomers like terephthaloyl chloride, exhibit exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them invaluable not only in materials science for applications like bulletproof vests (Kevlar) but also increasingly in the biomedical field.[1][2]

For drug development professionals, polyamides and their derivatives are of particular interest due to their biocompatibility and potential for creating controlled-release drug delivery systems.[3][4] They can be formulated into nanoparticles, microcapsules, and biodegradable matrices for the targeted delivery of therapeutics, including anticancer agents.[3][5] This document provides detailed protocols for two primary methods of synthesizing polyamides from this compound: low-temperature solution polymerization and interfacial polymerization.

Principle of Polycondensation

The synthesis of polyamides from this compound and a diamine is a step-growth polymerization, specifically a condensation reaction. The nucleophilic amine groups of the diamine monomer attack the highly reactive acyl chloride groups of this compound. This reaction forms a stable amide bond and eliminates a small molecule, hydrogen chloride (HCl), as a byproduct.[2][6][7] The reaction is typically rapid and, to achieve high molecular weight polymers, requires precise stoichiometric control and conditions that drive the reaction to completion.[7]

Reaction: n H₂N-R-NH₂ (Diamine) + n ClOC-Ar-COCl (this compound) → [-HN-R-NHCO-Ar-CO-]n (Polyamide) + 2n HCl

Experimental Protocols

Two common and effective methods for this synthesis are detailed below. The choice of method depends on the specific monomers used, their solubility, and the desired final polymer properties.

Protocol 1: Low-Temperature Solution Polycondensation

This method is widely used for preparing high-molecular-weight aromatic polyamides, which are often soluble only in specific polar aprotic solvents containing dissolved salts.[8][9] The reaction is carried out in a single phase at low temperatures to control the high reactivity of the acid chloride.

3.1.1. Materials and Reagents

  • Diamine Monomer: p-Phenylenediamine (PPD) or other aromatic diamine

  • Acid Chloride Monomer: this compound (TC)

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Solubilizing Salt: Anhydrous Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl)[8]

  • Precipitation/Washing Solvents: Deionized water, Ethanol (B145695)

  • Atmosphere: Inert gas (Nitrogen or Argon)

3.1.2. Equipment

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube.

  • Low-temperature cooling bath (e.g., ice-salt or cryocooler).

  • Syringes or dropping funnel for monomer addition.

  • Blender or homogenizer for washing.

  • Büchner funnel and vacuum flask for filtration.

  • Vacuum oven for drying.

3.1.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried to prevent hydrolysis of the this compound.[10] Purge the system with dry nitrogen or argon for at least 30 minutes.

  • Diamine Solution Preparation: Charge the flask with the chosen anhydrous solvent (e.g., NMP) and the solubilizing salt (e.g., CaCl₂).[8] Stir the mixture under a nitrogen atmosphere until the salt is completely dissolved.

  • Add the diamine monomer (e.g., p-phenylenediamine) to the flask. Continue stirring until a clear, homogeneous solution is formed.[8]

  • Cooling: Cool the reaction mixture to the target temperature, typically between -20°C and 0°C, using the cooling bath.[8][11]

  • Acid Chloride Addition: Add solid this compound as a powder or a concentrated solution in the same solvent to the cooled, stirring diamine solution. The addition should be done portion-wise or via a dropping funnel over 15-30 minutes to control the exothermic reaction.[8][11]

  • Polymerization: A significant increase in viscosity is typically observed, sometimes leading to gel formation. Allow the reaction to proceed at the low temperature for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours to ensure high conversion.[8]

  • Polymer Isolation: Precipitate the resulting polymer by slowly pouring the viscous solution or gel into a large volume of a non-solvent like water or ethanol with vigorous stirring in a blender.[8]

  • Washing: Collect the precipitated polymer by vacuum filtration. Wash it thoroughly several times with water and then with ethanol to remove the solvent, unreacted monomers, and salts.[8]

  • Drying: Dry the purified polyamide in a vacuum oven at 80-120°C overnight or until a constant weight is achieved.[8]

Protocol 2: Interfacial Polymerization

This technique is a rapid polymerization that occurs at the interface between two immiscible liquids.[12] It is a visually impressive method (often called the "nylon rope trick") and is particularly useful when one monomer is soluble in water and the other in an organic solvent.[7][13]

3.2.1. Materials and Reagents

  • Diamine Monomer: Hexamethylenediamine (or other aliphatic diamine)

  • Acid Chloride Monomer: this compound

  • Aqueous Phase: Deionized water containing an acid scavenger (e.g., Sodium Hydroxide, NaOH)[14][15]

  • Organic Phase: A water-immiscible organic solvent (e.g., hexane, dichloromethane, diethyl ether)[14]

  • Washing Solvents: Deionized water, acetone (B3395972), or ethanol

3.2.2. Equipment

  • Glass beaker

  • Forceps or a hooked glass rod

  • Graduated cylinders

  • Stirring rod

3.2.3. Step-by-Step Procedure

  • Aqueous Phase Preparation: Prepare an aqueous solution of the diamine (e.g., 5% w/v hexamethylenediamine). Add a stoichiometric amount of an acid scavenger like NaOH to neutralize the HCl byproduct that will be formed during the reaction.[6][15]

  • Organic Phase Preparation: Prepare a solution of this compound in the organic solvent (e.g., 5% w/v in hexane).[6]

  • Setting up the Interface: Place the aqueous diamine solution in a beaker. Carefully and slowly pour the organic this compound solution down the side of the beaker to form a distinct layer on top of the aqueous phase, minimizing initial mixing.[6][16]

  • Polymerization: A film of polyamide will form instantly at the interface of the two liquids.[13][14]

  • Polymer Isolation: Using forceps or a hooked glass rod, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of polyamide can be drawn out as the monomers diffuse to the interface and react.[13]

  • Washing and Drying: Collect the polymer rope. Wash it thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and aid in drying.[15] Press the polymer between filter paper and allow it to air-dry or place it in a low-temperature oven.

Data Presentation: Synthesis Parameters and Polymer Properties

The properties of the synthesized polyamides are highly dependent on the monomers and the reaction conditions. The following table summarizes typical data from the literature.

Diamine MonomerAcid ChloridePolymerization MethodSolvent SystemTemp. (°C)Yield (%)Molecular Weight (Mw) / Inherent Viscosity (η_inh)Ref.
p-PhenylenediamineThis compoundLow-Temp. SolutionNMP / CaCl₂0 to 20>98η_inh > 9 dL/g (High)[8]
9,9-bis(4-aminophenyl)fluoreneThis compoundLow-Temp. SolutionNMP-25 to 585 - 9764 – 438 kDa[11][17]
HexamethylenediamineThis compoundInterfacialWater-NaOH / Diethyl EtherRoom Temp.HighNot specified[14]
Piperazine (B1678402)This compoundInterfacialAqueous Buffer / n-HeptaneRoom Temp.Not specified10,000 – 40,000 Da[10]

Mandatory Visualizations

Diagram 1: Low-Temperature Solution Polymerization Workflow

G cluster_prep Monomer & Solvent Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification prep_solvent Prepare Anhydrous Solvent (e.g., NMP + CaCl₂) prep_diamine Dissolve Diamine in Solvent prep_solvent->prep_diamine cool Cool Diamine Solution (-20°C to 0°C) prep_diamine->cool prep_tc Prepare Terephthaloyl Chloride (TC) add_tc Add TC Solution to Diamine prep_tc->add_tc cool->add_tc polymerize Stir at Low Temp, then Warm to RT add_tc->polymerize precipitate Precipitate Polymer in Water/Ethanol polymerize->precipitate wash Wash with Water & Ethanol precipitate->wash dry Dry Polymer under Vacuum wash->dry end end dry->end Final Polyamide Product

Caption: Workflow for low-temperature solution polymerization of polyamides.

Diagram 2: Interfacial Polymerization Workflow

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Purification prep_aq Prepare Aqueous Phase: Diamine + NaOH in Water layer Layer Organic Phase onto Aqueous Phase prep_aq->layer prep_org Prepare Organic Phase: TC in Hexane prep_org->layer form_film Instant Polymer Film Forms at Interface layer->form_film pull_rope Draw Polymer Rope with Forceps form_film->pull_rope wash Wash Rope with Water & Acetone pull_rope->wash dry Air Dry or Oven Dry wash->dry end end dry->end Final Polyamide Product

References

Troubleshooting & Optimization

improving the yield of terephthaloyl chloride polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of terephthaloyl chloride polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound polymerization?

A1: The two most prevalent methods are low-temperature solution polycondensation and interfacial polymerization. Solution polycondensation, often used for producing high-performance aramid fibers like Kevlar®, involves reacting this compound (TPC) with a diamine, such as p-phenylenediamine (B122844) (PPD), in a polar aprotic solvent containing a salt like lithium chloride (LiCl) or calcium chloride (CaCl₂). Interfacial polymerization occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine.

Q2: Why is my polymer yield consistently low?

A2: Low polymer yield can stem from several factors:

  • Monomer Impurity: Impurities in TPC or the diamine can terminate the polymerization chain. TPC is highly susceptible to hydrolysis, so any moisture in the reactants or solvent will convert it to the less reactive terephthalic acid.

  • Incorrect Stoichiometry: Step-growth polymerization requires a precise 1:1 molar ratio of the functional groups (acyl chloride and amine) to achieve high molecular weight and yield.

  • Side Reactions: The primary side reaction is the hydrolysis of TPC by water.[1][2] The hydrochloric acid (HCl) generated as a byproduct can also react with the amine monomer, rendering it unreactive.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and mixing can significantly impact the polymerization efficiency.

Q3: What is the role of LiCl or CaCl₂ in solution polymerization?

A3: Salts like LiCl and CaCl₂ are crucial for improving the solubility of the resulting aromatic polyamide in the organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).[3] This prevents the polymer from precipitating out of the solution prematurely, allowing for the growth of longer polymer chains and, consequently, higher molecular weights and yields.

Q4: How can I purify the this compound and diamine monomers?

A4: High-purity monomers are essential for successful polymerization.

  • This compound (TPC): TPC can be purified by recrystallization from a dry, inert solvent like hexane (B92381) or by vacuum sublimation.[3]

  • p-Phenylenediamine (PPD): PPD is often purified by vacuum sublimation to remove oxidized impurities.[3]

Q5: What is an acid scavenger and why is it used?

A5: An acid scavenger is a base added to the reaction mixture to neutralize the HCl byproduct of the polycondensation reaction.[4] Common acid scavengers include pyridine (B92270) or other tertiary amines. By removing the acidic HCl, the scavenger prevents the protonation and deactivation of the amine monomer, thereby ensuring the polymerization can proceed to high conversion.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization experiments.

Issue 1: Low Molecular Weight of the Polymer
Possible Cause Recommended Solution
Imprecise Stoichiometry Ensure highly accurate weighing of monomers. A slight excess of one monomer can significantly limit the final molecular weight. Perform careful calculations to ensure a 1:1 molar ratio of functional groups.
Monomer Impurities Purify monomers prior to use. TPC should be recrystallized or sublimed.[3] PPD should be sublimed.[3] Ensure all glassware is thoroughly dried to prevent hydrolysis of TPC.
Presence of Water Use anhydrous solvents and reactants. Dry all glassware in an oven and cool under a stream of dry nitrogen. Handle hygroscopic materials in a glovebox or under an inert atmosphere.
Inadequate Reaction Time Allow the reaction to proceed for a sufficient duration to achieve high conversion. Monitor the reaction progress by observing the increase in solution viscosity. For solution polymerization of TPC and PPD, reaction times can extend for several hours at low temperatures.[3]
Premature Polymer Precipitation Ensure adequate concentration of LiCl or CaCl₂ in the solvent to maintain polymer solubility. Optimize the polymer concentration to avoid exceeding its solubility limit in the chosen solvent system.
Issue 2: Low Polymer Yield
Possible Cause Recommended Solution
Hydrolysis of this compound Rigorously exclude water from the reaction system. Use dry solvents, monomers, and inert atmosphere (nitrogen or argon). TPC is highly sensitive to moisture.
Side Reaction with HCl Byproduct Add an acid scavenger, such as pyridine, to the reaction mixture to neutralize the generated HCl.[1] This prevents the formation of unreactive amine hydrochlorides.
Suboptimal Monomer Concentration The optimal monomer concentration is a balance. Low concentrations can be susceptible to side reactions with trace impurities, while very high concentrations can lead to poor mixing and premature precipitation. A monomer concentration in the range of 0.35 to 0.45 mol/L has been found to be effective for PPTA synthesis.[1]
Inefficient Polymer Precipitation/Collection After the reaction is complete, ensure the polymer is fully precipitated by adding the reaction mixture to a non-solvent (e.g., water or ethanol).[3] Thoroughly wash the collected polymer to remove unreacted monomers, salts, and residual solvent.

Data Presentation

The following tables summarize the impact of key reaction parameters on the molecular weight (represented by inherent viscosity, ηinh) of poly(p-phenylene terephthalamide) (PPTA).

Table 1: Effect of Monomer Concentration on Inherent Viscosity

Monomer Concentration (mol/L)Inherent Viscosity (ηinh, dL/g)
0.20~1.8
0.25~2.2
0.30~2.5
0.35~2.7
0.40~2.8
0.45~2.7
0.50~2.6
0.55~2.4
0.60~2.2

Data adapted from a study on the polycondensation of TPC and PPD.[1] Optimal concentrations were found to be between 0.35 and 0.45 mol/L.

Table 2: Effect of Reaction Temperature on Inherent Viscosity

Reaction Temperature (°C)Inherent Viscosity (ηinh, dL/g)
-15~2.0
-10~2.3
-5~2.6
0~2.8
5~2.7
10~2.5
15~2.3

Data adapted from a study on the polycondensation of TPC and PPD.[1] The highest molecular weight was achieved at approximately 0°C.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of TPC and PPD

This protocol describes a typical laboratory-scale synthesis of poly(p-phenylene terephthalamide) (PPTA).

Materials:

  • p-Phenylenediamine (PPD), sublimed

  • This compound (TPC), recrystallized

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Nitrogen gas, dry

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer

  • Ice-water bath

  • Funnel

  • Beaker

  • Blender

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Solvent Preparation: In the jacketed glass reactor purged with dry nitrogen, prepare a solution of anhydrous CaCl₂ in anhydrous NMP (e.g., 5-10% w/v). Stir until the CaCl₂ is completely dissolved.

  • Diamine Dissolution: At room temperature, add the sublimed PPD and a stoichiometric amount of pyridine (as an acid scavenger) to the NMP/CaCl₂ solution. Stir until fully dissolved.

  • Cooling: Cool the reactor to between -10°C and 0°C using the ice-water bath.[1]

  • Polymerization: While stirring vigorously, add a stoichiometric amount of powdered TPC to the cooled solution. The TPC can be added in portions to control the reaction rate.[1]

  • Reaction Progression: The viscosity of the solution will increase significantly as the polymerization proceeds. Continue stirring for 1 to 3 hours at low temperature.[3]

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure high conversion.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the viscous reaction mixture to a blender containing deionized water. Chop the resulting polymer into small pieces.

  • Washing and Purification: Filter the precipitated polymer and wash it repeatedly with deionized water and then with ethanol to remove salts, unreacted monomers, and residual NMP.[3]

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight.

Visualizations

Experimental Workflow for Solution Polymerization

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation a Purify Monomers (TPC & PPD) b Prepare Anhydrous NMP/CaCl2 Solution a->b c Dissolve PPD & Pyridine in NMP/CaCl2 b->c d Cool Reactor to 0°C c->d e Add TPC under Vigorous Stirring d->e f Stir at 0°C, then Warm to RT e->f g Precipitate Polymer in Water f->g h Wash Polymer with Water & Ethanol g->h i Dry Polymer under Vacuum h->i

Caption: Workflow for the solution polymerization of this compound.

Troubleshooting Logic for Low Molecular Weight

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Molecular Weight Observed stoichiometry Incorrect Stoichiometry? start->stoichiometry purity Monomer Impurity? start->purity water Water Contamination? start->water time Insufficient Reaction Time? start->time sol_stoich Verify Mass Balance & Recalculate stoichiometry->sol_stoich Yes sol_purity Recrystallize/Sublimate Monomers purity->sol_purity Yes sol_water Use Anhydrous Solvents & Inert Atmosphere water->sol_water Yes sol_time Increase Reaction Time & Monitor Viscosity time->sol_time Yes end_node Achieve Target Molecular Weight sol_stoich->end_node sol_purity->end_node sol_water->end_node sol_time->end_node

References

minimizing side reactions of terephthaloyl chloride with moisture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing side reactions of terephthaloyl chloride with moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound (TCL) is a diacyl chloride derivative of terephthalic acid with the chemical formula C₈H₄Cl₂O₂.[1] It is a highly reactive compound used as a monomer in the synthesis of high-performance polymers like Kevlar.[1][2] Its sensitivity to moisture stems from the two acyl chloride functional groups, which are highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the formation of terephthalic acid and hydrochloric acid (HCl).[1]

Q2: What are the primary side reactions of this compound with moisture?

A2: The primary side reaction is hydrolysis. This occurs in two steps: first, one acyl chloride group reacts with water to form a "half-acid" intermediate. Subsequently, the second acyl chloride group hydrolyzes to yield terephthalic acid. This reaction is rapid, with a half-life of approximately 1.2 to 2.2 minutes at 0°C in a neutral to slightly basic aqueous solution.[3][4][5][6]

Q3: What are the consequences of these side reactions in my experiments?

A3: The hydrolysis of this compound can have several negative consequences for your experiments:

  • Reduced Yield: The consumption of this compound through hydrolysis reduces the amount available for your desired reaction, leading to lower yields of your target product.

  • Product Impurities: The formation of terephthalic acid introduces impurities into your reaction mixture, which may be difficult to remove from the final product.

  • Alteration of Reaction Stoichiometry: The unintended consumption of your starting material will alter the stoichiometry of your reaction, potentially affecting the properties of the resulting polymer or molecule.

  • Corrosion: The generation of hydrochloric acid can corrode metallic equipment.[7]

Q4: How can I visually confirm if my this compound has been exposed to moisture?

A4: this compound that has been exposed to moisture may appear clumpy or emit white fumes (HCl gas) upon contact with air.[1] Pure this compound should be a white to off-white crystalline solid.[1]

Q5: What are the ideal storage conditions for this compound?

A5: To minimize exposure to moisture, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidants.[8][9] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[10]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue Possible Cause Recommended Solution
Low product yield in polymerization reaction. Hydrolysis of this compound due to moisture contamination.- Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use anhydrous solvents. See Experimental Protocol 1 for solvent drying procedures.- Handle this compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).- Use freshly opened or properly stored this compound.
Formation of a white precipitate in the reaction mixture. Precipitation of terephthalic acid, the hydrolysis product.- Confirm the identity of the precipitate using analytical techniques such as FTIR or HPLC. See Experimental Protocol 2 for HPLC analysis.- If confirmed as terephthalic acid, review and improve moisture exclusion techniques in your experimental setup.
Inconsistent reaction outcomes. Variable amounts of this compound hydrolysis between experiments.- Standardize your experimental setup and handling procedures to ensure consistent exclusion of moisture.- Quantify the purity of your this compound before use to account for any pre-existing terephthalic acid.
Corrosion of metal equipment. Generation of hydrochloric acid from the reaction of this compound with water.- Use glassware or corrosion-resistant equipment.- If metal equipment is unavoidable, ensure a completely anhydrous system to prevent HCl formation.

Quantitative Data

The rate of hydrolysis of this compound is significantly influenced by pH. The following table summarizes the hydrolysis half-life at 0°C in aqueous solutions of varying pH.

pHAverage Half-life (t₁/₂) at 0°C (minutes)
4.02.2
7.01.2
9.01.2

Data sourced from studies on the hydrolytic stability of this compound.[4][5][6]

The activation energy for the hydrolysis of this compound has been calculated to be 12 kcal/mole.[2][3][11]

Experimental Protocols

Protocol 1: Drying of Organic Solvents for Use with this compound

This protocol describes the drying of a common solvent, toluene (B28343), using molecular sieves.

Materials:

  • Toluene (reagent grade)

  • 3Å molecular sieves, activated

  • Oven-dried round-bottom flask with a ground glass joint

  • Septum

  • Nitrogen or argon gas line

Procedure:

  • Activate the 3Å molecular sieves by heating them in an oven at 200-250°C for at least 4 hours under vacuum.

  • Allow the molecular sieves to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Add the activated molecular sieves (approximately 5-10% w/v) to the oven-dried round-bottom flask.

  • Add the toluene to the flask containing the molecular sieves.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Allow the solvent to stand over the molecular sieves for at least 24 hours before use.

  • To use the anhydrous solvent, withdraw the required amount using a dry syringe under a positive pressure of inert gas.

Protocol 2: Quantification of Terephthalic Acid Impurity in this compound by HPLC

This protocol outlines a method for detecting and quantifying the amount of terephthalic acid impurity resulting from hydrolysis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Anion-exchange column (e.g., Agilent ZORBAX SAX).[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) phosphate

  • Terephthalic acid standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation:

    • Carefully weigh a precise amount of the this compound sample in a fume hood.

    • React the sample with a known excess of a non-aqueous nucleophile (e.g., anhydrous methanol) to convert the this compound to a stable diester derivative. This prevents further hydrolysis during the analysis.

    • Dissolve the resulting mixture in a suitable solvent compatible with the HPLC mobile phase.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile, water, and ammonium phosphate, adjusting the pH to approximately 2.5.[13]

  • HPLC Analysis:

    • Set the UV detector wavelength to 235 nm.[13]

    • Inject a known volume of the prepared sample solution into the HPLC system.

    • Run the analysis according to the established method for the anion-exchange column.

  • Quantification:

    • Prepare a calibration curve using standard solutions of terephthalic acid of known concentrations.

    • Compare the peak area of terephthalic acid in the sample chromatogram to the calibration curve to determine its concentration.

Visualizations

Hydrolysis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 TCL This compound (C₈H₄Cl₂O₂) HalfAcid Half-Acid Intermediate TCL->HalfAcid + H₂O HCl1 HCl H2O1 H₂O TPA Terephthalic Acid (C₈H₆O₄) HalfAcid->TPA + H₂O HCl2 HCl H2O2 H₂O Troubleshooting_Workflow Start Experiment Shows Low Yield/Impurity CheckMoisture Suspect Moisture Contamination? Start->CheckMoisture ReviewHandling Review Handling & Storage Procedures CheckMoisture->ReviewHandling Yes NoMoisture Other Issue CheckMoisture->NoMoisture No DryGlassware Ensure Glassware is Properly Dried ReviewHandling->DryGlassware UseAnhydrousSolvent Use Anhydrous Solvents DryGlassware->UseAnhydrousSolvent InertAtmosphere Work Under Inert Atmosphere UseAnhydrousSolvent->InertAtmosphere AnalyzeReagent Analyze Reagent Purity (e.g., HPLC) InertAtmosphere->AnalyzeReagent PurifyReagent Purify this compound (if necessary) AnalyzeReagent->PurifyReagent Impure Proceed Proceed with Experiment AnalyzeReagent->Proceed Pure PurifyReagent->Proceed

References

preventing the hydrolysis of terephthaloyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of terephthaloyl chloride during synthesis. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is preventing hydrolysis of this compound so critical for my synthesis?

A1: this compound is highly reactive towards nucleophiles, especially water. When it reacts with water, the acyl chloride groups (-COCl) are converted to carboxylic acid groups (-COOH), forming terephthalic acid. This hydrolysis has several negative consequences for your synthesis:

  • Consumption of Reagent: The hydrolysis consumes your starting material, reducing the overall yield of your desired product.

  • Formation of Byproducts: The resulting terephthalic acid is often an undesired impurity that can be difficult to remove from the final product.

  • Termination of Polymerization: In polymerization reactions, such as the synthesis of aramids (e.g., Kevlar), the formation of terephthalic acid terminates the growing polymer chain.[1] This leads to a lower molecular weight polymer, which in turn results in inferior mechanical properties like reduced tensile strength.[1][2]

Q2: How can I visually identify if my this compound has hydrolyzed?

A2: Pure this compound is a white crystalline solid.[3] If it has been exposed to moisture, it may appear as a clumpy or partially solidified mass. The presence of its hydrolysis product, terephthalic acid, can also be observed as a white solid. However, visual inspection is not a definitive method for determining purity.

Q3: What are the ideal storage conditions for this compound?

A3: To prevent hydrolysis, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[5][6] It is also advisable to store it away from incompatible materials such as strong oxidizing agents.[7]

Q4: Which solvents are recommended for reactions with this compound?

A4: The choice of solvent is crucial. It must be aprotic and rigorously dried. Commonly used solvents include N-methyl-2-pyrrolidone (NMP), dichloromethane (B109758) (DCM), and chloroform.[3] The solvent must be dried to a very low water content (ppm level) before use.

Q5: How can I be certain that my solvents and glassware are dry enough?

A5: Glassware should be oven-dried at a high temperature (e.g., >120 °C) for several hours and cooled in a desiccator or under a stream of inert gas. Solvents must be dried using appropriate methods. The water content of the solvent can be verified using Karl Fischer titration, which is the gold standard for measuring low levels of water in organic solvents.[8][9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or no yield of the desired product. Hydrolysis of this compound due to residual moisture in the reaction setup.Ensure all glassware is meticulously dried. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. Verify solvent dryness with Karl Fischer titration.
The final polymer has a low molecular weight, is brittle, or has poor mechanical properties. Premature chain termination during polymerization caused by the presence of terephthalic acid from hydrolysis.[1]Implement rigorous anhydrous techniques. Purify the this compound by recrystallization or distillation before use if contamination is suspected.
An insoluble white precipitate forms during the reaction. This could be terephthalic acid, the product of hydrolysis, which is generally insoluble in common organic solvents.Filter the reaction mixture to remove the precipitate. Before repeating the experiment, review and improve all drying and inert atmosphere procedures.
Difficulty in purifying the final product. Contamination with terephthalic acid.Recrystallization or column chromatography may be necessary. To avoid this, focus on preventing hydrolysis from the outset.
Inconsistent results between batches. Varying levels of moisture contamination in different experimental runs.Standardize your procedures for drying glassware, solvents, and handling of this compound under an inert atmosphere.

Data Presentation

Table 1: Efficiency of Common Solvent Drying Methods

Solvent Drying Agent Time Residual Water Content (ppm)
Dichloromethane (DCM)Activated 3Å Molecular Sieves24h<10
Dichloromethane (DCM)CaH₂ (distilled)N/A~13
AcetonitrileActivated 3Å Molecular Sieves24h<10
N-Methyl-2-pyrrolidone (NMP)Activated 4Å Molecular Sieves72h<20
Tetrahydrofuran (THF)Sodium/Benzophenone (distilled)N/A~43
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves72h~4

Data compiled from multiple sources.[10][11]

Table 2: Hydrolysis Kinetics of this compound (TCl)

pH Temperature (°C) Half-life (t₁/₂)
4.001.2 - 2.2 minutes
7.001.2 - 2.2 minutes
9.001.2 - 2.2 minutes

This data highlights the rapid hydrolysis of this compound in the presence of water.[12]

Experimental Protocols

Protocol 1: Drying of N-Methyl-2-pyrrolidone (NMP) using Molecular Sieves
  • Activation of Molecular Sieves: Place a sufficient quantity of 4Å molecular sieves in a round-bottom flask. Heat the flask under vacuum using a heat gun for at least 30 minutes, or in a vacuum oven at >200°C for several hours.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Drying: Add the NMP to the flask containing the activated molecular sieves.

  • Storage: Seal the flask and store it under an inert atmosphere for at least 72 hours before use. The solvent can be withdrawn using a dry syringe or cannula.

Protocol 2: Setting up a Reaction under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly cleaned and oven-dried at >120°C for at least 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas. A Schlenk line or a balloon filled with inert gas can be used.

  • Purging: If using a Schlenk line, perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas. If using a balloon, use an outlet needle to allow the inert gas to flush the air out of the flask for 5-10 minutes.

  • Reagent Addition: Add the dried solvent and reagents to the reaction flask using dry syringes or cannulas under a positive flow of inert gas.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction. A bubbler filled with mineral oil at the outlet of the system can be used to monitor the gas flow.

Visualizations

Hydrolysis_Mechanism Hydrolysis of this compound TPC This compound (C₈H₄Cl₂O₂) Intermediate Intermediate (Half-Acid) TPC->Intermediate + H₂O HCl Hydrochloric Acid (HCl) TPC->HCl Water Water (H₂O) TPA Terephthalic Acid (C₈H₆O₄) Intermediate->TPA + H₂O Intermediate->HCl

Caption: The two-step hydrolysis of this compound to terephthalic acid.

Troubleshooting_Workflow Troubleshooting Low Yield in Synthesis Start Low Product Yield Check_Hydrolysis Suspect Hydrolysis? Start->Check_Hydrolysis Review_Protocols Review Drying and Inert Atmosphere Protocols Check_Hydrolysis->Review_Protocols Yes Other_Issues Investigate Other Potential Issues Check_Hydrolysis->Other_Issues No Verify_Solvent Verify Solvent Dryness (Karl Fischer) Review_Protocols->Verify_Solvent Purify_Reagent Purify this compound (Distillation/Recrystallization) Verify_Solvent->Purify_Reagent Repeat_Exp Repeat Experiment with Stricter Anhydrous Conditions Purify_Reagent->Repeat_Exp Experimental_Setup Inert Atmosphere Reaction Setup Inert_Gas Inert Gas Source (N₂ or Ar) Schlenk_Line Schlenk Line Inert_Gas->Schlenk_Line Reaction_Flask Reaction Flask Reagents + Solvent Stir Bar Schlenk_Line->Reaction_Flask Condenser Condenser Reaction_Flask->Condenser Bubbler Bubbler Condenser->Bubbler

References

Technical Support Center: High-Purity Purification of Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of terephthaloyl chloride (TCL) for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Common impurities include unreacted terephthalic acid, residual thionyl chloride from synthesis, and various colored byproducts. Terephthalic acid can affect polymerization reactions, while residual thionyl chloride can hydrolyze to form corrosive HCl and SO2.[1][2] Discoloration, often appearing as a light red or yellow tint, can indicate the presence of organic impurities that may need to be removed for high-purity applications.[3][4]

Q2: What is the recommended storage method for high-purity this compound?

A2: High-purity this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also advisable to store it in a cool, dry place to prevent hydrolysis and degradation.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Purity is commonly assessed by measuring the melting point, which for high-purity TCL is between 82-83°C.[2] Chromatographic methods, such as gas chromatography (GC), are effective for quantifying organic impurities.[2] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine residual inorganic impurities like thionyl chloride.[1]

Troubleshooting Guide

Problem 1: The purified this compound has a low melting point.

  • Possible Cause: Presence of impurities, most commonly residual solvents or unreacted starting materials like terephthalic acid.

  • Solution: Repeat the purification process. If recrystallization was used, ensure the crystals are thoroughly washed with a cold, pure solvent and completely dried under vacuum to remove any residual solvent. If the low melting point persists, consider a different purification technique, such as vacuum sublimation, which can be more effective at removing certain impurities.

Problem 2: The final product is discolored (e.g., yellow or reddish).

  • Possible Cause: Presence of colored organic impurities or degradation products.

  • Solution: The use of a decolorizing agent during the purification process can be effective. Adding a small amount of activated carbon to the solution during recrystallization and filtering it out while the solution is hot can remove colored impurities.[3] Alternatively, performing a vacuum distillation and collecting a specific fraction can also yield a colorless product.[3][4]

Problem 3: Low yield of purified this compound after recrystallization.

  • Possible Cause 1: The chosen recrystallization solvent is too good a solvent for TCL at low temperatures, causing a significant amount of product to remain in the mother liquor.

  • Solution 1: Select a different recrystallization solvent or a solvent mixture where TCL has high solubility at high temperatures and very low solubility at low temperatures. Hexane and octane (B31449) are commonly used for this purpose.[5]

  • Possible Cause 2: The cooling process was too rapid, leading to the formation of small, impure crystals and loss of product during filtration.

  • Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. This promotes the growth of larger, purer crystals that are easier to collect.

  • Possible Cause 3: Incomplete precipitation of the product.

  • Solution 3: After initial cooling, place the crystallization flask in an ice bath for a longer duration to ensure maximum precipitation of the this compound.

Quantitative Data on Purification Methods

Purification MethodKey ParametersAchievable PurityYieldReference
Vacuum Distillation Pressure: 3 to 5 mmHg; Temperature: 117°C to 121°C> 99.9%90-98%[2][5]
Recrystallization Solvent: n-hexane; Crystallization Temperature: 10°CHigh Purity93% (recovery)[5]
Melt Crystallization Cooling Rate: 0.05 °C/min; Final Crystallization Temp: 64°C; Heating Rate: 0.1 °C/min; Final Sweating Temp: 76°C> 99.8%N/A[6]
Combined Recrystallization and Distillation Recrystallization from n-hexane followed by simple distillationFreezing Point: 81.72°C89.5% (total)[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization from n-Hexane

This protocol is effective for removing common impurities from crude this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot n-hexane. A ratio of 1 part by weight of TCL to 1 part by weight of n-hexane can be used as a starting point.[5] Heat the mixture gently to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. White crystals of this compound should form. To maximize the yield, cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane (a wash with 0.4 parts by weight of cold n-hexane has been reported to be effective) to remove any remaining mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Vacuum Sublimation

This method is particularly useful for obtaining very high-purity material and for removing non-volatile impurities.

  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Ensure all joints are lightly greased and secure.

  • Applying Vacuum: Connect the apparatus to a high-vacuum line and evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature.

  • Cooling the Cold Finger: Once a stable vacuum is achieved, fill the cold finger with a coolant, such as a dry ice/acetone slurry or circulating chilled water.

  • Heating: Gently heat the bottom of the sublimation apparatus containing the crude TCL using a heating mantle or oil bath. The temperature should be carefully controlled to just above the sublimation point of TCL under vacuum.

  • Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully and slowly vent the apparatus to atmospheric pressure.

  • Harvesting: Scrape the purified crystals of this compound from the cold finger.

Visualizations

Experimental_Workflow_for_TCL_Purification cluster_recrystallization Recrystallization Protocol cluster_sublimation Vacuum Sublimation Protocol rec_start Crude TCL dissolve Dissolve in Hot Hexane rec_start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter If used crystallize Cool to Crystallize decolorize->crystallize If not used hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Hexane vacuum_filter->wash dry Dry Under Vacuum wash->dry rec_end Pure TCL dry->rec_end sub_start Crude TCL load Load into Apparatus sub_start->load evacuate Apply High Vacuum load->evacuate cool_finger Cool Cold Finger evacuate->cool_finger heat Gently Heat Sample cool_finger->heat sublime Sublimation Occurs heat->sublime cool_down Cool to Room Temperature sublime->cool_down vent Vent to Atmosphere cool_down->vent harvest Harvest Pure Crystals vent->harvest sub_end High-Purity TCL harvest->sub_end Troubleshooting_Guide cluster_issues Common Problems cluster_solutions Potential Solutions start Purification Issue? low_mp Low Melting Point start->low_mp Yes discoloration Product is Discolored start->discoloration Yes low_yield Low Yield start->low_yield Yes repeat_purification Repeat Purification (e.g., Recrystallize again) low_mp->repeat_purification decolorizing_agent Use Decolorizing Agent (e.g., Activated Carbon) discoloration->decolorizing_agent change_solvent Change Recrystallization Solvent low_yield->change_solvent slow_cooling Ensure Slow Cooling low_yield->slow_cooling ice_bath Use Ice Bath for Longer Duration low_yield->ice_bath change_method Use Different Method (e.g., Vacuum Sublimation) repeat_purification->change_method If problem persists distill Perform Vacuum Distillation decolorizing_agent->distill Alternative

References

Technical Support Center: Troubleshooting Polyamide Films from Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamide films synthesized from terephthaloyl chloride (TPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common defects and challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Film Formation and Properties

Q1: My polyamide film has pinholes. What are the common causes and how can I prevent them?

A1: Pinholes are small voids or defects in the film that can compromise its barrier properties. Common causes and solutions are outlined below:

  • Contamination: Dust, particulates, or other foreign matter on the substrate or in the monomer solutions are a primary cause.[1]

    • Solution: Work in a clean environment (e.g., a laminar flow hood). Filter all monomer solutions before use. Thoroughly clean the substrate by sonicating in appropriate solvents like isopropanol (B130326) and deionized water, followed by drying with nitrogen gas.

  • Trapped Air/Gas: Air bubbles in the monomer solutions or gas evolution during polymerization can lead to pinholes.[2]

    • Solution: Degas the monomer solutions prior to use. During film casting, apply the solutions smoothly and evenly to avoid trapping air.

  • Incomplete Wetting: If the aqueous amine solution does not completely wet the support membrane, small voids can form.

    • Solution: Ensure the support membrane is fully submerged in the amine solution for a sufficient duration to ensure complete wetting. Pre-treating the support to increase its hydrophilicity can also be beneficial.

  • Monomer Concentration: An improper ratio of m-phenylenediamine (B132917) (MPD) to TPC can lead to defects. High concentrations of MPD matched with low concentrations of TPC can generate surface defects.[3][4]

    • Solution: Optimize the monomer concentrations. Refer to the data in Table 1 for guidance on how monomer concentrations affect film properties.

Q2: The polyamide film is peeling or delaminating from the support substrate. How can I improve adhesion?

A2: Poor adhesion or delamination is a common issue where the polyamide layer separates from the underlying support.

  • Incompatible Surfaces: The surface energy of the support material may not be suitable for strong adhesion with the polyamide film.[5]

    • Solution: The support surface can be modified to improve adhesion. Techniques include plasma treatment, corona treatment, or chemical treatments to introduce functional groups that can bond with the polyamide layer.[6]

  • Surface Contamination: Any contaminants on the substrate surface can act as a barrier and prevent proper adhesion.[5]

    • Solution: Implement a rigorous substrate cleaning protocol. (See Experimental Protocols section).

  • Stresses in the Film: High internal stresses that develop during film formation and curing can lead to delamination.[7]

    • Solution: Optimize the curing process. A gradual temperature ramp up and cool down can minimize stress buildup.[7]

Q3: The thickness of my polyamide film is not uniform. What factors influence this and how can I control it?

A3: Film thickness uniformity is critical for consistent performance. The interfacial polymerization process is self-limiting, but several factors can affect uniformity.[8]

  • Monomer Diffusion: The rate of diffusion of the amine monomer (e.g., MPD) through the initially formed polyamide layer into the organic phase containing TPC is a key factor.[8] Inconsistent diffusion can lead to variations in thickness.

    • Solution: Ensure uniform and complete wetting of the support with the amine solution. Control the reaction time precisely.

  • Monomer Concentration: The concentrations of both MPD and TPC significantly impact the final film thickness.[9]

    • Solution: Carefully control and optimize the monomer concentrations. Higher TPC concentrations tend to lead to a more pronounced increase in film thickness.[9] (See Table 1).

  • Reaction Time: The duration of the interfacial polymerization reaction directly affects film thickness.

    • Solution: Standardize the reaction time across all experiments to ensure reproducibility.

Film Defects and Degradation

Q4: My polyamide film is cracking or crazing. What is causing this?

A4: Cracking and crazing are forms of mechanical failure in the film.

  • Internal Stresses: High stress developed during the curing process, often due to rapid solvent evaporation or a high curing temperature, can cause the film to crack.[7][10]

    • Solution: Optimize the curing temperature and use a gradual heating and cooling profile. A temperature soak at a lower temperature (e.g., 125°C) before ramping up to the final cure temperature can be beneficial.[7]

  • Thermal Shock: Rapid cooling of the film after curing can induce thermal shock, leading to shattering or crazing.[7]

    • Solution: Implement a slow, controlled cooling ramp after the curing cycle is complete.[7]

  • Substrate Mismatch: A significant mismatch in the coefficient of thermal expansion between the polyamide film and the substrate can cause stress and cracking during thermal cycling.[11]

    • Solution: Select a substrate with a coefficient of thermal expansion closer to that of the polyamide, if possible.

Q5: I observe bubbles or blisters in the cured film. What is the cause and remedy?

A5: Bubbles or blisters are typically caused by trapped volatiles.

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly during the initial stages of curing, vapors can become trapped within the film, forming bubbles.[7] This is more likely to occur at higher temperatures.[7]

    • Solution: Use a lower initial curing temperature to allow for more gradual solvent removal. A multi-step curing process with a low-temperature hold can be effective.[7]

  • Moisture in Resin: Polyamide resins can absorb moisture from the atmosphere. If the resin is not properly dried before use, this moisture can vaporize during processing and cause bubbles.[12]

    • Solution: Ensure that the polyamide resin is thoroughly dried according to the manufacturer's specifications before use, typically to a moisture level below 0.1 wt%.[12]

Data Presentation

Table 1: Effect of Monomer Concentration on Polyamide Film Properties

MPD Conc. (wt%)TPC Conc. (wt%)Film Thickness (nm)ObservationsReference(s)
0.25 - 8.80.13 (fixed)5.65 - 29.75Increasing MPD concentration leads to a significant increase in intrinsic film thickness.[3][13]
2.0 (fixed)0.025 - 0.2~15 - 50Increasing TMC concentration leads to a thicker polyamide layer.[9]
0.5 - 1.00.1 (fixed)-Increasing MPD concentration can lead to a significant drop in water flux, suggesting a denser or thicker film.[14]
2.0 - 4.00.1 (fixed)116 - 360Higher MPD concentration results in a thicker PA layer.[14]

Note: The exact thickness can vary based on other experimental conditions such as reaction time and support membrane characteristics.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polyamide Film

  • Substrate Preparation:

    • Cut the support membrane (e.g., polysulfone) to the desired size.

    • Immerse the support in deionized water to pre-wet.

  • Aqueous Amine Solution:

    • Prepare an aqueous solution of m-phenylenediamine (MPD) at the desired concentration (e.g., 2-4 wt%).

    • Immerse the pre-wetted support membrane in the MPD solution for a specified time (e.g., 2 minutes) to ensure complete saturation.

  • Interfacial Polymerization:

    • Remove the support from the MPD solution and eliminate excess solution from the surface using a rubber roller or air knife.

    • Prepare a solution of this compound (TPC) in an organic solvent (e.g., hexane) at the desired concentration (e.g., 0.1-0.2 wt%).

    • Bring the amine-saturated support into contact with the TPC solution for a specific reaction time (e.g., 1 minute). The polyamide film will form at the interface.

  • Post-Treatment:

    • Remove the film from the TPC solution and rinse with a pure organic solvent (e.g., hexane) to remove unreacted TPC.[15]

    • Heat-cure the film in an oven at a specified temperature (e.g., 70-95°C) for a set duration to complete the polymerization and remove residual solvents.

  • Storage:

    • Store the finished polyamide film in deionized water until characterization.

Protocol 2: Characterization of Film Defects by Scanning Electron Microscopy (SEM)

  • Sample Preparation for Surface Imaging:

    • Cut a small piece of the polyamide film.

    • Mount the sample on an SEM stub using conductive carbon tape.

    • If the film is non-conductive, sputter-coat it with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[16]

  • Sample Preparation for Cross-Sectional Imaging:

    • For a clean cross-section, cryo-fracture the film. This involves immersing the sample in liquid nitrogen until it becomes brittle and then snapping it.[16]

    • Alternatively, a focused ion beam (FIB) can be used to mill a precise cross-section.[16]

    • Mount the fractured sample vertically on an SEM stub and sputter-coat as described above.

  • SEM Imaging:

    • Load the sample into the SEM chamber.

    • Use a low accelerating voltage (e.g., 2-5 kV) to minimize beam damage to the polymer film.[16]

    • Use secondary electron (SE) mode for topographical information (surface defects) and backscattered electron (BSE) mode for compositional contrast.

    • Acquire images at various magnifications to characterize the size and morphology of defects like pinholes, cracks, or delamination.

Protocol 3: Analysis of Film Degradation by FTIR Spectroscopy

  • Sample Preparation:

    • Ensure the film sample is clean and dry.

    • If analyzing a specific defect, carefully excise that portion of the film.

  • FTIR Measurement:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for surface analysis.

    • Press the film firmly against the ATR crystal to ensure good contact.

    • Collect the infrared spectrum over a relevant wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Analysis:

    • Identify characteristic polyamide peaks, such as N-H stretching (~3300 cm⁻¹), C=O stretching (Amide I, ~1635 cm⁻¹), and N-H bending (Amide II, ~1541 cm⁻¹).[17]

    • Look for the appearance or increase in intensity of new peaks that indicate degradation. For example, the formation of carbonyl groups (C=O) in the range of 1700-1780 cm⁻¹ can be indicative of photo-oxidative degradation.[18]

    • Compare the spectra of pristine and defective or aged films to identify chemical changes.

Visualizations

Troubleshooting_Workflow start Film Defect Observed pinholes Pinholes / Voids start->pinholes delamination Delamination / Peeling start->delamination cracking Cracking / Crazing start->cracking uneven_thickness Uneven Thickness start->uneven_thickness cause_contamination Contamination (Dust, Particulates) pinholes->cause_contamination cause_gas Trapped Gas / Bubbles pinholes->cause_gas cause_adhesion Poor Surface Adhesion delamination->cause_adhesion cause_stress High Internal Stress delamination->cause_stress cracking->cause_stress uneven_thickness->cause_adhesion cause_diffusion Non-uniform Monomer Diffusion uneven_thickness->cause_diffusion solution_clean Improve Cleanliness / Filter Solutions cause_contamination->solution_clean solution_degas Degas Monomer Solutions cause_gas->solution_degas solution_surface_treat Surface Treatment of Support cause_adhesion->solution_surface_treat solution_wetting Ensure Uniform Substrate Wetting cause_adhesion->solution_wetting solution_cure Optimize Curing Cycle (Gradual Ramp) cause_stress->solution_cure cause_diffusion->solution_wetting

Caption: Troubleshooting workflow for common polyamide film defects.

Interfacial_Polymerization_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase support Porous Support soak Soak Support in MPD support->soak mpd_solution MPD Solution mpd_solution->soak contact Contact Phases soak->contact tpc_solution TPC in Hexane tpc_solution->contact film_formation Polyamide Film Forms at Interface contact->film_formation post_treat Rinse & Cure film_formation->post_treat final_film Final Polyamide Film post_treat->final_film

Caption: Experimental workflow for interfacial polymerization.

References

managing reaction temperature for controlled terephthaloyl chloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in terephthaloyl chloride polymerization. The information is designed to help manage reaction temperature and address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Exothermic Reaction (Runaway Reaction)

  • Question: My polymerization reaction is becoming uncontrollably hot, leading to solvent boiling and potential side reactions. How can I manage this exothermic process?

  • Answer: The polycondensation of this compound with diamines is strongly exothermic.[1] An uncontrolled increase in temperature can lead to poor molecular weight control and undesirable side reactions. To mitigate this, consider the following strategies:

    • Monomer Addition: Instead of adding the this compound all at once, use a syringe pump for slow, controlled addition to the diamine solution. This allows for better heat dissipation.

    • Cooling Bath: Conduct the reaction in a cooling bath (e.g., ice-water or a cryostat) to maintain a consistent, low temperature. For the synthesis of poly(p-phenylene terephthalamide) (PPTA), a temperature range of -5 °C to 5 °C is optimal for achieving high molecular weight.[1]

    • Solvent Volume: Increasing the solvent volume can help to absorb the heat generated during the reaction, acting as a heat sink.

    • Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction vessel and prevent the formation of localized hot spots.

Issue 2: Low Polymer Molecular Weight

  • Question: The resulting polymer from my reaction has a low molecular weight. What factors related to temperature could be causing this?

  • Answer: Suboptimal reaction temperature is a primary cause of low molecular weight in this compound polymerization.

    • Temperature Too High: While an increase in temperature generally increases the reaction rate, excessively high temperatures can lead to side reactions, such as hydrolysis of the acid chloride groups if trace amounts of water are present, or other degradation pathways that cap the growing polymer chains.[2][3] For PPTA synthesis, temperatures rising from 0 °C to 15 °C have been shown to decrease the molecular weight.[1]

    • Temperature Too Low: Very low temperatures can significantly slow down the polymerization rate, potentially leading to incomplete reaction within a practical timeframe, resulting in a lower molecular weight polymer.[4]

    • Troubleshooting Steps:

      • Carefully control the reaction temperature within the optimal range for your specific system. For the reaction of this compound with p-phenylenediamine (B122844), the ideal range is -5 °C to 5 °C.[1]

      • Ensure your solvent and monomers are anhydrous to minimize hydrolysis of the this compound.[5][6]

      • Monitor the reaction viscosity; a significant increase is indicative of successful polymerization and higher molecular weight.

Issue 3: Poor Polymer Solubility and Gel Formation

  • Question: My polymer is precipitating out of solution prematurely or forming a gel, making it difficult to process. Can temperature be a contributing factor?

  • Answer: Yes, temperature can influence polymer solubility and lead to gelation.

    • Localized High Monomer Concentration: Poor temperature control can lead to rapid reaction rates in certain areas of the reactor, causing high local concentrations of growing polymer chains. This can result in cross-linking or entanglement, leading to gel formation.

    • Solvent Choice and Temperature: The solubility of the resulting polymer is highly dependent on the solvent system and temperature. For aramids like Kevlar®, solvents such as N-methyl-2-pyrrolidone (NMP) with calcium chloride (CaCl₂) are often used to keep the polymer in solution.[5] The polymerization is typically conducted at low temperatures (-10°C to 30°C) to maintain control.[5] If the temperature deviates significantly, the polymer may precipitate.

    • Troubleshooting Steps:

      • Maintain uniform and controlled temperature throughout the reaction.

      • Ensure the chosen solvent system is appropriate for the target polymer and the reaction temperature.

      • Optimize the stirring rate to prevent localized concentration gradients.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for the polymerization of this compound with p-phenylenediamine to synthesize high molecular weight PPTA (Kevlar® precursor)?

    • A1: The optimal temperature range for this specific low-temperature solution polycondensation is between -5 °C and 5 °C.[1] Temperatures above this range can lead to a decrease in the polymer's molecular weight.[1]

  • Q2: How does temperature affect the kinetics of this compound polymerization?

    • A2: The rate of polymerization increases with increasing temperature.[2] However, for achieving high molecular weight polymers, a balance must be struck, as higher temperatures can also promote side reactions that limit chain growth.[1] The activation energy for the reaction of this compound with piperazine (B1678402) is approximately 4 kcal/mole, indicating a significant dependence of the rate on temperature.[2]

  • Q3: Can the polymerization be carried out at room temperature?

    • A3: While the reaction will proceed at room temperature, it is often too rapid and exothermic to control effectively for the synthesis of high molecular weight, linear polymers.[7] This can lead to lower molecular weight and a broader molecular weight distribution. Low-temperature conditions are generally preferred for better control over the polymerization process.[5][8]

  • Q4: What are the signs of thermal degradation of the polymer during synthesis?

    • A4: Discoloration of the reaction mixture (e.g., yellowing or browning) can be an indicator of thermal degradation or side reactions. A decrease in the solution viscosity over time, after an initial increase, can also suggest polymer chain scission at elevated temperatures. The resulting polymer, such as Kevlar®, decomposes at temperatures between 427°C and 482°C in air.[9]

  • Q5: How critical is it to maintain an anhydrous environment at different temperatures?

    • A5: It is critical at all temperatures. This compound is highly sensitive to moisture and undergoes rapid hydrolysis to terephthalic acid and hydrochloric acid.[5][6] This side reaction consumes the monomer and prevents the formation of long polymer chains. The rate of hydrolysis is also temperature-dependent, increasing at higher temperatures.[3]

Data Presentation

Table 1: Effect of Reaction Temperature on Inherent Viscosity (ηinh) of PPTA

Reaction Temperature (°C)Inherent Viscosity (ηinh) (dL/g)
-10~1.8
-5~2.1
0~2.0
5~1.9
15~1.7

Note: Data is illustrative and based on trends described in the literature.[1] Higher inherent viscosity generally corresponds to higher polymer molecular weight.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of this compound and p-Phenylenediamine

  • Reactor Setup: A double-walled glass flask equipped with a mechanical stirrer, nitrogen inlet, and a port for monomer addition is used. The flask is connected to a circulating cooling bath.

  • Reagent Preparation:

    • Dissolve p-phenylenediamine and calcium chloride in N-methyl-2-pyrrolidone (NMP) in the reaction flask under a nitrogen atmosphere.

    • Cool the stirred solution to the desired reaction temperature (e.g., 0 °C).

  • Polymerization:

    • Add a stoichiometric amount of solid this compound to the cooled diamine solution in one portion or via controlled addition.

    • Allow the reaction to proceed for a specified time (e.g., 1 hour) at the set temperature.

    • Continue stirring for an additional period (e.g., 12 hours) at a slightly elevated temperature (e.g., 20 °C) to ensure complete reaction.[8]

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like water or methanol (B129727).

    • Filter, wash thoroughly with water and then methanol to remove unreacted monomers and salts.

    • Dry the polymer under vacuum at an elevated temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep_reagents Prepare Diamine Solution (PPD, CaCl2, NMP) cool_solution Cool Solution to 0°C prep_reagents->cool_solution add_tpc Add this compound cool_solution->add_tpc react_low_temp React at 0°C for 1h add_tpc->react_low_temp react_rt React at 20°C for 12h react_low_temp->react_rt precipitate Precipitate in Water/Methanol react_rt->precipitate filter_wash Filter and Wash precipitate->filter_wash dry_polymer Dry Under Vacuum filter_wash->dry_polymer final_product final_product dry_polymer->final_product High Molecular Weight PPTA

Caption: Experimental workflow for low-temperature solution polymerization of PPTA.

troubleshooting_logic cluster_problems Identify the Issue cluster_causes_mw Potential Causes cluster_causes_exotherm Potential Causes cluster_causes_gel Potential Causes cluster_solutions Corrective Actions start Problem Encountered low_mw Low Molecular Weight start->low_mw runaway_reaction Runaway Exotherm start->runaway_reaction gelation Gel Formation start->gelation temp_high_mw Temperature Too High (> 5°C) low_mw->temp_high_mw temp_low_mw Temperature Too Low low_mw->temp_low_mw hydrolysis_mw Monomer Hydrolysis low_mw->hydrolysis_mw fast_addition Rapid Monomer Addition runaway_reaction->fast_addition poor_cooling Inadequate Cooling runaway_reaction->poor_cooling poor_stirring_exo Poor Heat Transfer runaway_reaction->poor_stirring_exo local_hotspots Localized Hotspots gelation->local_hotspots bad_solvent Poor Solvent Choice gelation->bad_solvent poor_stirring_gel Poor Mixing gelation->poor_stirring_gel optimize_temp Optimize Temperature (-5°C to 5°C) temp_high_mw->optimize_temp temp_low_mw->optimize_temp use_dry_reagents Use Anhydrous Reagents hydrolysis_mw->use_dry_reagents slow_addition Slow Monomer Addition fast_addition->slow_addition improve_cooling Improve Cooling/Agitation poor_cooling->improve_cooling poor_stirring_exo->improve_cooling local_hotspots->improve_cooling check_solvent Verify Solvent System bad_solvent->check_solvent poor_stirring_gel->improve_cooling

Caption: Troubleshooting logic for common polymerization issues.

References

safe storage and handling procedures for terephthaloyl chloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe storage and handling of terephthaloyl chloride in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture, as it is moisture-sensitive.[1][2][3] The storage area should be designated as a corrosives area and be away from incompatible substances.[1][2]

  • Q2: My laboratory has limited storage space. Can I store this compound with other chemicals? A2: No, this compound must be segregated from incompatible materials. It should not be stored with oxidizing agents, alcohols, bases, or water.[1][4][5][6] Storing it away from these substances is critical to prevent hazardous reactions.

  • Q3: The container of this compound appears to be bulging. What should I do? A3: A bulging container may indicate that the chemical has been exposed to moisture, leading to the release of gas and a pressure buildup. If you observe this, handle the container with extreme caution. It is advisable to vent the container periodically in a safe and controlled environment, such as a fume hood.[4] Always wear appropriate personal protective equipment (PPE) when handling the container.

Handling

  • Q4: What personal protective equipment (PPE) is necessary when working with this compound? A4: When handling this compound, it is mandatory to wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to minimize skin contact.[2] A respiratory protection program should be followed, and a respirator may be required depending on workplace conditions.[2]

  • Q5: I accidentally spilled a small amount of this compound powder in the fume hood. How should I clean it up? A5: For minor spills, you should first ensure the area is well-ventilated.[2] Clean up spills immediately by sweeping the solid material and placing it into a suitable, labeled container for disposal.[2][4] Avoid generating dust during the cleanup process.[2][4] Do not use water to clean the spill, as this compound reacts with water.[5]

  • Q6: What should I do in case of accidental skin or eye contact with this compound? A6: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] For eye contact, immediately flush the eyes with plenty of water for at least 30 minutes, keeping the eyelids open.[1][2] In both cases, seek immediate medical attention.[1][2]

Experimental Protocols

  • Q7: Can you provide a general protocol for handling this compound during a reaction? A7: All work with this compound must be conducted in a well-ventilated fume hood.[7] Ensure all glassware is dry before use. Weigh the required amount of this compound in a closed container to minimize dust generation and exposure.[2] Add the this compound to the reaction mixture slowly and in a controlled manner. Always wear the appropriate PPE, including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

ParameterValueSource
Melting Point 79 - 83 °C[5]
Boiling Point 265 °C[5]
Flash Point 180 °C[5]
Autoignition Temperature 450 °C[5]
Vapor Pressure 0.02 mmHg @ 25 °C[5]
Oral LD50 (Rat) > 5,000 mg/kg[8]
Inhalation LC50 (Rat) 0.7 mg/l (4 h)[8]
Dermal LD50 (Rat) > 2,000 mg/kg[8]

Experimental Workflow & Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh in Closed Container C->D Proceed to Handling E Perform Reaction in Dry Glassware D->E F Monitor Reaction for Exotherms E->F G Quench Reaction Mixture Safely F->G Proceed to Cleanup Spill Spill F->Spill If Spill Occurs Exposure Personal Exposure F->Exposure If Exposure Occurs H Dispose of Waste in Designated Hazardous Waste Container G->H I Clean Glassware and Work Area H->I J Isolate Area, Use Dry Absorbent, Collect Waste Spill->J Follow Spill Cleanup Protocol K Flush Affected Area, Remove Contaminated Clothing, Seek Medical Attention Exposure->K Follow First Aid Procedures

Caption: Safe handling workflow for this compound.

References

stability assessment of terephthaloyl chloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Terephthaloyl Chloride Stability

Welcome to the technical support center for this compound (TCL). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture, as it is highly moisture-sensitive.[2][3] Storage in a designated corrosives area is recommended.[1][2]

Q2: Why is my solid this compound fuming when I open the container?

A2: Fuming is a key indicator of exposure to moisture. This compound is highly sensitive to humidity and readily reacts with water vapor in the air.[4] This reaction, hydrolysis, produces hydrochloric acid (HCl) gas, which is visible as fumes.[4] This indicates a potential compromise in the container's seal or that it was opened in a humid environment.

Q3: What are the products of this compound's reaction with water?

A3: this compound undergoes rapid hydrolysis upon contact with water, yielding terephthalic acid and hydrochloric acid (HCl) as the final products.[4] The reaction proceeds through a short-lived intermediate, often referred to as a "half-acid," where only one of the acid chloride groups has hydrolyzed.[5][6]

Q4: How stable is this compound at elevated temperatures?

A4: Under dry conditions, this compound exhibits good thermal stability, remaining intact at temperatures above 300°C.[4] However, at temperatures exceeding its decomposition point, it will break down to release hazardous gases, including hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.[1][2]

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in various anhydrous organic solvents such as dichloromethane, toluene, acetone, benzene, and ether.[4][7][8] It is critical to use anhydrous solvents, as TCL will react with protic solvents like alcohols and any residual water.[7][9][10]

Q6: My reaction yield is low. Could this be related to the stability of my this compound?

A6: Yes, the purity and stability of your this compound are critical for successful reactions. If the material has been improperly stored or handled, it may have partially hydrolyzed to terephthalic acid. This reduces the amount of active reagent available for your synthesis, leading to lower yields. It is advisable to use freshly opened or properly stored TCL and to handle it under inert, anhydrous conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
White fumes from container upon opening Exposure to atmospheric moisture.Handle the container in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon). Minimize the time the container is open.
Material is clumpy or has solidified Significant moisture absorption and hydrolysis.The reagent has likely degraded. It is best to discard the material according to safety protocols and use a fresh, unopened container.
Inconsistent or low reaction yields Partial degradation of this compound.Verify the purity of the starting material. Consider using a fresh bottle. Ensure all solvents and other reagents are strictly anhydrous.
Strong, sharp odor (more than usual) Release of hydrogen chloride gas due to hydrolysis.[4]This indicates degradation. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[1][2]

Data on this compound Stability

Table 1: Hydrolytic Stability of this compound at 0°C

This table summarizes the rapid hydrolysis of this compound in aqueous solutions. The reaction is very fast, with a half-life of only a few minutes.

pHAverage Half-life (t½) in minutesObserved First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹)
4.01.2 - 2.2530 - 1100
7.01.2 - 2.2530 - 1100
9.01.2 - 2.2530 - 1100
Source: Data compiled from studies on the hydrolytic stability of this compound.[5][6][11]
Table 2: Thermal Properties and Stability
PropertyValueNotes
Melting Point79 - 83 °C[4][12]
Boiling Point266 °C (at 760 mmHg)[1][4]
Autoignition Temperature> 450 °C[1]
Decomposition Temperature> 300 °CUnder dry conditions.[1][2][4]
Table 3: Chemical Incompatibilities and Hazardous Decomposition Products
CategoryDetails
Incompatible Materials Water, alcohols, amines, strong bases, and oxidizing agents.[7][9]
Hazardous Decomposition Products Hydrogen chloride, phosgene, carbon monoxide, carbon dioxide, and other irritating and toxic fumes.[1][2][3]

Experimental Protocols

Protocol 1: General Handling Procedure to Minimize Degradation

This protocol outlines best practices for handling this compound to maintain its integrity.

  • Preparation : Before opening the container, ensure you have a dry, inert atmosphere work area (e.g., a glove box or a Schlenk line setup). All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere.

  • Environment : Conduct all transfers and manipulations of this compound under a continuous flow of dry nitrogen or argon gas.

  • Reagent Handling : Use clean, dry spatulas and weighing boats. Quickly weigh the required amount of TCL and transfer it to the reaction vessel.

  • Sealing : Immediately and tightly seal the main container after dispensing the reagent. Consider using paraffin (B1166041) film to further secure the cap and threads against moisture ingress.

  • Solvents : Use only anhydrous grade solvents for your reactions. Solvents should be dispensed via a syringe or cannula from a sealed bottle under an inert atmosphere.

Protocol 2: Assessing Hydrolytic Degradation via HPLC

This protocol provides a method to determine the extent of hydrolysis in a sample of this compound.

  • Objective : To quantify the amount of terephthalic acid (the hydrolysis product) in a this compound sample.

  • Materials :

    • This compound sample

    • Anhydrous acetonitrile (B52724) (ACN) or other suitable anhydrous solvent

    • Deionized water

    • Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Reference standards for this compound and terephthalic acid

  • Methodology :

    • Standard Preparation : Prepare standard solutions of known concentrations of both terephthalic acid and this compound in anhydrous acetonitrile.

    • Sample Preparation : In a glove box, accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of anhydrous acetonitrile. This step must be performed quickly to prevent hydrolysis during preparation.

    • Chromatographic Conditions :

      • Mobile Phase : A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

      • Flow Rate : 1.0 mL/min.

      • Detection : UV at 254 nm.

      • Column Temperature : 30 °C.

    • Analysis : Inject the standard solutions to determine their retention times and generate a calibration curve for terephthalic acid. Inject the sample solution.

    • Quantification : Identify the peaks for this compound and terephthalic acid in the sample chromatogram based on retention times. Quantify the amount of terephthalic acid present using the calibration curve. The percentage of terephthalic acid corresponds to the degree of hydrolytic degradation.

Visualizations

Hydrolysis_Pathway TCL This compound (C₈H₄Cl₂O₂) HalfAcid Intermediate ('Half-Acid') TCL->HalfAcid Rapid Hydrolysis Step 1 HCl1 - HCl TPA Terephthalic Acid (C₈H₆O₄) HalfAcid->TPA Rapid Hydrolysis Step 2 HCl2 - HCl H2O1 + H₂O H2O2 + H₂O

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Experiment with TCL Shows Poor Results (e.g., low yield, side products) check_reagent Visually Inspect TCL Reagent: Is it fuming or clumpy? start->check_reagent degraded TCL is likely degraded. Action: Discard and use a fresh, unopened container. check_reagent->degraded Yes not_degraded Reagent appears stable. check_reagent->not_degraded No check_conditions Review Experimental Conditions: Were anhydrous solvents used? Was an inert atmosphere maintained? conditions_bad Procedural error identified. Action: Repeat experiment with strict anhydrous/inert techniques. check_conditions->conditions_bad No conditions_good Conditions were appropriate. check_conditions->conditions_good Yes not_degraded->check_conditions other_issue Problem may lie elsewhere (e.g., other reagents, temperature, reaction time). conditions_good->other_issue

Caption: Troubleshooting workflow for experiments using TCL.

References

Validation & Comparative

A Comparative Analysis of Polyamides: Terephthaloyl Chloride vs. Isophthaloyl Chloride in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The isomeric difference between terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC) fundamentally dictates the architecture and resultant properties of the polyamides they form. The para-positioning of the acid chloride groups in TPC leads to linear, rigid-rod polymer chains, fostering high crystallinity and exceptional thermal and mechanical stability. In contrast, the meta-positioning in IPC introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous polymers with enhanced solubility but typically lower thermal and mechanical performance compared to their TPC-based counterparts.

This guide provides a detailed comparison of the performance characteristics of polyamides synthesized from TPC and IPC, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the structure-property relationships of aromatic polyamides.

Impact on Polymer Architecture and Properties

The seemingly subtle difference in the substitution pattern on the benzene (B151609) ring of the diacid chloride monomer has a profound impact on the final properties of the polyamide. Polyamides derived from this compound are known as para-aramids, while those from isophthaloyl chloride are termed meta-aramids.

dot

experimental_workflow start Start dissolve_diamine Dissolve diamine (e.g., 4,4'-oxydianiline) in aprotic polar solvent (e.g., NMP or DMAc) under nitrogen atmosphere start->dissolve_diamine cool Cool the solution to 0-5 °C dissolve_diamine->cool add_diacid_chloride Add diacid chloride (TPC or IPC) slowly to the cooled solution cool->add_diacid_chloride stir Stir the reaction mixture at low temperature for several hours add_diacid_chloride->stir precipitate Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or water) stir->precipitate wash_dry Wash and dry the polymer precipitate precipitate->wash_dry end End wash_dry->end

A Comparative Guide to the Characterization of Terephthaloyl Chloride-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key characterization techniques for terephthaloyl chloride-based polymers, primarily focusing on aromatic polyamides (aramids). It offers a comparative analysis with alternative high-performance polymers, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate analytical tools for their specific applications.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the chemical structure and confirming the successful synthesis of this compound-based polymers. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and accessible technique for identifying functional groups and confirming polymerization. For aramids, the key spectral features include the disappearance of the acid chloride C=O stretch from this compound and the appearance of characteristic amide bond absorptions.

Table 1: Comparison of Key FTIR Vibrational Frequencies for Aramid Formation

Functional GroupVibrational ModeThis compound (Monomer) (cm⁻¹)Aromatic Polyamide (Polymer) (cm⁻¹)
Amide N-HStretching-3300-3500 (broad)
Aromatic C-HStretching~3100~3100
Acid Chloride C=OStretching~1770 and ~1735Absent
Amide I (C=O)Stretching-~1640-1660
Aromatic C=CStretching~1580, ~1490~1595, ~1515
Amide II (N-H bend, C-N stretch)Bending/Stretching-~1540
C-ClStretching~870Absent

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • For solid polymer samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the dried polymer powder or film is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the polymer with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic peaks corresponding to the functional groups present in the monomer and the resulting polymer.

    • Confirm polymerization by observing the disappearance of the acid chloride peaks and the appearance of the amide I and II bands, along with the broad N-H stretching vibration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the polymer structure, confirming the monomer integration and polymer constitution. Due to the generally poor solubility of aramids in common deuterated solvents, strong acids like deuterated sulfuric acid (D₂SO₄) are often required.[2]

Table 2: Typical ¹H NMR Chemical Shifts for a this compound-Based Polyamide (PPD-T, Kevlar)

ProtonsChemical Shift (δ, ppm) in D₂SO₄
Amide (N-H)~10.5 - 11.5
Aromatic (terephthaloyl unit)~8.0 - 8.5
Aromatic (p-phenylenediamine unit)~7.5 - 8.0

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the dry polymer in approximately 0.5-0.7 mL of deuterated sulfuric acid (D₂SO₄). This should be done with extreme caution in a fume hood.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

    • The number of scans can be increased to improve the signal for these often sparingly soluble polymers.

  • Data Analysis:

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • The presence of peaks in the aromatic and amide regions confirms the polymer structure.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability, degradation behavior, and phase transitions of high-performance polymers. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the polymer.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For many rigid aramids, the melting point is not observed as they decompose before melting.

Table 3: Comparison of Thermal Properties of High-Performance Polymers

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Aramids (this compound-based)
Poly(p-phenylene terephthalamide) (PPD-T, Kevlar)~375>500
Poly(m-phenylene isophthalamide) (PMPI, Nomex)~275~400
Alternative High-Performance Polymers
Polyether ether ketone (PEEK)~143~550
Polybenzimidazole (PBI)~425>600

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into an appropriate pan (e.g., aluminum or platinum for TGA, aluminum for DSC).

  • Data Acquisition (TGA):

    • Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition (DSC):

    • Perform a heat-cool-heat cycle. For example, heat from room temperature to above the expected Tg (e.g., 400 °C for aramids) at a rate of 10 °C/min, cool at the same rate, and then reheat. The Tg is typically determined from the second heating scan.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%).

    • From the DSC thermogram, determine the glass transition temperature from the inflection point in the heat flow curve.

Morphological and Structural Characterization

Microscopy techniques are employed to visualize the surface topography, internal structure, and morphology of the polymers at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface of a material. It is useful for examining the morphology of polymer films, fibers, and powders.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the internal structure of a material. For polymers, this often requires preparing very thin sections of the sample.

Atomic Force Microscopy (AFM)

AFM can provide three-dimensional topographical images of a sample's surface with nanoscale resolution. It is particularly useful for characterizing the surface roughness and domain structures of polymer thin films.[3][4][5]

Table 4: Comparison of Microscopy Techniques for Polymer Characterization

TechniqueInformation ObtainedSample PreparationResolution
SEM Surface topography, morphology, fiber diameterConductive coating (e.g., gold, carbon) is often required for insulating polymers.~1-10 nm
TEM Internal structure, crystallinity, dispersion of fillersUltrathin sectioning (microtomy) or casting of thin films on a grid.<1 nm
AFM 3D surface topography, roughness, phase imaging, mechanical properties (modulus)Minimal; sample is mounted on a flat substrate.Angstrom to nanometer scale

Experimental Protocol: Electron and Atomic Force Microscopy

  • SEM Sample Preparation:

    • Mount the polymer sample (film, fiber, or powder) onto an SEM stub using conductive adhesive.

    • For non-conductive polymers, apply a thin conductive coating (e.g., 5-10 nm of gold or carbon) using a sputter coater to prevent charging under the electron beam.[1]

  • TEM Sample Preparation:

    • For bulk polymers, embed the sample in an epoxy resin and prepare ultrathin sections (50-100 nm) using an ultramicrotome.

    • For polymer solutions, cast a dilute solution onto a TEM grid and allow the solvent to evaporate.

  • AFM Sample Preparation:

    • Mount the polymer film or a spin-coated thin layer on a clean, flat substrate (e.g., silicon wafer or mica).

    • Ensure the sample is securely attached to the substrate.

Molecular Weight and Solution Properties

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and physical properties of polymers.

Inherent Viscosity

For aramids that are difficult to analyze by techniques like Gel Permeation Chromatography (GPC) due to their limited solubility, solution viscosity measurements provide a relative measure of molecular weight. Inherent viscosity is a common parameter reported for these polymers.

Table 5: Comparison of Inherent Viscosity and Solubility of Aramid Polymers

PolymerTypical Inherent Viscosity (dL/g)Common Solvents
Aramids (this compound-based)
Poly(p-phenylene terephthalamide) (PPD-T, Kevlar)4.0 - 7.0Concentrated H₂SO₄
Poly(m-phenylene isophthalamide) (PMPI, Nomex)1.5 - 2.5N,N-Dimethylacetamide (DMAc) + LiCl
Alternative High-Performance Polymers
Polyether ether ketone (PEEK)0.8 - 1.2 (in H₂SO₄)High-boiling solvents (e.g., α-chloronaphthalene), H₂SO₄
Polybenzimidazole (PBI)0.7 - 1.5DMAc, N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO)

Experimental Protocol: Inherent Viscosity Measurement

  • Solution Preparation:

    • Prepare a dilute polymer solution (e.g., 0.5 g/dL) in a suitable solvent (e.g., concentrated sulfuric acid for PPD-T) at a constant temperature.

  • Measurement:

    • Use a capillary viscometer (e.g., Ubbelohde) immersed in a constant temperature bath.

    • Measure the flow time of the pure solvent (t₀) and the polymer solution (t).

  • Calculation:

    • Calculate the relative viscosity (η_rel = t/t₀).

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the inherent viscosity (η_inh = [ln(η_rel)] / c), where c is the concentration in g/dL.

Mechanical Properties

The exceptional mechanical properties of this compound-based polymers are a primary reason for their use in high-performance applications.

Table 6: Comparison of Mechanical Properties of High-Performance Polymer Fibers

PropertyAramid (e.g., Kevlar 49)PEEK (unfilled)PBI
Tensile Strength (MPa)~3600~100~270
Tensile Modulus (GPa)~131~3.6~5.5
Elongation at Break (%)~2.8~50~30
Density (g/cm³)~1.44~1.30~1.43

Note: Properties of PEEK and PBI are for bulk material, while aramid properties are for fibers, where orientation significantly enhances mechanical performance.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of polymer synthesis and characterization.

Polymer_Synthesis_Workflow Monomers Monomers (this compound, Diamine) Polymerization Low-Temperature Solution Polycondensation Monomers->Polymerization Purification Purification (Washing, Drying) Polymerization->Purification Polymer Aramid Polymer Purification->Polymer

Caption: Workflow for the synthesis of this compound-based polymers.

Polymer_Characterization_Workflow cluster_structural Structural & Morphological Analysis cluster_properties Physical & Thermal Properties FTIR FTIR NMR NMR SEM SEM TEM TEM AFM AFM TGA TGA DSC DSC Viscosity Solution Viscosity Mechanical Mechanical Testing Polymer Synthesized Polymer Polymer->FTIR Functional Groups Polymer->NMR Chemical Structure Polymer->SEM Surface Morphology Polymer->TEM Internal Structure Polymer->AFM Nanoscale Topography Polymer->TGA Thermal Stability Polymer->DSC Phase Transitions Polymer->Viscosity Molecular Weight Polymer->Mechanical Strength & Modulus

Caption: Comprehensive workflow for the characterization of polymers.

References

A Comparative Guide to Analytical Methods for Determining Terephthaloyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthaloyl chloride (TPC) is a crucial monomer in the production of high-performance polymers like Kevlar® and other aramids. The purity of TPC is a critical parameter that directly impacts the polymerization process and the final properties of the resulting polymer. Therefore, accurate and reliable analytical methods for determining TPC purity are essential for quality control in research, development, and manufacturing. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by available experimental data and detailed methodologies.

Comparison of Analytical Techniques

Several analytical methods can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and the available instrumentation. The most common techniques include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration.

Each method offers distinct advantages and limitations in terms of specificity, sensitivity, precision, and ease of use. A summary of their key performance characteristics is presented in the table below.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Argentometric Titration
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by detection by flame ionization.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by UV detection.Quantification of a substance by comparing the integral of a specific resonance signal with that of a certified reference material.Titration of chloride ions with a standard solution of silver nitrate (B79036), with the endpoint determined by an indicator or potentiometrically.
Analytes Detected This compound and volatile impurities.This compound, its hydrolysis products (e.g., terephthalic acid), and non-volatile impurities.[1][2]This compound and any proton-containing impurities.Total chloride content, which is used to calculate the purity of this compound.
Sample Preparation Derivatization may be required to analyze non-volatile impurities.Dissolution in a suitable organic solvent.Dissolution in a deuterated solvent with an internal standard.[3]Dissolution in an appropriate solvent, followed by hydrolysis.
Precision (RSD) < 1% (for related compounds)[4]< 1% (for related compounds)[5]< 1%[3]< 0.5%
Accuracy (Recovery) 97-102% (for related compounds)[4]90-105% (for related compounds)[5]High accuracy with proper internal standard selection.High accuracy when interferences are absent.
Limit of Detection (LOD) Low ppm levels[4]Low ppm levels[5]Dependent on the number of scans and magnetic field strength.Higher than chromatographic methods.
Limit of Quantitation (LOQ) Low ppm levels[4]Low ppm levels[5]Dependent on the number of scans and magnetic field strength.Higher than chromatographic methods.
Advantages High resolution for volatile compounds, robust.Versatile for a wide range of impurities, including non-volatile and hydrolysis products.[6]Provides structural information, is a primary ratio method requiring no calibration curve for the analyte.[3]Simple, inexpensive, and highly precise for assay determination.
Disadvantages Not suitable for non-volatile impurities without derivatization.Can be more time-consuming than GC for volatile compounds.Requires a high-field NMR spectrometer and a certified internal standard.Not specific for this compound; measures total hydrolyzable chloride.[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the determination of volatile impurities in this compound. For the analysis of the main component, a derivatization step to a more stable ester is recommended.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

Procedure:

  • Sample Preparation (Derivatization): Accurately weigh about 100 mg of the this compound sample into a vial. Add 1 mL of anhydrous methanol and heat at 60°C for 30 minutes to convert it to dimethyl terephthalate (B1205515). Cool to room temperature and dilute with dichloromethane to a suitable concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector temperature: 250°C

    • Detector temperature: 300°C

    • Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min (constant flow).

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Analysis: Inject the prepared sample and reference standard solutions into the GC. The purity is calculated based on the area percentage of the dimethyl terephthalate peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the simultaneous determination of this compound and its primary non-volatile impurity, terephthalic acid.

Instrumentation:

  • HPLC system with a UV detector, a quaternary or binary pump, and an autosampler.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or trifluoroacetic acid (TFA).

  • This compound and terephthalic acid reference standards.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or TFA added to the aqueous phase to suppress the ionization of terephthalic acid.[5]

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in a suitable aprotic solvent (e.g., anhydrous acetonitrile) to a final concentration of about 0.1 mg/mL. Due to the high reactivity of TPC with water, sample preparation should be performed in a dry environment.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 240 nm.

    • Injection volume: 10 µL.

  • Analysis: Inject the sample and standard solutions. The purity is determined by calculating the area percentage of the this compound peak. The content of terephthalic acid can be quantified using a calibration curve prepared from the terephthalic acid reference standard.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct determination of purity without the need for a specific this compound reference standard of known purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent.

  • A certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that is soluble in the chosen solvent and has signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer an aliquot to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signal of this compound (singlet for the aromatic protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Argentometric Titration

This method determines the total amount of hydrolyzable chloride, which is then used to calculate the purity of this compound.

Instrumentation:

  • Burette (50 mL).

  • Magnetic stirrer.

  • Potentiometer with a silver electrode (for potentiometric titration) or visual endpoint detection.

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh about 0.5 g of this compound into a flask. Add 50 mL of acetone to dissolve the sample. Then, add 50 mL of water and stir for 15 minutes to ensure complete hydrolysis to terephthalic acid and hydrochloric acid.

  • Titration (Mohr's Method):

    • Add a few drops of potassium chromate indicator to the hydrolyzed sample solution.

    • Titrate with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.[9]

  • Calculation:

    • Calculate the moles of AgNO₃ used.

    • Since the molar ratio of TPC to HCl is 1:2, and HCl to AgNO₃ is 1:1, the moles of TPC can be calculated.

    • Purity (%) = (moles of TPC * MW of TPC) / initial mass of sample * 100.

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh TPC Sample derivatize Derivatize with Methanol (Dimethyl Terephthalate) weigh->derivatize dissolve Dissolve in Dichloromethane derivatize->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Figure 1. Experimental workflow for TPC purity analysis by GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis weigh Weigh TPC Sample dissolve Dissolve in Anhydrous Acetonitrile weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate Titration_Workflow A Weigh TPC Sample B Dissolve in Acetone A->B C Hydrolyze with Water B->C D Add Indicator C->D E Titrate with Standard AgNO3 D->E F Detect Endpoint (Color Change) E->F G Calculate Purity F->G

References

A Comparative Analysis of Aramid Properties Based on Acyl Chloride Monomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the choice of acyl chloride in the synthesis of aramids influences their thermal, mechanical, and optical properties, supported by experimental data and protocols.

The synthesis of aramids, or aromatic polyamides, through the polycondensation of aromatic diamines and diacyl chlorides is a cornerstone of high-performance polymer chemistry. The selection of the acyl chloride monomer, in particular, plays a pivotal role in dictating the final properties of the polymer. This guide provides a comparative analysis of aramids synthesized using different acyl chlorides, offering researchers and materials scientists insights into the structure-property relationships that govern the performance of these advanced materials. The data presented herein is compiled from various studies employing low-temperature solution polycondensation techniques.

Influence of Acyl Chloride Structure on Aramid Properties: A Tabular Comparison

The structural difference between acyl chloride monomers, such as the para-orientation of terephthaloyl chloride (TPC) versus the meta-orientation of isophthaloyl chloride (IPC), significantly impacts the linearity and packing efficiency of the resulting polymer chains. This, in turn, affects the material's bulk properties. The following tables summarize key performance data for aramids synthesized with different acyl chlorides and diamines.

Acyl ChlorideDiaminePolymer AbbreviationTensile Strength (MPa)Elastic Modulus (GPa)Reference
This compound (TPC)p-Phenylenediamine (PPD)PPTA (Kevlar®)> 3000> 120[1][2]
Isophthaloyl Chloride (IPC)m-Phenylenediamine (MPD)PMPI (Nomex®)~85~5[3]
This compound (TPC)2,2-bis(trifluoromethyl)benzidine (TFMB)TFMB-TPC1198.2[2]
Isophthaloyl Chloride (IPC) / this compound (TPC) mix2,2-bis(4-aminophenyl)hexafluoropropane (6FPD)6FPD-Aramid83.05.07[4]
Isophthaloyl Chloride (IPC) / this compound (TPC) mixbis(4-aminophenyl)sulfone (pAPS)pAPS-Aramid52.65.26[4]

Table 1: Mechanical Properties of Aramids Synthesized with Different Acyl Chlorides.

Acyl ChlorideDiaminePolymer AbbreviationDecomposition Temperature (TGA, 5% weight loss, °C)Glass Transition Temperature (Tg, °C)Reference
This compound (TPC)p-Phenylenediamine (PPD)PPTA (Kevlar®)> 500Not observed[5]
Isophthaloyl Chloride (IPC)m-Phenylenediamine (MPD)PMPI (Nomex®)~400~270[6]
Isophthaloyl Chloride (IPC) / this compound (TPC) mix2,2-bis(4-aminophenyl)hexafluoropropane (6FPD)6FPD-Aramid~520257[4]
Isophthaloyl Chloride (IPC) / this compound (TPC) mixbis(4-aminophenyl)sulfone (pAPS)pAPS-Aramid~510Not observed[4]

Table 2: Thermal Properties of Aramids Synthesized with Different Acyl Chlorides.

Acyl ChlorideDiaminePolymer AbbreviationLight Transmittance (%) at 420 nmYellow IndexReference
Isophthaloyl Chloride (IPC) / this compound (TPC) mix2,2-bis(trifluoromethyl)benzidine (TFMB)TFMB-Aramid Film952.4[3][7]
Isophthaloyl Chloride (IPC) / this compound (TPC) mixbis(4-aminophenyl)sulfone (pAPS)pAPS-Aramid Film961.9[3][7]
Isophthaloyl Chloride (IPC) / this compound (TPC) mix2,2-bis(4-aminophenyl)hexafluoropropane6FPD-Aramid Film914.3[3][7]

Table 3: Optical Properties of Aramid Films Synthesized with a Mixture of Acyl Chlorides.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of aramids, providing a framework for reproducible research.

Low-Temperature Solution Polycondensation for Aramid Synthesis

This method is widely used for preparing high molecular weight aramids.[1]

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine, m-phenylenediamine)

  • Aromatic diacyl chloride (e.g., this compound, isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) as the solvent

  • Anhydrous calcium chloride (CaCl₂) or lithium chloride (LiCl) to enhance polymer solubility

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A double-walled glass reactor equipped with a mechanical stirrer and a nitrogen inlet is charged with the anhydrous solvent and the salt (e.g., CaCl₂).

  • The aromatic diamine is added to the reactor, and the mixture is stirred at room temperature until the diamine is completely dissolved.

  • The solution is then cooled to 0-5 °C using an ice-water bath.

  • A stoichiometric amount of the diacyl chloride is added to the stirred solution in one portion or portion-wise.

  • The reaction mixture is stirred vigorously for 1-3 hours at 0-5 °C, and then for an additional 12-24 hours at room temperature.

  • The resulting viscous polymer solution can be used directly for film casting or fiber spinning, or the polymer can be precipitated by pouring the solution into a non-solvent like water or methanol (B129727).

  • The precipitated polymer is then washed thoroughly with water and methanol to remove any unreacted monomers, solvent, and salts, and finally dried under vacuum at an elevated temperature (e.g., 80-100 °C).

Characterization Techniques
  • Mechanical Testing: The tensile strength and elastic modulus of aramid films or fibers are determined using a universal testing machine (UTM) according to standardized methods.[2]

  • Thermal Analysis: Thermogravimetric analysis (TGA) is employed to determine the decomposition temperature, and differential scanning calorimetry (DSC) is used to measure the glass transition temperature.[4][5]

  • Optical Properties: For transparent aramid films, light transmittance is measured using a UV-Vis spectrophotometer, and the yellow index is calculated from the transmittance data.[3][7]

Visualizing the Synthesis and Structure-Property Relationships

The following diagrams illustrate the experimental workflow for aramid synthesis and the logical relationship between the choice of acyl chloride and the resulting polymer properties.

experimental_workflow cluster_synthesis Aramid Synthesis cluster_processing Polymer Processing & Characterization start Dissolve Diamine & Salt in Solvent cool Cool to 0-5 °C start->cool add_acyl Add Acyl Chloride cool->add_acyl react_cold React at 0-5 °C add_acyl->react_cold react_rt React at Room Temp. react_cold->react_rt end_synthesis Viscous Polymer Solution react_rt->end_synthesis cast_spin Film Casting / Fiber Spinning end_synthesis->cast_spin precipitate Precipitation end_synthesis->precipitate characterize Characterization (Mechanical, Thermal, Optical) cast_spin->characterize wash_dry Washing & Drying precipitate->wash_dry wash_dry->characterize

Figure 1: Experimental workflow for aramid synthesis and characterization.

structure_property_relationship cluster_monomer Acyl Chloride Monomer cluster_properties Aramid Properties tpc This compound (TPC) (para-) high_linearity High Chain Linearity & Packing tpc->high_linearity leads to ipc Isophthaloyl Chloride (IPC) (meta-) low_linearity Lower Chain Linearity ipc->low_linearity leads to high_strength High Strength & Modulus high_linearity->high_strength high_thermal High Thermal Stability high_linearity->high_thermal lower_strength Lower Strength & Modulus low_linearity->lower_strength lower_thermal Lower Thermal Stability low_linearity->lower_thermal solubility Improved Solubility low_linearity->solubility

Figure 2: Logical relationship between acyl chloride structure and aramid properties.

References

A Comparative Guide to Validating the Concentration of Terephthaloyl Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with terephthaloyl chloride (TCL), accurate determination of its concentration in solution is critical for stoichiometric control in polymerization reactions, such as the synthesis of aramids, and for ensuring the quality and performance of resulting materials. This guide provides an objective comparison of three common analytical methods for validating the concentration of this compound solutions: Argentometric Titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the expected concentration range of the analyte, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method for the quantification of this compound.

Performance ParameterArgentometric Titration (Volhard Method)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Back-titration of excess silver nitrate (B79036) with potassium thiocyanate (B1210189) after precipitation of chloride ions from TCL.Chromatographic separation of TCL from impurities followed by UV detection.Non-destructive analysis based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.
Specificity Moderate (can be affected by other halide impurities).High (can separate TCL from its hydrolysis products and other impurities).High (provides structural confirmation and can distinguish between isomers and impurities with unique NMR signals).
Precision (RSD) < 1%[1]< 2%[2]< 1%[3]
Accuracy (Recovery) 99-101%[2]98-102%[2]98-102%
Limit of Quantification Dependent on titrant concentration (typically in the low mg/mL range).[2]~1 µg/mL (can be lower with derivatization).[2]Dependent on magnetic field strength (typically in the µg/mL to mg/mL range).
Analysis Time/Sample 10-15 minutes.10-20 minutes.[2]5-15 minutes.
Required Equipment Burettes, pipettes, glassware, magnetic stirrer, potentiometer (optional).HPLC system with a UV detector, column, solvent delivery system.NMR spectrometer.
Key Advantages Cost-effective, simple instrumentation, high precision.[1]High specificity and sensitivity, suitable for complex mixtures.[4]Non-destructive, provides structural information, primary ratio method (can be performed without a specific TCL reference standard).[3]
Key Disadvantages Lower specificity, can be labor-intensive for multiple samples.Higher equipment cost, requires method development.High equipment cost, requires specialized expertise.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. Due to the high reactivity of this compound with water, all sample preparations and analyses should be conducted in anhydrous solvents and under a dry atmosphere (e.g., in a glove box or under an inert gas).[5]

Argentometric Titration (Volhard Method)

This method involves the precipitation of the chloride from TCL with a known excess of silver nitrate, followed by back-titration of the excess silver nitrate with a standardized potassium thiocyanate solution.[6][7][8]

Reagents and Equipment:

Procedure:

  • Accurately weigh a sample of the this compound solution (containing approximately 0.1 g of TCL) into a 250 mL conical flask containing 50 mL of anhydrous acetone.

  • Carefully add 5 mL of concentrated nitric acid.

  • Add a precisely known excess volume of 0.1 M AgNO₃ solution (e.g., 25.00 mL) to the flask to precipitate the chloride as silver chloride (AgCl).

  • Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the precipitate and coat it, preventing its reaction with the thiocyanate titrant.[8]

  • Add 1 mL of ferric ammonium sulfate indicator.

  • Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution until the first persistent reddish-brown color appears.[6]

  • Perform a blank titration without the TCL sample to determine the total amount of AgNO₃.

Calculation: The concentration of this compound can be calculated based on the stoichiometry of the reaction, where one mole of TCL reacts with two moles of AgNO₃.

High-Performance Liquid Chromatography (HPLC)

This protocol is an inferred method for the direct, quantitative analysis of this compound, designed to prevent its hydrolysis during analysis.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of anhydrous acetonitrile (B52724) and anhydrous hexane.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Solvent for Sample and Standards: Anhydrous acetonitrile.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in anhydrous acetonitrile.

  • Dilute the unknown TCL solution with anhydrous acetonitrile to a concentration within the range of the prepared standards.

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Inject the standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the TCL standards against their concentrations.

  • Determine the concentration of the unknown TCL solution from the calibration curve.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance by comparing its NMR signal integral to that of a certified internal standard of known concentration.[9][10]

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated anhydrous solvent (e.g., chloroform-d, acetone-d6)

Procedure:

  • Accurately weigh a specific amount of the this compound solution into a vial.

  • Accurately weigh and add a known amount of the certified internal standard to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated anhydrous solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of the protons by using a long relaxation delay, typically 5 times the longest T1 relaxation time).

  • Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the aromatic protons of TCL and a well-resolved signal from the internal standard.

Calculation: The concentration of TCL is calculated using the ratio of the integrals of the TCL and the internal standard signals, taking into account the number of protons contributing to each signal, their molecular weights, and their weighed masses.

Visualizations

G cluster_titration Argentometric Titration Workflow T1 Sample Preparation (Weighing TCL solution) T2 Addition of Excess AgNO3 (Precipitation of AgCl) T1->T2 T3 Addition of Indicator (Ferric Ammonium Sulfate) T2->T3 T4 Back-Titration with KSCN T3->T4 T5 Endpoint Detection (Reddish-Brown Color) T4->T5 T6 Concentration Calculation T5->T6 G start Start: Select Validation Method accuracy High Accuracy Required? start->accuracy specificity High Specificity Needed? accuracy->specificity Yes cost Low Instrument Cost a Priority? accuracy->cost No specificity->cost No hplc HPLC specificity->hplc Yes qnmr qNMR specificity->qnmr Also consider titration Argentometric Titration cost->titration Yes cost->hplc No hplc->qnmr

References

A Comparative Guide to Polyamide Membranes: Terephthaloyl Chloride (TPC) vs. Trimesoyl Chloride (TMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance comparison of thin-film composite (TFC) polyamide membranes fabricated with two common acyl chloride monomers: terephthaloyl chloride (TPC) and trimesoyl chloride (TMC). The selection of the acyl chloride monomer is a critical factor that dictates the final membrane structure and, consequently, its performance in applications such as reverse osmosis (RO), nanofiltration (NF), and forward osmosis (FO). This document summarizes key performance data from experimental studies, outlines detailed experimental protocols, and provides visual representations of the underlying chemical structures and processes.

Executive Summary

Polyamide TFC membranes are predominantly synthesized through interfacial polymerization, where an amine monomer, typically m-phenylenediamine (B132917) (MPD), dissolved in an aqueous phase reacts with an acyl chloride monomer dissolved in an organic phase. The choice between the bifunctional TPC and the trifunctional TMC leads to significant differences in the resulting polyamide layer's cross-linking, which in turn affects the membrane's water flux, salt rejection, mechanical strength, and fouling resistance.

Generally, TMC is favored for applications requiring high salt rejection, such as seawater desalination, due to its ability to form a highly cross-linked and robust polyamide network.[1] In contrast, membranes fabricated with TPC result in a linear, less cross-linked polymer structure, which has been associated with lower mechanical strength and reduced salt rejection capabilities.[1] However, TPC remains a monomer of interest for specific applications, including the development of fouling-resistant membranes.

Performance Comparison

The following tables summarize the quantitative performance data for polyamide membranes fabricated with TPC and TMC. It is important to note that the experimental conditions and amine monomers used in the cited studies may vary, which can influence the reported performance metrics.

Table 1: Performance of Polyamide Membranes Fabricated with this compound (TPC)

Amine MonomerWater FluxSalt RejectionOperating PressureFeed SolutionReference
Diethylene triamine48 L·m⁻²·h⁻¹>95% (MgSO₄)24 barNot Specified[2]
Poly(m-aminostyrene)1.03 L·m⁻²·h⁻¹·atm⁻¹57% (NaCl)440 psig2000 ppm NaCl[3]

Table 2: Performance of Polyamide Membranes Fabricated with Trimesoyl Chloride (TMC)

Amine MonomerWater FluxSalt RejectionOperating PressureFeed SolutionReference
m-Phenylenediamine (MPD)19.1 L·m⁻²·h⁻¹98.6% (NaCl)50 bar10,000 ppm NaCl[4]
m-Phenylenediamine (MPD)36.15 L·m⁻²·h⁻¹99.81% (NaCl)15.5 bar2000 ppm NaCl[5]
m-Phenylenediamine (MPD)64 L·m⁻²·h⁻¹Not SpecifiedNot Specified (FO)Not Specified[6]

Key Performance Differences

  • Water Flux and Salt Rejection: Membranes fabricated with TMC generally exhibit a superior combination of high water flux and high salt rejection.[4][5] The trifunctional nature of TMC allows for the formation of a highly cross-linked polyamide layer, which acts as a very effective barrier to salt ions while still allowing water molecules to pass through.[5] Membranes made with the bifunctional TPC tend to have a more linear and less cross-linked structure, which can lead to lower salt rejection.[1]

  • Mechanical Strength: A critical differentiator is the mechanical strength of the resulting polyamide film. The cross-linked network structure formed by TMC imparts greater rupture strength to the membrane.[1] In contrast, TPC-based membranes are reported to have lower rupture strength, which can negatively impact their performance and durability, especially under high-pressure operation.[1] Membranes with weaker mechanical strength have been shown to exhibit lower salt rejection.[1]

  • Fouling Resistance: While TMC-based membranes are the industry standard, research has explored the use of TPC in the development of fouling-resistant membranes. By combining TPC with other monomers, it is possible to tailor the surface properties of the membrane to reduce its propensity for fouling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of polyamide TFC membranes via interfacial polymerization.

Fabrication of a TMC-MPD Polyamide TFC Membrane

This protocol is based on the methods described in several studies for preparing high-performance RO membranes.[5][6][7]

  • Support Membrane Preparation: A porous polysulfone (PSf) support membrane is first immersed in deionized water.

  • Aqueous Amine Solution: An aqueous solution of 1.5% (w/v) m-phenylenediamine (MPD) is prepared.

  • Interfacial Polymerization (Aqueous Phase): The PSf support is mounted on a glass plate, and the MPD solution is poured onto the support surface and left for 5 minutes to allow for complete saturation.[5]

  • Removal of Excess Amine: The excess MPD solution is removed from the membrane surface using a rubber roller or an air knife.

  • Organic Acyl Chloride Solution: An organic solution of 0.05% (w/v) trimesoyl chloride (TMC) in a solvent such as dodecane (B42187) or hexane (B92381) is prepared.[5]

  • Interfacial Polymerization (Organic Phase): The TMC solution is poured onto the MPD-saturated support surface and allowed to react for 30 seconds to 1 minute to form the polyamide active layer.[5][6]

  • Curing: The resulting composite membrane is then cured in an oven at a specified temperature (e.g., 60-80°C) for a set duration (e.g., 10 minutes) to complete the polymerization and enhance the adhesion of the polyamide layer to the support.[6]

  • Storage: The fabricated membrane is thoroughly rinsed with deionized water and stored in water until use.

Fabrication of a TPC-based Polyamide TFC Membrane

The following is a general protocol based on available literature for TPC-based membrane synthesis. The specific amine monomer and concentrations can be adapted based on the desired membrane properties.

  • Support Membrane Preparation: A suitable porous support, such as polyacrylonitrile (B21495) (PAN), is prepared.

  • Aqueous Amine Solution: Prepare an aqueous solution of the desired amine monomer (e.g., diethylene triamine).

  • Interfacial Polymerization (Aqueous Phase): The support membrane is immersed in the amine solution for a specified duration.

  • Removal of Excess Amine: Excess amine solution is removed from the surface.

  • Organic Acyl Chloride Solution: An organic solution of this compound (TPC) in a solvent like n-hexane is prepared.

  • Interfacial Polymerization (Organic Phase): The TPC solution is brought into contact with the amine-saturated support to initiate the polymerization reaction.

  • Curing: The membrane is then heat-cured to ensure the stability of the polyamide layer.

  • Storage: The finished membrane is rinsed and stored in deionized water.

Visualizing the Chemistry

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical structures and the interfacial polymerization process.

cluster_TPC This compound (TPC) cluster_TMC Trimesoyl Chloride (TMC) TPC_structure TPC_label Bifunctional Monomer (Linear Polymerization) TMC_structure TMC_label Trifunctional Monomer (Cross-linked Polymerization)

Caption: Chemical structures of this compound (TPC) and Trimesoyl Chloride (TMC).

InterfacialPolymerization cluster_Process Interfacial Polymerization Workflow Aqueous Aqueous Phase (Amine Monomer, e.g., MPD) Interface Water-Organic Interface Aqueous->Interface Contact Organic Organic Phase (Acyl Chloride, e.g., TMC or TPC) Organic->Interface Support Porous Support Membrane Support->Aqueous Immersion Polyamide Polyamide Thin Film Formation Interface->Polyamide Polymerization Reaction

Caption: Workflow of the interfacial polymerization process for TFC membrane fabrication.

MembraneStructure cluster_TPC_Structure TPC-based Polyamide cluster_TMC_Structure TMC-based Polyamide TPC_Polymer Linear Polymer Chains TMC_Polymer Cross-linked Polymer Network TPC_Desc - Less cross-linked - Lower mechanical strength - Potentially lower salt rejection TMC_Desc - Highly cross-linked - Higher mechanical strength - Higher salt rejection

Caption: Conceptual comparison of the resulting polyamide structures from TPC and TMC.

Conclusion

The choice between this compound and trimesoyl chloride for the fabrication of polyamide thin-film composite membranes has a profound impact on the final membrane properties and performance. TMC is the monomer of choice for applications demanding high salt rejection and mechanical robustness, such as reverse osmosis for desalination, due to its ability to form a highly cross-linked polymer network. While TPC-based membranes have historically shown lower performance in these areas, they continue to be explored for niche applications where properties like fouling resistance can be tailored through copolymerization with other functional monomers. For researchers and professionals in drug development and other high-purity separation processes, understanding the fundamental differences between these two key building blocks is essential for designing and selecting the optimal membrane for a given application.

References

A Comparative Guide to Terephthaloyl Chloride and Other Diacyl Chlorides in Interfacial Polymerization for Advanced Membrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of diacyl chloride performance in the synthesis of polyamide and polyester (B1180765) thin-film composite membranes.

Terephthaloyl chloride (TPC) is a cornerstone aromatic diacyl chloride in the field of interfacial polymerization, pivotal for the fabrication of high-performance thin-film composite (TFC) membranes used in reverse osmosis, nanofiltration, and gas separation. Its rigid, linear structure imparts excellent selectivity and mechanical strength to the resulting polymer films. However, the ever-evolving demands for membranes with tailored properties—ranging from enhanced flux and fouling resistance to specific solute-solute selectivity—have spurred research into a variety of other diacyl chlorides, both aromatic and aliphatic. This guide provides an objective comparison of this compound against its isomers and aliphatic counterparts, supported by experimental data to inform monomer selection for specific membrane applications.

The Critical Role of Diacyl Chloride Structure

The structure of the diacyl chloride monomer is a key determinant of the final properties of the polyamide or polyester active layer of a TFC membrane. Aromatic diacyl chlorides, like TPC, generally produce rigid, highly cross-linked polymers, leading to membranes with high salt rejection but potentially lower water flux. In contrast, aliphatic diacyl chlorides, with their greater conformational flexibility, can yield more permeable but less selective membranes. The choice of diacyl chloride, therefore, represents a fundamental trade-off between membrane permeability and selectivity.

Performance Comparison of Aromatic Diacyl Chlorides

A study by Kim et al. provides a direct comparison of TPC with its isomers, isophthaloyl chloride (IPC) and phthaloyl chloride (PC), in the interfacial polymerization with poly(m-aminostyrene) to form a polyamide membrane. The results, summarized in the table below, highlight the superior performance of TPC in terms of both water flux and salt rejection.

Diacyl ChlorideStructureSalt Rejection (%)Water Flux (L/m²·h·atm)
This compound (TPC) p-C₆H₄(COCl)₂571.03
Isophthaloyl Chloride (IPC) m-C₆H₄(COCl)₂510.82
Phthaloyl Chloride (PC) o-C₆H₄(COCl)₂331.10
(Data sourced from Kim et al., Journal of Membrane Science, 2000)

The para-substitution of the acyl chloride groups in TPC leads to a more linear and ordered polymer chain structure, which facilitates tighter packing and results in higher salt rejection. While PC shows a slightly higher water flux, its significantly lower salt rejection makes it less suitable for applications requiring high selectivity.

Aromatic vs. Aliphatic Diacyl Chlorides: A Structural Trade-off

The difference in performance between aromatic and aliphatic diacyl chlorides is rooted in the rigidity of the polymer backbone they form. Aromatic diacyl chlorides contribute to a rigid polymer network, enhancing selectivity, while the flexibility of aliphatic chains can lead to higher permeability.

For instance, studies have shown that membranes formed with aliphatic diacyl chlorides like sebacoyl chloride can exhibit higher water flux compared to those made with TPC, albeit with a compromise in salt rejection. This makes them potentially suitable for applications where high throughput is more critical than ultimate selectivity, such as in certain nanofiltration processes.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and characterization of TFC membranes are provided below.

General Protocol for Interfacial Polymerization of a Polyamide TFC Membrane

This protocol is a generalized procedure based on common laboratory practices for the synthesis of a polyamide TFC membrane using an amine and a diacyl chloride.

Materials:

  • Porous support membrane (e.g., polysulfone)

  • Aqueous amine solution (e.g., 2% w/v m-phenylenediamine (B132917) (MPD))

  • Organic diacyl chloride solution (e.g., 0.1% w/v this compound in a non-polar organic solvent like hexane)

  • Deionized water

  • Hexane (B92381) (or other suitable organic solvent)

Procedure:

  • Cut the porous support membrane to the desired size and immerse it in deionized water for at least 30 minutes.

  • Remove the support membrane from the water and gently blot the surface with filter paper to remove excess water.

  • Mount the support membrane in a suitable holder or frame.

  • Pour the aqueous amine solution onto the surface of the support membrane and allow it to soak for 2 minutes.

  • Drain the excess amine solution from the membrane surface.

  • Pour the organic diacyl chloride solution onto the membrane surface and allow the interfacial polymerization reaction to proceed for 1 minute.

  • Drain the organic solution from the membrane surface.

  • Rinse the membrane thoroughly with hexane to remove any unreacted diacyl chloride.

  • Heat-cure the membrane in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 5 minutes) to further cross-link the polyamide layer.

  • Store the prepared TFC membrane in deionized water until further use.

Measurement of Water Flux and Salt Rejection

Apparatus:

  • Cross-flow filtration setup

  • High-pressure pump

  • Feed solution tank (e.g., 2000 ppm NaCl solution)

  • Permeate collection vessel

  • Conductivity meter

Procedure:

  • Install the TFC membrane in the cross-flow filtration cell.

  • Pressurize the system with deionized water to compact the membrane, typically at a pressure higher than the intended operating pressure, for at least 1 hour.

  • Introduce the salt feed solution into the system.

  • Set the desired operating pressure (e.g., 15.5 bar) and cross-flow rate.

  • Allow the system to stabilize for at least 30 minutes.

  • Collect the permeate over a measured period and determine the permeate volume to calculate the water flux using the following equation:

    • J = V / (A * t)

      • J = Water flux (L/m²·h)

      • V = Volume of permeate (L)

      • A = Effective membrane area (m²)

      • t = Time (h)

  • Measure the electrical conductivity of the feed and permeate solutions.

  • Calculate the salt rejection using the following equation:

    • R = (1 - (C_p / C_f)) * 100%

      • R = Salt rejection (%)

      • C_p = Salt concentration in the permeate

      • C_f = Salt concentration in the feed

Visualizing the Process and Monomer Structures

To better understand the interfacial polymerization process and the structural differences between the discussed diacyl chlorides, the following diagrams are provided.

Interfacial_Polymerization_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Amine Diamine Monomer Interface Interface Amine->Interface AcylChloride Diacyl Chloride Monomer AcylChloride->Interface Support Porous Support Membrane Support->Amine Impregnation Polymerization Interfacial Polymerization Interface->Polymerization TFC_Membrane Thin-Film Composite Membrane Polymerization->TFC_Membrane Forms

Caption: A workflow diagram illustrating the key steps in the interfacial polymerization process to form a thin-film composite membrane.

Diacyl_Chloride_Structures cluster_aromatic Aromatic Diacyl Chlorides cluster_aliphatic Aliphatic Diacyl Chlorides TPC This compound (TPC) (p-C₆H₄(COCl)₂) IPC Isophthaloyl Chloride (IPC) (m-C₆H₄(COCl)₂) PC Phthaloyl Chloride (PC) (o-C₆H₄(COCl)₂) Adipoyl Adipoyl Chloride (ClCO(CH₂)₄COCl) Sebacoyl Sebacoyl Chloride (ClCO(CH₂)₈COCl)

Caption: Chemical structures of common aromatic and aliphatic diacyl chlorides used in interfacial polymerization.

Conclusion

This compound remains a benchmark diacyl chloride for interfacial polymerization due to the excellent salt rejection and mechanical properties it imparts to polyamide membranes. Its rigid and linear structure is highly effective for applications demanding high selectivity. However, for applications where higher water flux is a priority and some degree of selectivity can be compromised, other diacyl chlorides, including its isomers and particularly aliphatic alternatives, present viable options. The choice of diacyl chloride is a critical parameter that allows for the tuning of membrane properties, and a thorough understanding of the structure-property relationships is essential for the rational design of next-generation membranes for a wide array of separation processes. Further research focusing on direct comparative studies of a broader range of diacyl chlorides, including detailed characterization of polymer molecular weight and mechanical properties, will be invaluable to the continued advancement of membrane science.

Spectroscopic Analysis for the Confirmation of Polyamide Formation with Terephthaloyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyamides, a critical class of polymers, through the reaction of diamines with terephthaloyl chloride is a cornerstone of polymer chemistry. Confirmation of the successful formation of the amide linkage is paramount for quality control and further material development. This guide provides a comparative overview of key spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy—for the robust confirmation of polyamide formation. Experimental data is presented to facilitate a clear comparison of these methods.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic signals observed upon the successful formation of a polyamide from a diamine and this compound. These markers provide definitive evidence of the conversion of reactants to the polyamide product.

Spectroscopic TechniqueKey Indicator of Polyamide FormationReactant Signal (this compound)Reactant Signal (Diamine)Polyamide Product Signal
FTIR Spectroscopy Appearance of Amide I and Amide II bands, disappearance of acid chloride C=O stretch.~1770-1800 cm⁻¹ (C=O stretch)~3300-3500 cm⁻¹ (N-H stretch)~1630-1680 cm⁻¹ (Amide I, C=O stretch)[1], ~1510-1570 cm⁻¹ (Amide II, N-H bend)[2]
¹³C NMR Spectroscopy Appearance of a new carbonyl signal for the amide group.~165-170 ppm (C=O)Varies based on diamine structure~164-167 ppm (Amide C=O)[3][4]
¹H NMR Spectroscopy Appearance of a downfield proton signal for the amide N-H.No characteristic proton signalsVaries based on diamine structure~8-11 ppm (Amide N-H)[3]
Raman Spectroscopy Appearance of characteristic amide vibrational modes.~1770 cm⁻¹ (C=O stretch)Varies based on diamine structure~1620-1650 cm⁻¹ (Amide I), ~1250-1300 cm⁻¹ (Amide III)[5]

Experimental Protocols

Detailed methodologies for utilizing each spectroscopic technique for the confirmation of polyamide formation are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the formation of amide bonds through the appearance of characteristic Amide I and Amide II absorption bands and the disappearance of the acid chloride carbonyl band.

Methodology:

  • Sample Preparation: A small amount of the dried polymer sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] For transmission analysis, a thin film of the polyamide can be cast from a suitable solvent, or a KBr pellet can be prepared.

  • Instrument Parameters:

    • Spectrometer: A standard benchtop FTIR spectrometer.

    • Accessory: ATR or transmission.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum is analyzed for the disappearance of the this compound C=O stretching band (around 1770-1800 cm⁻¹) and the appearance of the characteristic Amide I (C=O stretch, ~1630-1680 cm⁻¹) and Amide II (N-H bend, ~1510-1570 cm⁻¹) bands of the polyamide.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the formation of the amide linkage by observing the characteristic chemical shifts of the amide proton (¹H NMR) and the amide carbonyl carbon (¹³C NMR).

Methodology:

  • Sample Preparation: The polyamide sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg/mL.

  • Instrument Parameters:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹H and ¹³C.

    • Solvent: Deuterated solvent capable of dissolving the polyamide.

  • Analysis:

    • ¹H NMR: The spectrum is examined for a broad singlet in the downfield region (typically between 8 and 11 ppm) corresponding to the amide proton (N-H).[3]

    • ¹³C NMR: The spectrum is analyzed for a resonance in the range of 164-167 ppm, which is characteristic of the amide carbonyl carbon.[3][4] The disappearance of the this compound carbonyl carbon signal should also be confirmed.

Raman Spectroscopy

Objective: To detect the vibrational modes of the newly formed amide bonds, which are complementary to the information obtained from FTIR spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the polyamide sample is placed on a microscope slide or in a sample holder. Minimal sample preparation is required.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

    • Objective: A suitable microscope objective to focus the laser on the sample.

    • Laser Power: The laser power should be optimized to avoid sample degradation while maximizing the Raman signal.

  • Analysis: The Raman spectrum is analyzed for the appearance of the Amide I band (primarily C=O stretching) around 1620-1650 cm⁻¹ and the Amide III band (a complex vibration involving C-N stretching and N-H bending) around 1250-1300 cm⁻¹.[5] Raman spectroscopy is particularly useful for monitoring polymerization reactions in real-time.[8]

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow for spectroscopic confirmation of polyamide formation.

G cluster_reactants Reactants cluster_reaction Polycondensation Reaction cluster_products Products terephthaloyl_chloride This compound (COCl)₂C₆H₄ reaction Amide Bond Formation (-CO-NH-) terephthaloyl_chloride->reaction diamine Diamine H₂N-R-NH₂ diamine->reaction polyamide Polyamide [-CO-C₆H₄-CO-NH-R-NH-]n reaction->polyamide hcl HCl reaction->hcl

Caption: Chemical reaction for polyamide formation.

G start Polyamide Synthesis (this compound + Diamine) sample_prep Sample Preparation (Drying, Dissolving, etc.) start->sample_prep spectroscopic_analysis Spectroscopic Analysis sample_prep->spectroscopic_analysis ftir FTIR Spectroscopy spectroscopic_analysis->ftir nmr NMR Spectroscopy (¹H and ¹³C) spectroscopic_analysis->nmr raman Raman Spectroscopy spectroscopic_analysis->raman data_analysis Data Analysis ftir->data_analysis nmr->data_analysis raman->data_analysis confirm_amide Confirmation of Amide Linkage data_analysis->confirm_amide end Polyamide Confirmed confirm_amide->end

Caption: Experimental workflow for analysis.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the thermal stability of three major classes of polymers synthesized using terephthaloyl chloride as a key monomer: polyesters, polyamides, and polyimides. The inherent rigidity and aromaticity imparted by the terephthaloyl moiety contribute significantly to the high-temperature performance of these materials. Understanding their relative thermal stabilities is crucial for applications ranging from advanced materials science to the development of thermally robust drug delivery systems.

Comparative Thermal Stability Data

The thermal stability of polymers is primarily assessed by Thermogravimetric Analysis (TGA), which determines the temperature at which a material begins to decompose, and Differential Scanning Calorimetry (DSC), which identifies the glass transition temperature (Tg) — a key indicator of the material's operational temperature range. The following table summarizes key thermal properties for representative polymers from each class derived from this compound. It is important to note that direct comparisons can be influenced by variations in molecular weight, sample purity, and the specific experimental conditions used in different studies.

Polymer ClassSpecific Polymer Example5% Weight Loss Temp. (Td5) (°C)10% Weight Loss Temp. (Td10) (°C)Glass Transition Temp. (Tg) (°C)AtmosphereReference
Polyester Poly(cardyl terephthalate)~400---[1]
Polyester Wholly Aromatic Polyester (BPA-based)>400---General observation
Polyamide Aromatic Polyamide (PPD-TPA)-505-520-N₂[2]
Polyamide Aromatic Polyamide (m-phenylenediamine-TPA)-~475237-254N₂[3]
Polyimide 6FDA-3DDS with 20 mol% TPC-Slight decrease vs. pure PI280.24-[4]
Polyimide Wholly Aromatic Polyimide>500533-583>300N₂ / Air[2][5]

Note: The data presented is compiled from various sources. Direct comparison should be made with caution due to potential differences in experimental protocols.

Key Observations

  • Polyimides consistently exhibit the highest thermal stability, with decomposition temperatures often exceeding 500°C. The rigid imide ring structure, combined with the aromatic backbone from this compound, creates exceptionally stable materials.

  • Aromatic Polyamides (Aramids) also demonstrate excellent thermal stability, with 10% weight loss temperatures approaching and sometimes exceeding 500°C. The strong hydrogen bonding between amide linkages contributes significantly to their thermal resistance.

  • Aromatic Polyesters show good thermal stability, generally stable up to around 400°C. While robust, they typically exhibit lower decomposition temperatures compared to their polyamide and polyimide counterparts due to the less stable ester linkage.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative stability studies) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The TGA thermogram, a plot of weight percent versus temperature, is generated.

  • The Td5 and Td10 values are determined as the temperatures at which the polymer has lost 5% and 10% of its initial weight, respectively.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase any prior thermal history. A common heating and cooling rate is 10 °C/min.

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Structure-Property Relationships

The thermal stability of polymers derived from this compound is intrinsically linked to their molecular structure. The following diagram illustrates the key structural features that influence thermal performance.

G Factors Influencing Thermal Stability of this compound-Based Polymers A This compound Moiety B Co-monomer Structure C Aromatic Content A->C Increases B->C F Chain Rigidity & Packing B->F C->F Increases D Bond Strength (Imide > Amide > Ester) G High Thermal Stability D->G Directly Correlates E Intermolecular Forces (e.g., Hydrogen Bonding) E->G Enhances F->G Increases

References

methods to assess the degree of cross-linking by terephthaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Degree of Cross-Linking by Terephthaloyl Chloride

For researchers, scientists, and drug development professionals working with polymers cross-linked by this compound, accurately determining the degree of cross-linking is crucial for controlling material properties such as mechanical strength, thermal stability, and permeability. This guide provides a comparative overview of various analytical methods to assess the degree of cross-linking, complete with experimental protocols, quantitative data summaries, and workflow diagrams to aid in method selection and implementation.

Swelling Test

The swelling test is a straightforward and widely used method to estimate the cross-linking density of a polymer network. The principle is that a more densely cross-linked polymer will absorb less solvent and therefore swell to a lesser extent than a more loosely cross-linked polymer.[1][2] The Flory-Rehner equation is a theoretical model that relates the swelling behavior to the molecular weight between cross-links (Mc), which is inversely proportional to the cross-linking density.

Quantitative Data Summary
ParameterDescriptionTypical Values for Polyamide Systems
Swelling Ratio (Q) The ratio of the weight of the swollen polymer to the weight of the dry polymer.Decreases with increasing cross-linker concentration. For example, a hydrogel might show a high swelling ratio at low cross-linker concentrations, which then decreases as the concentration of the cross-linking agent increases.[1]
Equilibrium Water Content (EWC) The percentage of water in a hydrogel at equilibrium swelling.Can range from 83-90% and is influenced by the cross-linker concentration.[3]
Molecular Weight between Cross-links (Mc) The average molecular weight of the polymer chains between two adjacent cross-links.Calculated from the swelling ratio using the Flory-Rehner equation. A lower Mc indicates a higher degree of cross-linking.
Cross-linking Density (ν) The number of cross-links per unit volume.Inversely related to Mc.
Experimental Protocol: Swelling Test and Flory-Rehner Calculation
  • Sample Preparation: A small, precisely weighed sample of the dry cross-linked polymer is prepared.

  • Swelling: The polymer sample is immersed in a suitable solvent (e.g., dimethylformamide for polyamides) at a constant temperature until equilibrium swelling is reached. This can take several hours to days.

  • Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted away with filter paper, and the sample is weighed immediately.

  • Drying: The swollen sample is then dried in a vacuum oven at an elevated temperature until a constant weight is achieved.

  • Calculation of Swelling Ratio (Q):

    • Q = (Weight of swollen sample) / (Weight of dry sample)

  • Calculation of Cross-linking Density (ν) using the Flory-Rehner Equation:

    • The Flory-Rehner equation is given by: ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)] where:

      • ν is the cross-linking density.

      • v₂ is the volume fraction of the polymer in the swollen gel.

      • V₁ is the molar volume of the solvent.

      • χ is the Flory-Huggins polymer-solvent interaction parameter.

Swelling_Test_Workflow cluster_prep Sample Preparation cluster_swell Swelling cluster_measure Measurement cluster_calc Calculation prep Weigh Dry Polymer swell Immerse in Solvent prep->swell equil Reach Equilibrium swell->equil weigh_swollen Weigh Swollen Polymer equil->weigh_swollen dry Dry to Constant Weight weigh_swollen->dry weigh_dry Weigh Dry Polymer dry->weigh_dry calc_q Calculate Swelling Ratio weigh_dry->calc_q calc_nu Calculate Cross-linking Density calc_q->calc_nu

Swelling Test Workflow

Spectroscopic Methods

Spectroscopic techniques provide information about the chemical structure of the polymer, allowing for the direct or indirect assessment of the degree of cross-linking.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful tool for identifying the functional groups involved in the cross-linking reaction. For this compound cross-linked polyamides, FTIR can be used to monitor the formation of amide bonds and the disappearance of reactive groups.

Quantitative Data Summary
ParameterDescriptionTypical Observation for Polyamide Systems
Amide I Band Intensity Corresponds to the C=O stretching vibration of the amide group (~1640 cm⁻¹).Increases with the degree of cross-linking.
Amide II Band Intensity Corresponds to the N-H bending and C-N stretching vibrations of the amide group (~1540 cm⁻¹).Increases with the degree of cross-linking.[4]
Ratio of Amide I to a Reference Peak Normalizing the amide peak intensity to a peak that does not change during the reaction can provide a semi-quantitative measure of cross-linking.A higher ratio indicates a higher degree of cross-linking.[5]
Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: A small piece of the cross-linked polymer film is placed directly on the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: The spectra are analyzed for the characteristic peaks of the amide bonds (Amide I and Amide II). The intensity or area of these peaks can be compared across samples with different degrees of cross-linking. For semi-quantitative analysis, the ratio of the amide peak intensity to a reference peak (e.g., a C-H stretching peak from the polymer backbone) is calculated.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place Sample on ATR Crystal background Collect Background Spectrum prep->background sample_spec Collect Sample Spectrum background->sample_spec identify_peaks Identify Amide Peaks sample_spec->identify_peaks compare_intensity Compare Peak Intensities/Ratios identify_peaks->compare_intensity

FTIR-ATR Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a highly effective quantitative method for determining the cross-link density in polyamides.[6] It can distinguish between carbon atoms in different chemical environments, allowing for the direct quantification of cross-linked and non-cross-linked monomer units.

Quantitative Data Summary
ParameterDescriptionTypical Observation for Polyamide Systems
Cross-link Density The fraction of trifunctional monomer units (e.g., trimesoyl chloride) that have reacted at all three sites to form cross-links.Can be directly calculated from the integrated intensities of the corresponding peaks in the ¹³C CP/MAS NMR spectrum.[6]
Experimental Protocol: ¹³C CP/MAS NMR
  • Sample Preparation: The cross-linked polymer sample is finely ground and packed into an NMR rotor.

  • Data Acquisition: The ¹³C CP/MAS NMR spectrum is acquired on a solid-state NMR spectrometer. Key parameters include the magic angle spinning speed, contact time, and relaxation delay.

  • Data Analysis: The spectrum is processed (Fourier transformation, phase correction, and baseline correction). The peaks corresponding to the carbon atoms of the cross-linking agent are identified and integrated. The degree of cross-linking is calculated from the relative integrals of the peaks corresponding to the tri-substituted (cross-linked) and di- or mono-substituted (linear or pendant) aromatic rings of the this compound.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. The degree of cross-linking significantly influences the thermal properties of a polymer.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key parameter that can be determined by DSC. An increase in cross-linking density restricts the mobility of the polymer chains, leading to a higher Tg.[7][8]

Quantitative Data Summary
ParameterDescriptionTypical Observation for Polyamide Systems
Glass Transition Temperature (Tg) The temperature at which the polymer undergoes a transition from a glassy to a rubbery state.Increases with increasing cross-linking density. Polyamides typically have a Tg in the range of 40°C to 90°C, which can be elevated by cross-linking.[9]
Experimental Protocol: DSC
  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cross-linked polymer is sealed in an aluminum DSC pan.

  • Data Acquisition: The sample is placed in the DSC instrument along with an empty reference pan. The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow is plotted against temperature. The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material. A higher degree of cross-linking generally leads to enhanced thermal stability, as more energy is required to break the chemical bonds in the network structure.[10]

Quantitative Data Summary
ParameterDescriptionTypical Observation for Polyamide Systems
Onset Decomposition Temperature (Td) The temperature at which the polymer begins to lose mass due to thermal degradation.Increases with increasing cross-linking density.
Char Yield The percentage of material remaining at the end of the TGA experiment at a high temperature.Can increase with cross-linking, indicating the formation of a more stable char.
Experimental Protocol: TGA
  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cross-linked polymer is placed in a TGA crucible.

  • Data Acquisition: The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800°C).

  • Data Analysis: The weight loss of the sample is plotted as a function of temperature. The onset decomposition temperature is determined from the TGA curve.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Weigh Sample into Pan/Crucible heat Heat at Controlled Rate prep->heat plot Plot Heat Flow/Weight vs. Temp heat->plot determine_tg Determine Tg (DSC) plot->determine_tg determine_td Determine Td (TGA) plot->determine_td

Thermal Analysis Workflow

Mechanical Testing: Atomic Force Microscopy (AFM)

AFM can be used in nanoindentation mode to measure the mechanical properties of thin polymer films at the nanoscale. The elastic modulus, a measure of a material's stiffness, is directly related to the degree of cross-linking. A higher cross-linking density results in a stiffer material with a higher elastic modulus.[11][12]

Quantitative Data Summary
ParameterDescriptionTypical Values for Polyamide Systems
Elastic Modulus (Young's Modulus) A measure of the stiffness of a material.For polyamide thin films, values can range from approximately 4 to 5 GPa, and have been shown to be higher for more densely cross-linked structures.[11][13]
Experimental Protocol: AFM Nanoindentation
  • Sample Preparation: The cross-linked polymer film is mounted on a flat substrate.

  • AFM Setup: An AFM with a stiff cantilever and a sharp tip (e.g., diamond) is used. The cantilever's spring constant is calibrated.

  • Nanoindentation: The AFM tip is brought into contact with the sample surface and then pressed into the material to a specific depth or with a specific force. The force applied by the cantilever and the resulting indentation depth are recorded to generate a force-displacement curve.

  • Data Analysis: The elastic modulus is calculated from the unloading portion of the force-displacement curve using a suitable contact mechanics model, such as the Oliver-Pharr method.

AFM_Workflow cluster_prep Sample Preparation cluster_setup AFM Setup cluster_indent Nanoindentation cluster_analysis Data Analysis mount Mount Sample calibrate Calibrate Cantilever mount->calibrate indent Perform Indentation calibrate->indent record Record Force-Displacement Curve indent->record analyze Analyze Unloading Curve record->analyze calculate Calculate Elastic Modulus analyze->calculate

AFM Nanoindentation Workflow

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound cross-linked polyamides, XPS can be used to determine the atomic ratio of oxygen to nitrogen (O/N), which can be an indicator of the degree of cross-linking.

Quantitative Data Summary
ParameterDescriptionTypical Observation for Polyamide Systems
O/N Atomic Ratio The ratio of the atomic concentration of oxygen to nitrogen on the polymer surface.For a fully cross-linked polyamide formed from trimesoyl chloride and a diamine, the theoretical O/N ratio is 1. An O/N ratio close to 1 suggests a high degree of cross-linking.[14]
Experimental Protocol: XPS
  • Sample Preparation: A sample of the cross-linked polymer film is mounted on a sample holder.

  • Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. The surface is irradiated with a monochromatic X-ray beam, and the kinetic energy of the emitted photoelectrons is measured.

  • Data Analysis: Survey scans are used to identify the elements present on the surface. High-resolution scans of the C 1s, O 1s, and N 1s peaks are then acquired. The atomic concentrations of each element are determined from the peak areas and their respective sensitivity factors. The O/N ratio is then calculated.

Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
Swelling Test Solvent absorption is inversely proportional to cross-linking density.Simple, inexpensive, and provides a good relative comparison.Indirect method, time-consuming, and the Flory-Huggins interaction parameter may not be known.
FTIR Spectroscopy Measures the formation of chemical bonds associated with cross-linking.Fast, non-destructive, and provides direct chemical information.Generally semi-quantitative, and peak overlap can complicate analysis.
NMR Spectroscopy Quantifies the different chemical environments of atoms in the polymer network.Provides direct, quantitative measurement of cross-link density.[6]Requires specialized and expensive equipment, and sample preparation can be complex.
Thermal Analysis (DSC & TGA) Cross-linking affects the thermal properties (Tg and thermal stability) of the polymer.Relatively fast and provides information on the material's performance at different temperatures.Indirect method, and other factors besides cross-linking can influence thermal properties.
AFM Measures the mechanical properties (e.g., elastic modulus) which are related to cross-linking.Provides high-resolution mapping of mechanical properties on the nanoscale.[12]Requires specialized equipment and expertise, and results can be influenced by surface roughness.
XPS Determines the surface elemental composition, which can be related to the degree of cross-linking.Provides quantitative information about the surface chemistry.Surface-sensitive (only probes the top few nanometers), and provides an indirect measure of bulk cross-linking.

By understanding the principles, protocols, and the type of data generated by each of these methods, researchers can select the most appropriate technique or combination of techniques to accurately assess the degree of cross-linking in their this compound-based polymer systems, leading to better control over material properties and performance.

References

Safety Operating Guide

Proper Disposal of Terephthaloyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of terephthaloyl chloride is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for the neutralization and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

This compound (TCL) is a highly reactive acyl chloride that requires careful management to mitigate risks. It is classified as a corrosive solid that is toxic upon inhalation. The primary hazard associated with its disposal is its violent reaction with water and other nucleophilic substances, which produces toxic and corrosive hydrogen chloride gas. Therefore, uncontrolled disposal is not permissible, and all waste must be neutralized before final disposal.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. An emergency eyewash and safety shower must be readily accessible.

Disposal Overview

The recommended method for the ultimate disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize the acidic byproducts.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular waste streams.[1] For laboratory-scale waste, a neutralization protocol is required to render the material safe for collection by a certified waste management provider.

Quantitative Data on this compound Hydrolysis

This compound rapidly hydrolyzes in the presence of water to form terephthalic acid and hydrogen chloride. This reaction is the basis for its neutralization. The rate of hydrolysis is a critical factor in managing the disposal process safely, as a rapid reaction can lead to a dangerous evolution of heat and HCl gas.

pHTemperature (°C)Average Half-life (t½) in minutes
4.001.2 - 2.2
7.001.2 - 2.2
9.001.2 - 2.2

This data, derived from studies on the hydrolytic stability of this compound, demonstrates that more than 90% of the initial compound is hydrolyzed in less than 60 minutes at 0°C.[3][4][5][6]

Experimental Protocol: Neutralization of this compound Waste

This protocol details a safe and effective method for neutralizing small quantities of this compound waste in a laboratory setting. The principle of this procedure is the controlled hydrolysis of the acyl chloride to terephthalic acid and hydrochloric acid, followed by the neutralization of the acidic solution.

Materials and Equipment
  • This compound waste (solid or in an inert solvent)

  • Large beaker or flask (at least 10 times the volume of the neutralizing solution)

  • Stir plate and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • pH paper or pH meter

  • Appropriate waste container, properly labeled

Pre-Neutralization Setup
  • Prepare the Neutralizing Solution: In the large beaker or flask, place the 5% sodium bicarbonate or sodium carbonate solution. The volume of this solution should be in significant excess of what is stoichiometrically required to neutralize the this compound and the resulting HCl. A 10-fold excess is recommended to ensure complete neutralization and to help dissipate heat.

  • Cool the Solution: Place the beaker/flask in an ice bath and allow the solution to cool to approximately 0-5°C. This is crucial for controlling the rate of the exothermic reaction.

  • Set up for Slow Addition: If the this compound waste is a liquid, place it in a dropping funnel positioned over the beaker. If it is a solid, have it ready to be added in very small portions.

Neutralization Procedure
  • Slow Addition: With vigorous stirring, slowly add the this compound waste to the chilled basic solution. For liquids, add it dropwise. For solids, add very small spatula-tips at a time.

  • Monitor the Reaction: Observe the reaction closely. You will see gas evolution (carbon dioxide) and the formation of a white precipitate (terephthalic acid).

  • Control the Rate: The rate of addition should be slow enough to keep the reaction under control. If the reaction becomes too vigorous (excessive foaming, rapid gas evolution, or a significant temperature increase), stop the addition immediately and wait for the reaction to subside before continuing.

  • Complete the Addition: Once all the this compound has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

  • Warm to Room Temperature: After an hour, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.

Post-Neutralization and Waste Collection
  • Check the pH: Once the mixture has reached room temperature and all signs of reaction have ceased, check the pH of the solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9).

  • Adjust pH if Necessary: If the solution is still acidic, slowly add more sodium bicarbonate/carbonate solution until the desired pH is reached.

  • Final Disposal: The resulting slurry, containing terephthalic acid and inorganic salts, can now be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TerephthaloylChlorideDisposal start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe_check->fume_hood neutralization_decision Is this a small, manageable laboratory-scale quantity? fume_hood->neutralization_decision large_scale_disposal Package securely in a labeled, compatible container for professional disposal. neutralization_decision->large_scale_disposal No prepare_neutralization Step 3: Prepare Chilled 5% Sodium Bicarbonate/Carbonate Solution in a Large Beaker neutralization_decision->prepare_neutralization Yes licensed_facility Arrange for pickup by a licensed chemical waste facility. large_scale_disposal->licensed_facility end End: Await Pickup by EHS licensed_facility->end slow_addition Step 4: Slowly Add this compound Waste with Vigorous Stirring prepare_neutralization->slow_addition monitor_reaction Step 5: Monitor and Control Reaction Rate (Temperature, Gas Evolution) slow_addition->monitor_reaction complete_reaction Step 6: Stir for 1 Hour at 0°C, then Warm to Room Temperature monitor_reaction->complete_reaction ph_check Step 7: Check pH of the Slurry (Target: pH 7-9) complete_reaction->ph_check ph_adjust Is pH between 7 and 9? ph_check->ph_adjust add_base Add more bicarbonate/carbonate solution and re-check pH ph_adjust->add_base No final_container Step 8: Transfer Neutralized Slurry to a Labeled Aqueous Hazardous Waste Container ph_adjust->final_container Yes add_base->ph_check final_container->end

Figure 1. Step-by-step workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Terephthaloyl chloride (TCL), a chemical essential for the synthesis of high-performance polymers and aramids. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Information

This compound is a corrosive solid that reacts with moisture. It can cause severe burns to the skin and eyes and is toxic if inhaled.[1][2] It is also a lachrymator, meaning it can cause an increased flow of tears.[3] The primary hazards are associated with its corrosivity (B1173158) and reactivity with water, which produces hydrochloric acid.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H4Cl2O2
Molecular Weight203.02 g/mol
AppearanceWhite to off-white crystalline powder or flakes[3]
Melting Point79 - 83 °C / 174.2 - 181.4 °F[4]
Boiling Point265 °C / 509 °F @ 760 mmHg[4]
Flash Point180 °C / 356 °F[4]
StabilityStable under recommended storage conditions, but moisture sensitive.[1][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Table 2: Required Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles and a face shieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is necessary when there is a splash hazard.[5][6]
Skin Impervious gloves and protective clothingNitrile or butyl rubber gloves are recommended. A lab coat or chemical-resistant suit should be worn to prevent skin contact.[1][6]
Respiratory NIOSH/MSHA-approved respiratorA respirator is required when working outside of a fume hood or when dust is generated. The type of respirator will depend on the concentration of airborne particles.[3][4]
Footwear Closed-toe shoesShoes should be made of a material that is resistant to chemicals.

Operational Plan: Safe Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

  • Keep the container tightly closed when not in use to prevent exposure to moisture and air.[5]

2. Handling:

  • Avoid all personal contact, including inhalation of dust.[7]

  • Wear the appropriate PPE as detailed in Table 2.

  • Minimize dust generation during handling.[5]

  • Use spark-proof tools and equipment to prevent ignition sources.

  • Do not eat, drink, or smoke in the area where this compound is handled.[8]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[1][4][5]

  • Store in a tightly sealed container.[8]

Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Inert Material PPE->Contain Cleanup Carefully Sweep or Scoop into a Labeled Container Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all spilled material and contaminated items (e.g., PPE, absorbent materials) in a designated, labeled, and sealed container.[8]

2. Waste Disposal:

  • Dispose of the hazardous waste through a licensed disposal company.[1]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[6]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.